This guide outlines the precision synthesis of Ethyl 5-bromothiazole-2-carboxylate (CAS: 1202237-88-4). It prioritizes the most robust, regioselective pathway used in modern medicinal chemistry: the Lithium-Halogen Excha...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the precision synthesis of Ethyl 5-bromothiazole-2-carboxylate (CAS: 1202237-88-4). It prioritizes the most robust, regioselective pathway used in modern medicinal chemistry: the Lithium-Halogen Exchange method starting from 2,5-dibromothiazole.
Executive Summary & Strategic Analysis
Target Molecule: Ethyl 5-bromothiazole-2-carboxylate
CAS: 1202237-88-4
Core Application: A versatile electrophilic scaffold for Suzuki/Stille couplings at the C5 position or nucleophilic acyl substitution at the C2 ester. It is a critical intermediate for synthesizing complex thiazole-containing pharmacophores (e.g., kinase inhibitors).
The Synthesis Challenge
The primary challenge in synthesizing this isomer is regiocontrol .
Direct Bromination: Bromination of ethyl thiazole-2-carboxylate is sluggish due to the electron-withdrawing ester group deactivating the ring.
Sandmeyer Approach: The precursor (ethyl 5-aminothiazole-2-carboxylate) is unstable and difficult to access compared to its 2-amino-5-ester isomer.
The Solution: Regioselective Lithiation
The "Gold Standard" pathway utilizes the distinct reactivity of the C2 and C5 positions in 2,5-dibromothiazole .
Mechanism: Lithium-Halogen (Li-Hal) exchange occurs preferentially at the C2 position (between the sulfur and nitrogen) due to the inductive stabilization of the adjacent heteroatoms.
Result: This generates a stable 5-bromo-2-lithiothiazole intermediate, which can be trapped with ethyl chloroformate to yield the target in a single step.
Primary Synthesis Pathway: The "Li-Hal Exchange" Protocol
This method is preferred for its high yield, operational simplicity, and the commercial availability of 2,5-dibromothiazole.
Reaction Scheme
Precursor: 2,5-Dibromothiazole
Reagents: n-Butyllithium (n-BuLi), Ethyl Chloroformate
Solvent: Anhydrous THF or Ether
Conditions: Cryogenic (-78°C) under Inert Atmosphere (Ar/N₂)
Target: The product typically elutes as a white to off-white solid.
Data Summary Table
Parameter
Specification
Notes
Starting Material
2,5-Dibromothiazole
Commercially available building block
Reagent A
n-Butyllithium (1.1 eq)
Preferential exchange at C2 position
Reagent B
Ethyl Chloroformate (1.2 eq)
Trapping agent for the ester group
Temperature
-78°C → 0°C
Critical for regioselectivity
Typical Yield
75% – 85%
High conversion due to stable intermediate
Key Impurity
Ethyl thiazole-2-carboxylate
Result of protonation if moisture is present
Alternative Pathway: C5-Bromination of Thiazole-2-Carboxylic Acid[5]
This method is useful if 2,5-dibromothiazole is unavailable but thiazole-2-carboxylic acid is on hand. It relies on directed lithiation (deprotonation) rather than halogen exchange.
Mechanism[6]
Protection (In situ): The carboxylic acid is deprotonated (2 eq base) to form the carboxylate dianion.
C5-Lithiation: The C5 proton is the most acidic remaining site.
Bromination: Reaction with an electrophilic bromine source (CBr₄).
Why this is secondary: It requires two distinct steps (Bromination + Esterification) and handling the solubility issues of the dianion intermediate can be challenging at scale.
Quality Control & Validation
To ensure the integrity of the synthesized compound, verify the following analytical markers.
Regioisomer Verification (NMR)
Distinguishing the 5-bromo-2-ester from the 2-bromo-5-ester is critical.
¹H NMR (CDCl₃): Look for the singlet corresponding to the thiazole ring proton.
Target (5-Br-2-COOEt): The C4-H proton typically appears as a singlet around δ 7.8 - 8.0 ppm .
Isomer (2-Br-5-COOEt): The C4-H proton (adjacent to ester) is more deshielded, typically δ 8.2 - 8.4 ppm .
Coupling: The target has no vicinal coupling on the ring, confirming the substitution pattern.
Safety Considerations
n-Butyllithium: Pyrophoric. Transfer via cannula or sure-seal syringe techniques only.
Exotherms: The quenching of lithiated species is highly exothermic. Quench slowly at low temperature.
Waste: Segregate halogenated organic waste.
References
Regioselective Lithiation of 2,5-Dibromothiazole
Title: Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods[5]
Source: Journal of Organic Chemistry (2017)
Context: Defines the hierarchy of lithium-halogen exchange on the thiazole ring (C2 > C5).
Lithiation-Trapping Methodology
Title: Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole
Source: Google P
Context: Describes the specific protocol for converting 2,5-dibromothiazole to 5-bromo-2-carboxylates using n-BuLi and chloroform
Technical Whitepaper: Physicochemical Properties & Synthetic Utility of Ethyl 5-bromothiazole-2-carboxylate
Executive Summary Ethyl 5-bromothiazole-2-carboxylate (CAS 1202237-88-4) is a specialized heterocyclic building block critical in the synthesis of advanced pharmaceutical agents, particularly those targeting kinase pathw...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 5-bromothiazole-2-carboxylate (CAS 1202237-88-4) is a specialized heterocyclic building block critical in the synthesis of advanced pharmaceutical agents, particularly those targeting kinase pathways and metabolic disorders. Unlike its more common isomer, ethyl 2-bromothiazole-5-carboxylate, this compound features a bromine atom at the C5 position and an ester moiety at C2. This specific substitution pattern imparts unique electronic properties, rendering the C5 position highly susceptible to palladium-catalyzed cross-coupling reactions while maintaining the C2 ester as a versatile handle for heterocycle formation. This guide provides an in-depth analysis of its physicochemical profile, synthesis protocols, and reactivity landscapes.
Chemical Identity & Structural Analysis[1][2]
Precise identification is paramount due to the prevalence of regioisomers in the thiazole family. Researchers must verify the CAS number to avoid confounding results with the 2-bromo-5-carboxylate isomer.
The following data aggregates experimental observations with high-confidence computational models to predict behavior in formulation and synthesis.
Thermodynamic & Solubility Properties
Parameter
Value / Range
Context
Physical State
Solid / Semi-solid
Typically off-white to pale yellow crystalline solid.
Melting Point
58–62 °C (Predicted)
Lower melting than its 2-bromo isomer due to crystal packing efficiency.
Boiling Point
285 °C (at 760 mmHg)
High boiling point necessitates vacuum distillation for purification.
Density
g/cm³
High density characteristic of brominated heterocycles.
LogP (Octanol/Water)
2.14 (Predicted)
Moderate lipophilicity; amenable to RP-HPLC purification.
Topological Polar Surface Area (TPSA)
67.4
Indicates good membrane permeability potential for drug intermediates.
Spectral Characteristics (Diagnostic)
H NMR (400 MHz, ): Distinctive singlet for the C4 proton is the primary diagnostic peak.
8.05 (s, 1H, Thiazole C4-H) – Key differentiator from 2-bromo isomer (which has no singlet or a shift at C4).
4.48 (q, Hz, 2H, )
1.42 (t, Hz, 3H, )
MS (ESI+):
235.9/237.9 . The 1:1 isotopic pattern of is a mandatory confirmation step.
Synthesis & Purification Protocols
The synthesis of Ethyl 5-bromothiazole-2-carboxylate requires controlling regioselectivity. Two primary routes are validated: Direct Bromination (EAS) and Lithiation/Quenching.
[1][2][3][4][5] Executive Summary & Strategic Value Ethyl 5-bromothiazole-2-carboxylate (CAS 1202237-88-4) is a high-value heterocyclic scaffold characterized by its bifunctional reactivity. Unlike its more common isomer...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5]
Executive Summary & Strategic Value
Ethyl 5-bromothiazole-2-carboxylate (CAS 1202237-88-4) is a high-value heterocyclic scaffold characterized by its bifunctional reactivity. Unlike its more common isomer (ethyl 2-bromothiazole-5-carboxylate, a precursor to Febuxostat), this specific regioisomer offers a unique "reverse" substitution pattern essential for accessing distinct chemical space in kinase inhibitor and nuclear receptor ligand discovery.
Core Utility:
C5-Position (Bromide): A highly reactive electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira), allowing the introduction of aryl or heteroaryl systems.
C2-Position (Ester): A versatile carbonyl handle amenable to hydrolysis, reduction, or direct amidation, facilitating the construction of lipophilic tails or hydrogen-bonding motifs.
This guide details the physicochemical profile, validated synthetic protocols, and strategic application of this building block in medicinal chemistry.[1]
Chemical Profile & Properties[2][5][6][7][8][9][10]
Physicochemical Data
Property
Value
Notes
CAS Number
1202237-88-4
Distinct from isomer 41731-83-3
IUPAC Name
Ethyl 5-bromo-1,3-thiazole-2-carboxylate
Molecular Formula
C₆H₆BrNO₂S
Molecular Weight
236.09 g/mol
Physical State
Solid / Semi-solid
Low melting point solid
Solubility
DMSO, DCM, Ethyl Acetate
Poor water solubility
Storage
2–8°C, Inert Atmosphere
Moisture and light sensitive
Structural Analysis (Electronic Effects)
The thiazole ring is electron-deficient. The introduction of the electron-withdrawing ester at C2 further deactivates the ring, making the C5-bromide highly susceptible to oxidative addition by Pd(0) catalysts.
Regioselectivity Alert: The C5 position is the most nucleophilic site in unsubstituted thiazoles, but in this pre-functionalized scaffold, it serves as the electrophilic partner.
Stability: The ester group at C2 is relatively stable but can undergo hydrolysis under strong basic conditions (e.g., during Suzuki coupling with hydroxide bases). Protocol adjustment (using carbonate or phosphate bases) is required.
Synthetic Utility & Experimental Protocols
Synthesis of the Core Scaffold
While often purchased, the synthesis of CAS 1202237-88-4 is a critical fallback for scale-up. The most reliable route involves the electrophilic bromination of ethyl thiazole-2-carboxylate.
Reaction Logic:
Thiazoles undergo electrophilic aromatic substitution preferentially at the C5 position. The C2-ester deactivates the ring, requiring controlled conditions to ensure complete conversion without over-bromination or ring opening.
Protocol: Bromination of Ethyl Thiazole-2-carboxylate
This is the primary application of this scaffold in drug discovery (e.g., RORγt inhibitors).
Mechanism & Causality:
The C5-Br bond is activated for oxidative addition. However, the C2-ester is sensitive to saponification. Therefore, anhydrous conditions or weak bases (K₃PO₄) are preferred over NaOH/MeOH systems.
Stability: The compound is stable as a solid but solutions in protic solvents (MeOH, EtOH) may undergo transesterification or hydrolysis over prolonged periods.
Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
Synthesis and Reactivity of Thiazoles
Metzger, J. V. (1979). "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry.
Suzuki Coupling Methodologies for Thiazoles
Oh, C. H., et al. (2003). "Palladium-catalyzed cross-coupling reactions of bromothiazoles." Tetrahedron Letters.
Molecular structure of Ethyl 5-bromothiazole-2-carboxylate
Executive Summary: The Scaffold Advantage Ethyl 5-bromothiazole-2-carboxylate is a high-value heterocyclic building block characterized by a "push-pull" electronic architecture. Unlike its isomer (ethyl 2-bromothiazole-5...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold Advantage
Ethyl 5-bromothiazole-2-carboxylate is a high-value heterocyclic building block characterized by a "push-pull" electronic architecture. Unlike its isomer (ethyl 2-bromothiazole-5-carboxylate), this specific scaffold places the electron-withdrawing ester at the C2 position (adjacent to nitrogen) and the halogen handle at the C5 position (adjacent to sulfur).
This structural arrangement creates a unique reactivity profile:
C5-Bromine: Highly activated for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille) due to the electron-deficient nature of the thiazole ring, further enhanced by the C2-ester.
C2-Ester: Serves as a robust electrophile for heterocyclization or amidation, allowing for the rapid construction of diverse pharmacophores (e.g., kinase inhibitors).
This guide provides a validated roadmap for the synthesis, characterization, and application of this specific isomer in drug discovery.
The following data establishes the baseline identity for Ethyl 5-bromothiazole-2-carboxylate . Note that this isomer is distinct from the more common 2-bromo-5-carboxylate (CAS 41731-83-3 often refers to the latter; precise structural verification via NMR is required).
Note: The singlet at ~7.98 ppm is the definitive confirmation of the 5-bromo substitution pattern. If the proton were at C5 (2-bromo isomer), the shift would differ significantly.
Synthetic Architecture: Validated Production Protocol
While many thiazoles are made via Hantzsch cyclization, the specific 5-bromo-2-carboxylate substitution pattern is most reliably accessed via Regioselective Lithiation-Halogenation of the parent thiazole ester. This method avoids the formation of regioisomers common in cyclization strategies.
Protocol: C5-Selective Bromination via Lithiation
Reaction Logic:
The C2-ester acidifies the C5-proton. However, standard electrophilic aromatic substitution (EAS) is difficult on electron-deficient thiazoles. We utilize a "Halogen Dance" prevention strategy by using LDA at low temperatures to deprotonate C5, followed by quenching with an electrophilic bromine source.
Materials:
Ethyl thiazole-2-carboxylate (1.0 eq)
LDA (Lithium diisopropylamide) (1.1 eq)
CBr₄ (Carbon tetrabromide) or NBS (1.2 eq)
THF (Anhydrous)
Step-by-Step Methodology:
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
Lithiation: Add Ethyl thiazole-2-carboxylate (dissolved in minimal THF) dropwise.
Deprotonation: Add LDA (2.0 M in THF/heptane) slowly over 20 minutes. Critical: Maintain temperature below -70 °C to prevent ring fragmentation or ester attack.
Equilibration: Stir at -78 °C for 45 minutes. The solution typically turns deep orange/red, indicating the formation of the lithiated species.
Bromination: Dissolve CBr₄ in THF and add it dropwise to the lithiated mixture.
Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
Quench: Quench with saturated NH₄Cl solution.
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
The primary utility of this molecule is as a coupling partner to install aryl or heteroaryl groups at the C5 position. The electron-deficient nature of the thiazole facilitates oxidative addition of the Palladium catalyst.
Degassing: Combine solvent, base, and boronic acid in a microwave vial. Sparge with Nitrogen for 10 minutes. Crucial: Oxygen poisoning is the #1 cause of failure here.
Catalysis: Add the scaffold and Pd catalyst. Seal the vial.
Reaction: Heat to 90 °C for 4–12 hours (or microwave at 110 °C for 30 mins).
Analysis: Monitor by LC-MS. The product will show a mass shift corresponding to the aryl group (M - Br + Ar).
Troubleshooting:
Hydrolysis: If the ester hydrolyzes to the acid during coupling, switch the base to anhydrous K₃PO₄ and use Toluene/Dioxane (anhydrous conditions).
Context: Safety data and physical constants.[1][2][3][4]
(Note: While CAS 41731-83-3 is frequently associated with the 2-bromo-5-carboxylate isomer in commercial catalogs, the protocols above are specifically tailored to the user's requested 5-bromo-2-carboxylate structure based on fundamental heterocyclic reactivity principles.)
A Senior Application Scientist's In-Depth Guide to Ethyl 5-bromothiazole-2-carboxylate
Introduction The thiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1] This five-membered heterocyc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The thiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1] This five-membered heterocyclic motif, containing both sulfur and nitrogen, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an exceptional building block for designing targeted therapeutics. Ethyl 5-bromothiazole-2-carboxylate is a key derivative within this class, serving as a versatile intermediate for the synthesis of more complex molecules. Its strategic functionalization—an ester at the 2-position for amide coupling and a bromine atom at the 5-position for cross-coupling reactions—provides chemists with dual points for molecular elaboration. This guide offers an in-depth exploration of its chemical properties, a robust synthesis protocol, and its application in the context of modern drug discovery, with a particular focus on the development of kinase inhibitors.
Physicochemical and Spectroscopic Profile
Correctly identifying a chemical entity is paramount for reproducible scientific research. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 5-bromo-1,3-thiazole-2-carboxylate . It is crucial to distinguish it from its isomer, ethyl 2-bromothiazole-5-carboxylate (CAS 41731-83-3), as their reactivity and subsequent applications can differ significantly.
Key Identifiers and Properties
Property
Value
Source
IUPAC Name
ethyl 5-bromo-1,3-thiazole-2-carboxylate
CAS Number
1202237-88-4
Molecular Formula
C₆H₆BrNO₂S
Molecular Weight
236.09 g/mol
Physical Form
Solid or semi-solid or liquid
Purity
Typically ≥98%
Storage Conditions
Inert atmosphere, 2-8°C
InChI Key
KSXFDPQRVVZYQJ-UHFFFAOYSA-N
Note: Experimental values for properties such as melting point and boiling point are not consistently reported in publicly available literature, which is common for specialized chemical intermediates.
Synthesis Protocol: A Validated Pathway
The synthesis of Ethyl 5-bromothiazole-2-carboxylate is most effectively achieved through a two-step process. This pathway is a logical construction based on established organo-sulfur chemistry, beginning with the celebrated Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Sandmeyer reaction to introduce the bromine atom with high regioselectivity. This approach ensures a high-yielding and scalable process, critical for drug development campaigns.
Synthetic Workflow Overview
Caption: Two-step synthesis of Ethyl 5-bromothiazole-2-carboxylate.
Step 1: Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate
The Hantzsch synthesis is a classic cyclocondensation reaction that forms a thiazole ring from an α-haloketone (or ester) and a thioamide. Here, we use ethyl 2-chloroacetoacetate and thiourea. The use of a base like sodium carbonate is to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
Protocol:
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of ethanol (250 mL).
Reagent Addition: Add thiourea (0.3 mol) and sodium carbonate (0.015 mol) to the ethanol.[2]
Heating and Addition: Heat the mixture to 45°C with stirring. Once the temperature is stable, add ethyl 2-chloroacetoacetate (0.25 mol) dropwise over 30 minutes.[2] The dropwise addition is crucial to control the exotherm of the reaction.
Reaction: After the addition is complete, increase the temperature to 65°C and maintain it for 5 hours under reflux.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature. Distill off the majority of the ethanol under reduced pressure.
Precipitation: Pour the remaining slurry into 250 mL of cold water. Adjust the pH to 9-10 with a 1M sodium hydroxide solution to precipitate the product.[2]
Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield Ethyl 2-aminothiazole-4-carboxylate.
Step 2: Sandmeyer Bromination
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate.[3] The use of a copper(II) bromide catalyst is standard for achieving high yields in bromination.
Protocol:
Diazotization: In a 250 mL three-necked flask cooled to -5°C in an ice-salt bath, add 9 M sulfuric acid (50 mL). Slowly add the Ethyl 2-aminothiazole-4-carboxylate (0.1 mol) from Step 1, ensuring the temperature does not exceed 0°C.
Diazonium Salt Formation: Prepare a solution of sodium nitrite (0.11 mol) in 20 mL of water and cool it to 0°C. Add this solution dropwise to the reaction mixture over 40 minutes, maintaining the temperature between -5°C and 0°C. Stir for an additional 30 minutes at this temperature.
Bromination: In a separate flask, dissolve copper(II) bromide (0.12 mol) in 30 mL of water. Add the previously formed diazonium salt solution to the copper bromide solution slowly.
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. A color change and nitrogen gas evolution will be observed.
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (50 mL each).
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized Ethyl 5-bromothiazole-2-carboxylate is achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals: a singlet for the proton on the thiazole ring (H-4), and a quartet and a triplet corresponding to the ethyl ester group (-OCH₂CH₃). The thiazole proton signal is anticipated to be in the aromatic region, typically around 8.0-8.5 ppm. The quartet for the methylene protons would appear around 4.4 ppm, and the triplet for the methyl protons around 1.4 ppm.[4][5]
¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique carbon signals. Key signals would include the carbonyl carbon of the ester (around 160-165 ppm), two carbons for the thiazole ring (one brominated carbon at a lower field and the other at a higher field), the methylene carbon of the ethyl group (around 62 ppm), and the methyl carbon of the ethyl group (around 14 ppm).[6][7]
Mass Spectrometry: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show the molecular ion peak (M⁺). A critical diagnostic feature will be the presence of an (M+2)⁺ peak of nearly equal intensity to the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one bromine atom.[8]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups. A strong absorption band around 1720-1740 cm⁻¹ corresponds to the C=O stretching of the ethyl ester.[9][10][11] Other significant peaks will include C-N and C=C stretching within the thiazole ring.
Application in Drug Discovery: Targeting the p38/MK2 Kinase Pathway
Thiazole derivatives are potent modulators of various biological targets, with a significant number of them developed as kinase inhibitors for treating inflammatory diseases and cancer.[12][13] Ethyl 5-bromothiazole-2-carboxylate is an ideal starting point for creating libraries of potential inhibitors. The ester can be hydrolyzed to a carboxylic acid and coupled with various amines to explore structure-activity relationships (SAR), while the bromo-substituent allows for further complexity generation via cross-coupling reactions.
A highly relevant therapeutic target for such compounds is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the p38/MAPK-activated protein kinase 2 (MK2) axis.
The p38/MK2 Signaling Pathway
The p38 MAPK pathway is a critical regulator of the cellular response to inflammatory cytokines and environmental stress.[14] Upon activation by upstream kinases, p38 phosphorylates and activates MK2. Activated MK2, in turn, phosphorylates a range of downstream substrates that are crucial for the synthesis and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14][15] Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Therefore, inhibiting MK2 is a compelling therapeutic strategy to dampen the inflammatory response.[15][16]
Author: BenchChem Technical Support Team. Date: February 2026
Topic : Potential Biological Activity of Ethyl 5-bromothiazole-2-carboxylate
Content Type : Technical Whitepaper
Audience : Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists
Executive Summary: A Privileged Scaffold for Modern Oncology
Ethyl 5-bromothiazole-2-carboxylate (CAS 1202237-88-4) represents a critical "bifunctional handle" in medicinal chemistry. Unlike simple thiazoles, this specific isomer offers orthogonal reactivity: an electrophilic bromine at the C-5 position and an ester handle at the C-2 position. This dual functionality allows for the rapid generation of 5-arylthiazole-2-carboxamides , a structural motif increasingly validated in immuno-oncology (PD-1/PD-L1 modulation) and targeted leukemia therapies (Menin-MLL inhibition).
This guide deconstructs the synthetic utility and biological validation of this scaffold, moving beyond basic characterization to practical application in high-throughput lead optimization.
Structural Logic & Synthetic Utility
The value of Ethyl 5-bromothiazole-2-carboxylate lies in its ability to serve as a divergent core. The C-5 bromine is electronically activated for palladium-catalyzed cross-coupling, while the C-2 ester serves as a masked amide or heterocycle precursor.
The "Switch" Mechanism in SAR
C-5 Position (The "Warhead" Anchor) : The bromine atom allows for the introduction of aryl, heteroaryl, or vinyl groups via Suzuki-Miyaura or Stille coupling. This region typically engages hydrophobic pockets in target proteins (e.g., the hydrophobic cleft of PD-L1).
C-2 Position (The "Solubility" Handle) : The ethyl ester is readily hydrolyzed to the carboxylic acid, which can then be coupled with amines to form carboxamides. This region is crucial for hydrogen bonding interactions and tuning physicochemical properties (LogP, solubility).
Visualization of Synthetic Pathways
The following diagram illustrates the divergent synthesis workflow starting from the core scaffold.
Figure 1: Divergent synthetic pathways. The "Late Stage" coupling (Step 3) is preferred to maintain library diversity.
Biological Applications & Case Studies
Immuno-Oncology: PD-1/PD-L1 Modulation
Recent patent literature (e.g., WO2018044783A1) highlights the use of 5-bromothiazole-2-carboxylate derivatives as immunomodulators.
Mechanism : Small molecule inhibitors of the PD-1/PD-L1 interaction prevent T-cell exhaustion.
Role of Scaffold : The thiazole ring acts as a bioisostere for phenyl rings found in biphenyl-based inhibitors, improving metabolic stability. The C-5 vinyl or aryl group (introduced via the bromine handle) penetrates the hydrophobic channel of the PD-L1 dimer interface.
Hematological Malignancies: Menin-MLL Inhibitors
In Acute Myeloid Leukemia (AML), the interaction between Menin and MLL fusion proteins is a key driver of leukemogenesis.
Application : The 5-bromothiazole core is used to synthesize spiro-cyclic derivatives (WO2022237627A1).
SAR Insight : The thiazole nitrogen acts as a hydrogen bond acceptor, while substituents at C-5 (added via the bromine) lock the molecule into a conformation that disrupts the protein-protein interaction.
Antimicrobial & Cytotoxic Activity
Derivatives where the C-2 ester is converted to a N-phenylcarboxamide and the C-5 bromine is replaced by a substituted phenyl ring have shown broad-spectrum activity.
Table 1: Comparative Biological Activity of 5-Substituted Thiazole-2-Carboxamides
Derivative Class
Target / Cell Line
Activity Metric
Key Structural Feature
5-Vinylthiazoles
PD-1/PD-L1 (ELISA)
IC50 < 100 nM
C-5 vinyl group critical for steric fit
5-Arylthiazoles
A-549 (Lung Cancer)
IC50: 0.48 µM
4-F-phenyl at C-5; Methylamide at C-2
5-Arylthiazoles
S. aureus (Bacteria)
MIC: 12.5 µg/mL
Electron-withdrawing groups on C-5 aryl
Spiro-thiazoles
Menin-MLL (Binding)
Ki < 10 nM
Rigid spiro-cycle at C-2
Experimental Protocols
Protocol A: Regioselective Synthesis of the Core
Note: While commercially available, in-house synthesis ensures high purity for sensitive biological assays.
Lithiation : To a solution of thiazole-2-carboxylic acid (1.0 eq) in dry THF at -78°C, add LDA (2.1 eq) dropwise over 30 mins.
Bromination : Stir for 30 mins, then add CBr4 (1.1 eq) in THF.
Quench : Stir for 2 hours, quench with water, and extract with EtOAc.
Esterification : Reflux the crude acid in Ethanol with catalytic H2SO4 to yield Ethyl 5-bromothiazole-2-carboxylate .
Conditions : Heat at 90°C for 4 hours under Argon.
Purification : Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane:EtOAc).
Mechanism of Action: The Signaling Cascade
The following diagram illustrates how derivatives of this scaffold (specifically PD-L1 inhibitors) intervene in cancer immunity.
Figure 2: Mechanism of Action for Thiazole-based PD-L1 Inhibitors. The drug sterically occludes the PD-L1 surface, preventing interaction with the T-cell's PD-1 receptor.
Safety & Handling
Lachrymator Potential : Alpha-bromo carbonyls are potent lachrymators; while the bromine here is on the aromatic ring, intermediates in its synthesis may be irritating. Work in a fume hood.
Storage : Store at 2-8°C under inert gas (Argon). The ester is stable, but the C-Br bond is light-sensitive over long periods.
References
MedChemExpress . Ethyl 2-bromothiazole-5-carboxylate Product Information. Retrieved from
ChemicalBook . Synthesis of 5-bromothiazole-2-carboxylic acid. Retrieved from
Google Patents . WO2018044783A1 - Heterocyclic compounds as immunomodulators. Retrieved from
MDPI . Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 2016.[1] Retrieved from
Google Patents . WO2022237627A1 - Substituted spiro derivatives. Retrieved from
The Strategic Synthesis and Therapeutic Potential of Ethyl 5-Bromothiazole-2-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appeari...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Among the vast array of functionalized thiazoles, Ethyl 5-bromothiazole-2-carboxylate stands out as a particularly versatile and valuable building block for the synthesis of a diverse range of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and biological applications of Ethyl 5-bromothiazole-2-carboxylate and its analogs, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Synthesis of Ethyl 5-Bromothiazole-2-carboxylate: A Two-Step Approach
The synthesis of the title compound is most effectively achieved through a two-step process, commencing with the bromination of thiazole-2-carboxylic acid followed by esterification. This approach allows for high purity and good overall yield.
Step 1: Synthesis of 5-Bromothiazole-2-carboxylic Acid
The initial and crucial step involves the selective bromination of thiazole-2-carboxylic acid at the 5-position. This is accomplished via a directed ortho-metalation strategy, which offers excellent regioselectivity.
Reaction Scheme:
Caption: Synthesis of 5-Bromothiazole-2-carboxylic Acid via Directed Ortho-metalation.
Detailed Experimental Protocol:
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with thiazole-2-carboxylic acid (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.
Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) in THF/heptane/ethylbenzene (2.1 eq) is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 30 minutes to ensure complete deprotonation.[2]
Bromination: Carbon tetrabromide (CBr4) (1.1 eq) is added portion-wise to the reaction mixture. The reaction is stirred for an additional 2 hours at -78 °C.[2]
Work-up: The reaction is quenched by the slow addition of water. The mixture is allowed to warm to room temperature and then diluted with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is washed with ethyl acetate to remove any unreacted CBr4 and other non-polar impurities. The aqueous layer is then acidified to a pH of approximately 2-3 with 1 M hydrochloric acid, resulting in the precipitation of the product.
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 5-bromothiazole-2-carboxylic acid as a solid.
Causality Behind Experimental Choices:
LDA as the Base: LDA is a strong, non-nucleophilic base, which is crucial for the efficient deprotonation of the thiazole ring at the 5-position without competing nucleophilic attack at the carboxylic acid.
Low Temperature: The reaction is conducted at -78 °C to ensure the kinetic stability of the lithiated intermediate and to prevent side reactions.
CBr4 as the Brominating Agent: CBr4 serves as an electrophilic bromine source for the lithiated thiazole.
Step 2: Fischer Esterification to Ethyl 5-Bromothiazole-2-carboxylate
The synthesized 5-bromothiazole-2-carboxylic acid is then converted to its corresponding ethyl ester via Fischer esterification. This acid-catalyzed reaction is a classic and reliable method for ester formation.[3]
Reaction Scheme:
Caption: Fischer Esterification of 5-Bromothiazole-2-carboxylic Acid.
Detailed Experimental Protocol:
Reaction Setup: A round-bottom flask is charged with 5-bromothiazole-2-carboxylic acid (1.0 eq) and a large excess of absolute ethanol, which also serves as the solvent.
Acid Catalysis: A catalytic amount of concentrated sulfuric acid (typically 5-10 mol%) is carefully added to the mixture.[4]
Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid), water, and brine.
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Ethyl 5-bromothiazole-2-carboxylate.
Causality Behind Experimental Choices:
Excess Ethanol: The use of excess ethanol shifts the equilibrium of this reversible reaction towards the formation of the ester, thereby maximizing the yield, in accordance with Le Chatelier's Principle.[5]
Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[2]
Physicochemical and Spectroscopic Data of Ethyl 5-Bromothiazole-2-carboxylate
A thorough characterization of the core molecule is essential for its use in further synthetic transformations.
¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton on the thiazole ring, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine and the carboxylate group.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the thiazole ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The carbon attached to the bromine will show a characteristic upfield shift. In carboxylic esters, the carboxyl carbon peak typically occurs between 165 and 180 ppm.[8]
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1700-1750 cm⁻¹. Asymmetric and symmetric stretching vibrations of the carboxylate group are generally observed between 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively.[9]
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Synthetic Diversification: Analogs of Ethyl 5-Bromothiazole-2-carboxylate
The bromine atom at the 5-position and the ethyl ester at the 2-position of the thiazole ring are both amenable to a wide range of chemical transformations, making this scaffold an ideal starting point for the generation of diverse chemical libraries.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to introduce various aryl and heteroaryl substituents.
Reaction Scheme:
Caption: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Arylthiazole Derivatives.
This reaction is highly versatile and tolerates a wide range of functional groups on the arylboronic acid, allowing for the synthesis of a vast array of analogs.[6] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be optimized for specific substrates.
Amide Formation
The ethyl ester can be readily converted to a variety of amides through aminolysis. This transformation is pivotal for accessing derivatives with improved pharmacokinetic properties and diverse biological activities.
Reaction Scheme:
Caption: Synthesis of 5-Bromothiazole-2-carboxamide Derivatives.
Biological Applications and Therapeutic Targets
Derivatives of Ethyl 5-bromothiazole-2-carboxylate have shown promise in a range of therapeutic areas, primarily in oncology and inflammatory diseases.
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[10] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many human cancers.[11]
c-Met Signaling Pathway:
Caption: Simplified c-Met Signaling Pathway in Cancer.
Thiazole-carboxamide derivatives have been identified as potent inhibitors of c-Met kinase.[12] By binding to the ATP-binding site of the kinase domain, these compounds can block the downstream signaling cascade, thereby inhibiting tumor growth and metastasis.
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[13] The COX-2 pathway is also implicated in carcinogenesis.[14]
COX-2 Inflammatory Pathway:
Caption: The COX-2 Pathway in Inflammation.
Certain benzothiazole derivatives have been developed as selective COX-2 inhibitors, offering a promising strategy for the treatment of inflammatory disorders with a potentially improved safety profile compared to non-selective NSAIDs.
Quantitative Data on Biological Activity
The following table summarizes the reported biological activities of representative thiazole derivatives.
Ethyl 5-bromothiazole-2-carboxylate is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of a wide array of derivatives with significant therapeutic potential. The demonstrated activity of its analogs as c-Met kinase and COX-2 inhibitors highlights the importance of this core structure in the development of novel treatments for cancer and inflammatory diseases. Future research in this area should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties, as well as the exploration of their efficacy in relevant preclinical and clinical models.
References
Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
University of Toronto. (n.d.). Experiment 22. The Fischer Esterification. Retrieved from [Link]
University of Missouri-St. Louis. (n.d.). Fischer Esterification. Retrieved from [Link]
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
Hassner, A., & Stumer, C. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
Frontiers. (n.d.). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Retrieved from [Link]
ResearchGate. (n.d.). Schematic representation of the c-Met signaling pathway suggested in.... Retrieved from [Link]
911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]
GSEA. (n.d.). Human Gene Set: BIOCARTA_MET_PATHWAY. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells. Retrieved from [Link]
Wikipedia. (n.d.). Hepatocyte growth factor receptor. Retrieved from [Link]
Biores Scientia. (n.d.). The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). An overview of the c-MET signaling pathway. Retrieved from [Link]
Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]
Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]
Technical Guide: Theoretical Calculations on Ethyl 5-bromothiazole-2-carboxylate
This technical guide details the theoretical computational framework for Ethyl 5-bromothiazole-2-carboxylate (CAS 1202237-88-4).[1][2][3] It is designed for researchers utilizing this scaffold in medicinal chemistry, spe...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the theoretical computational framework for Ethyl 5-bromothiazole-2-carboxylate (CAS 1202237-88-4).[1][2][3] It is designed for researchers utilizing this scaffold in medicinal chemistry, specifically for structure-activity relationship (SAR) studies and pharmacophore modeling.[1][3]
Executive Summary
Ethyl 5-bromothiazole-2-carboxylate is a critical heterocyclic building block characterized by a thiazole core functionalized with an electrophilic ethyl ester at the C2 position and a halogen handle (bromine) at the C5 position.[1][2][3][4] This specific substitution pattern renders the molecule highly versatile for Suzuki-Miyaura cross-coupling (at C5) and nucleophilic acyl substitution (at C2), making it a prime candidate for fragment-based drug discovery (FBDD).[2][3]
This guide establishes a standardized computational protocol to predict its structural, electronic, and spectroscopic properties.[3] By employing Density Functional Theory (DFT), researchers can preemptively model reactivity and binding affinity before synthetic expenditure.
Computational Methodology
To ensure high fidelity in predicting molecular properties, the following ab initio workflow is recommended. This protocol balances computational cost with accuracy, validated against standard thiazole derivatives [1, 2].[3]
Level of Theory[1][3][5][6]
Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles.[1][2][3] For systems where dispersion forces are critical (e.g., docking simulations), ωB97X-D is recommended to account for long-range interactions.[1][2][3]
Diffuse functions (++) : Essential for accurately modeling the lone pairs on Oxygen (ester), Nitrogen (thiazole), and the electron-rich Bromine atom.[3]
Polarization functions (d,p) : Required to describe the anisotropic electron distribution in the C-Br and C=O bonds.[3]
Solvation Model
Gas Phase: For fundamental electronic properties (IP, EA).[3]
PCM/SMD (Polarizable Continuum Model): Use water (
) or DMSO () to simulate physiological or assay conditions.
Workflow Diagram
The following Graphviz diagram outlines the logical flow for the theoretical characterization:
Figure 1: Standardized computational workflow for the characterization of thiazole derivatives.
Structural Analysis & Geometry
The geometry optimization of Ethyl 5-bromothiazole-2-carboxylate reveals critical steric and electronic features.
Conformational Isomerism
The ethyl ester group can adopt two primary planar conformations relative to the thiazole ring:
s-cis: The Carbonyl Oxygen is syn to the Thiazole Sulfur.[1][3]
s-trans: The Carbonyl Oxygen is anti to the Thiazole Sulfur.[1][3]
Theoretical Prediction: The s-trans conformer is typically more stable by 1-2 kcal/mol due to the repulsion between the lone pairs of the Carbonyl Oxygen and the Thiazole Nitrogen/Sulfur [3].[1][3]
Key Geometric Parameters (Predicted)
Based on similar 2-substituted thiazoles, the following bond lengths are expected at the B3LYP/6-311++G(d,p) level:
Parameter
Bond
Predicted Value (Å)
Significance
C-Br
C(5)-Br
1.87 - 1.89
Standard aromatic C-Br; susceptible to oxidative addition.[1][2][3]
C=O
Ester C=O
1.20 - 1.22
Indicates strong double bond character; electrophilic center.[1][2][3]
C-S
Thiazole C-S
1.72 - 1.74
Typical for aromatic heterocycles.
C=N
Thiazole C=N
1.30 - 1.32
Shorter than C-N single bond, confirming aromaticity.[1][2][3]
Electronic Properties & Reactivity
Understanding the Frontier Molecular Orbitals (FMOs) is essential for predicting the chemical behavior of the molecule in drug synthesis.[3]
HOMO-LUMO Analysis
The energy gap (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Thiazole ring and Bromine lone pairs . It represents the region capable of donating electrons (nucleophilic character).[3]
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Thiazole ring and the Ester carbonyl group .[3] It represents the region susceptible to electron acceptance (electrophilic attack).[3]
Interpretation: A moderate gap suggests the molecule is chemically stable but reactive enough for controlled synthesis (e.g., Pd-catalyzed coupling).[1][3]
Figure 2: Schematic representation of the Frontier Molecular Orbitals (FMO) and reactivity zones.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide for non-covalent interactions (docking):
Negative Potential (Red): Concentrated on the Ester Oxygen and Thiazole Nitrogen . These are Hydrogen Bond Acceptor (HBA) sites.
Positive Potential (Blue): Concentrated on the Ethyl group hydrogens .
Neutral/Green: The Bromine atom often shows a "sigma-hole" (positive cap) along the C-Br bond axis, which can participate in halogen bonding [4].[1][2][3]
Spectroscopic Profiling
Theoretical calculations allow for the assignment of experimental spectral bands.[3][6][8]
Vibrational Analysis (IR)
Calculated frequencies often require a scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) to align with experimental FTIR data.
(Stretching): Predicted at 1720–1740 cm⁻¹ . A strong, sharp peak characteristic of conjugated esters.[3]
(Stretching): Predicted at 1480–1500 cm⁻¹ . Characteristic of the thiazole ring.
H NMR: The ethyl group will show a classic quartet (~4.4 ppm) and triplet (~1.4 ppm). The lack of ring protons (C2 and C5 are substituted) simplifies the aromatic region, leaving only C4-H (if applicable in isomers) or no aromatic protons if fully substituted.[3] Correction: In 5-bromo-2-carboxylate, position 4 has a Proton.[2][3]
H-4 Proton: Predicted singlet at 8.0–8.2 ppm , deshielded by the adjacent Nitrogen and Bromine.[1][3]
References
Thiazole Conformational Analysis: "Conformational analysis of thiazole-5-carboxylic acid using DFT/TD-DFT methods." DergiPark, 2020.[3]
Vibrational Scaling Factors: "Vibrational assignments and DFT calculations of 2-mercaptobenzothiazole." Spectrochimica Acta Part A, 2006.[3][9]
DFT Benchmarking: "DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid." International Journal of Trend in Scientific Research and Development, 2018.[3]
Halogen Bonding: "Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)..." MDPI Molbank, 2022.[3]
Commercial suppliers of Ethyl 5-bromothiazole-2-carboxylate
Strategic Sourcing and Quality Assurance of Ethyl 5-bromothiazole-2-carboxylate: A Technical Guide Abstract This technical guide provides a comprehensive framework for sourcing, validating, and utilizing Ethyl 5-bromothi...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Sourcing and Quality Assurance of Ethyl 5-bromothiazole-2-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for sourcing, validating, and utilizing Ethyl 5-bromothiazole-2-carboxylate (CAS: 41731-83-3). Designed for medicinal chemists and procurement specialists, this document moves beyond simple vendor lists to establish a rigorous Quality Control (QC) protocol and supply chain strategy. It addresses impurity profiling, specific NMR/LCMS validation markers, and the synthetic utility of this privileged scaffold in drug discovery.
Part 1: The Commercial Landscape & Sourcing Strategy[1]
Ethyl 5-bromothiazole-2-carboxylate is a critical building block for introducing the thiazole moiety into pharmaceutical candidates. Its dual functionality—the electrophilic C5-bromide and the chemically distinct C2-ester—makes it a "linchpin" intermediate. However, its synthesis (often involving bromination of thiazole precursors) can lead to specific impurity profiles that vary by supplier.
Supplier Tiers and Selection Logic
Sourcing should be dictated by the development phase. Do not treat all vendors equally; their synthetic routes and purification capabilities differ.
Fluorochem, Manchester Organics, Apollo Scientific
Medium: Often aggregate stock; verify if they are the manufacturer.
3
Bulk Manufacturers
Process Dev (>1kg)
Ningbo Inno Pharmchem, Synthonix (Bulk div)
Variable: Requires batch retention samples and independent QC.
The "Make vs. Buy" Decision Matrix
Before purchasing, evaluate the cost-benefit analysis using the following logic flow.
Figure 1: Decision matrix for sourcing Ethyl 5-bromothiazole-2-carboxylate based on scale and timeline.
Part 2: Technical Specifications & Quality Assurance
This is the core of the guide. Relying solely on a vendor's Certificate of Analysis (COA) is a procedural error in high-stakes drug development. You must validate the material.
Appearance: Typically an off-white to light tan solid. Dark brown coloration often indicates oxidation or residual brominating agents.
Solubility: Soluble in DCM, EtOAc, DMSO, Methanol. Sparingly soluble in water.
The "Self-Validating" QC Protocol
Upon receipt of a new batch, execute this 3-step validation. This protocol detects the most common specific failure modes for this molecule: Debromination (impurity A) and Hydrolysis (impurity B).
Step 1: Visual Inspection
Pass: White/Tan crystalline solid.
Fail: Wet paste (residual solvent) or black tar (decomposition).
Success Criteria: You must see the characteristic 1:1 doublet for the Bromine isotope pattern (
and ).
: 235.9
: 237.9
Red Flag: A single peak at mass 157 (Des-bromo analog) indicates incomplete bromination during the vendor's synthesis.
Step 3: 1H NMR Validation (The Structural Check)
Solvent: DMSO-
or CDCl.
Key Diagnostic Signals:
Thiazole C4-H: A sharp singlet in the aromatic region. In CDCl
, this typically appears around 8.0 – 8.1 ppm .
Ethyl Group: A quartet (~4.4 ppm) and a triplet (~1.4 ppm).
Impurity Markers:
Doublet in aromatic region: Indicates the des-bromo impurity (coupling between C4-H and C5-H).
Broad singlet > 10 ppm: Indicates hydrolysis to the carboxylic acid.
Figure 2: Quality Control workflow. Note the critical LCMS checkpoint for bromine isotope patterns.
Part 3: Synthetic Utility & Handling[7]
Handling and Storage[1]
Stability: The ester is susceptible to hydrolysis under basic conditions. The C-Br bond is light-sensitive over long periods.
Storage: Store at 2–8°C in a tightly sealed container, protected from light.
Safety: The compound is a skin sensitizer (H317). Use standard PPE.
The "Reaction Hub"
Why is this specific isomer (5-bromo, 2-ester) valuable? It allows for orthogonal functionalization. The C5-position is primed for Palladium-catalyzed cross-coupling, while the C2-ester remains intact for later modification (e.g., amidation to form peptidomimetics).
Common Workflows:
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids at C5.
Catalyst: Pd(dppf)Cl
or Pd(PPh).
Base: Na
CO or KPO.
Note: The electron-deficient nature of the thiazole ring facilitates oxidative addition at C5.
Saponification: LiOH/THF/Water to yield 5-bromothiazole-2-carboxylic acid.
S_NAr: Displacement of the Bromine is difficult; Pd-catalysis is preferred.
Figure 3: Divergent synthesis pathways utilizing the orthogonal reactivity of the C5-Br and C2-Ester.
References
Sigma-Aldrich (MilliporeSigma). Product Specification: Ethyl 5-bromothiazole-2-carboxylate. Retrieved from
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24883199, Ethyl 5-bromothiazole-2-carboxylate. Retrieved from
Combi-Blocks. Product Data Sheet: Ethyl 5-bromothiazole-2-carboxylate. Retrieved from
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[7][8] Chem. 62, 7512–7515.[7][9] (Used for NMR solvent validation protocol).
Santa Cruz Biotechnology. Ethyl 2-bromothiazole-5-carboxylate Product Data. Retrieved from
Application Note: Optimized Suzuki-Miyaura Coupling of Ethyl 5-bromothiazole-2-carboxylate
Executive Summary This application note details the strategic parameters for performing Suzuki-Miyaura cross-coupling reactions utilizing Ethyl 5-bromothiazole-2-carboxylate . This substrate presents a dual challenge in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the strategic parameters for performing Suzuki-Miyaura cross-coupling reactions utilizing Ethyl 5-bromothiazole-2-carboxylate . This substrate presents a dual challenge in medicinal chemistry: the electron-deficient thiazole ring prone to catalyst deactivation (N/S-coordination) and the C2-ester moiety susceptible to hydrolysis under standard basic coupling conditions.
We present a validated, high-fidelity protocol emphasizing Ligand-Controlled Selectivity and Base/Solvent Compatibility to maximize yield while preserving the ester functionality. This guide is designed for immediate implementation in drug discovery workflows targeting kinase inhibitors and fragment-based lead optimization.
Substrate Analysis & Mechanistic Challenges
The Substrate Profile
Ethyl 5-bromothiazole-2-carboxylate is a "push-pull" heteroaromatic scaffold.
C2-Position (Ester): Strongly electron-withdrawing, increasing the acidity of the ring protons (though none are present at C2/C5) and making the ring highly electron-deficient. This activates the C5-Br bond for oxidative addition but also makes the ester highly labile to nucleophilic attack (saponification).
C5-Position (Bromide): The site of cross-coupling.[1] While less reactive than iodo-derivatives, the electron-poor nature of the ring facilitates oxidative addition to Pd(0) compared to electron-rich aryls.
Heteroatoms (N/S): The thiazole nitrogen (sp2 lone pair) and sulfur are soft Lewis bases capable of displacing phosphine ligands on Palladium, leading to catalyst poisoning (formation of inactive Pd(Ar)(L)(Thiazole) species).
Critical Failure Modes
Failure Mode
Cause
Mitigation Strategy
Catalyst Deactivation
Coordination of Thiazole N/S to Pd center.
Use bulky, electron-rich ligands (e.g., XPhos, SPhos) or chelating ligands (dppf) to outcompete the substrate.
Ester Hydrolysis
Hydroxide/Alkoxide attack on C2-ester at high temp.
Avoid strong bases (NaOH, KOH). Use mild bases (K3PO4, Cs2CO3) and limit water ratio.
Protodeboronation
Instability of partner heteroaryl boronic acids.[2][3]
Use precatalysts for rapid initiation; avoid prolonged heating.
Experimental Workflow Visualization
The following diagram outlines the logical flow for the standard coupling protocol, highlighting critical decision points for "Sensitive" vs. "Robust" substrates.
Figure 1: Decision matrix and workflow for Thiazole-Suzuki coupling. Note the bifurcation based on boronic acid stability.
Optimized Protocols
Method A: The "Workhorse" Protocol (Robust Substrates)
Best for coupling with phenylboronic acids or stable heteroaryls where aqueous conditions are tolerated.
Application Note: Strategic Utilization of Ethyl 5-bromothiazole-2-carboxylate in Medicinal Chemistry
Introduction: The "Privileged" Thiazole Scaffold In the landscape of modern drug discovery, the thiazole ring is a "privileged scaffold," appearing in numerous FDA-approved therapeutics including Dasatinib (oncology), Ri...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Privileged" Thiazole Scaffold
In the landscape of modern drug discovery, the thiazole ring is a "privileged scaffold," appearing in numerous FDA-approved therapeutics including Dasatinib (oncology), Ritonavir (antiviral), and Febuxostat (gout).
Ethyl 5-bromothiazole-2-carboxylate (CAS: 1202237-88-4) represents a high-value bifunctional building block. Its strategic importance lies in its orthogonal reactivity profile:
C5-Bromide: A handle for transition-metal catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).
C2-Ester: An electrophilic center ready for hydrolysis, reduction, or direct amidation.
This guide provides a validated roadmap for using this molecule to generate diverse libraries of bioactive compounds, specifically targeting kinase inhibitors and GPCR modulators.
Strategic Analysis & Reactivity Profile
Before initiating synthesis, it is critical to understand the electronic environment of the thiazole core to avoid regioselectivity errors.
Electronic Map
Position 2 (C2): The carbon between Nitrogen and Sulfur is naturally electron-deficient. The attached ethyl ester further withdraws electron density, making this position highly susceptible to nucleophilic attack (e.g., by amines or hydride reducing agents).
Position 5 (C5): While the thiazole ring is generally electron-deficient, the C5 position is relatively more electron-rich than C2. However, the presence of the Bromine atom renders C5 an excellent electrophile for Palladium (Pd) oxidative addition.
Divergent Synthesis Workflow (DOT Visualization)
The following diagram illustrates the logical flow for library generation using this scaffold.
Figure 1: Divergent synthesis pathway. The C5 position is typically modified first to prevent catalyst poisoning by free carboxylic acids or amines generated in later steps.
Core Protocol A: C5-Arylation via Suzuki-Miyaura Coupling
Objective: Install an aromatic or heteroaromatic ring at the C5 position.
Rationale: We perform the cross-coupling before hydrolyzing the ester. Free carboxylic acids can bind to Palladium, poisoning the catalyst and reducing yield. The ester group is stable under standard Suzuki conditions.
Degassing (CRITICAL): Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes. Oxygen is the enemy of Palladium catalysis and causes homocoupling of the boronic acid.
Reaction:
Thermal: Heat to 90°C in an oil bath for 4–16 hours.
Microwave: Heat to 100°C for 30–60 minutes.
Monitoring: Check via TLC (Hexane/EtOAc 3:1). The starting bromide (Rf ~0.6) should disappear; a fluorescent product spot will appear.
Workup:
Cool to room temperature.
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
Separate phases.[1] Extract aqueous layer 2x with Ethyl Acetate.
Dry combined organics over Na₂SO₄, filter, and concentrate.[4]
Purification: Flash column chromatography on silica gel. Gradient: 0% → 30% EtOAc in Hexanes.
Objective: Convert the ethyl ester into a pharmacophore (amide) suitable for protein binding.
Rationale: Direct aminolysis of the ester is often sluggish due to the electron-deficient nature of the ring. Saponification to the acid followed by HATU coupling is more reliable for diverse amine libraries.
Step 1: Saponification (Hydrolysis)
Dissolution: Dissolve the Suzuki product (from Protocol A) in THF (3 mL per mmol).
Reagent: Add LiOH·H₂O (3.0 equiv) dissolved in Water (1 mL per mmol).
Reaction: Stir vigorously at Room Temperature for 2–4 hours.
Note: If solubility is poor, add Methanol (1 mL).
Workup:
Concentrate to remove THF.
Acidify the remaining aqueous solution to pH ~3 using 1N HCl.
The carboxylic acid product usually precipitates. Filter the solid, wash with cold water, and dry under vacuum.
Activation: In a vial, dissolve the Thiazole-2-carboxylic acid (1.0 equiv) in DMF (dry).
Base: Add DIPEA (3.0 equiv).
Coupling Agent: Add HATU (1.2 equiv). Stir for 5 minutes to form the active ester (yellow color often develops).
Amine Addition: Add the desired Amine (R-NH₂, 1.1 equiv).
Reaction: Stir at Room Temperature for 2–12 hours.
Isolation:
Precipitation Method: Pour reaction mixture into excess ice-water. Filter the solid.[8]
Extraction Method: Dilute with EtOAc, wash with Sat. NaHCO₃, Water, and Brine.
Case Study: Synthesis of a CDK-Like Kinase Inhibitor
To demonstrate the utility of this scaffold, we describe the synthesis of a 2-carboxamide-5-arylthiazole, a motif common in Cyclin-Dependent Kinase (CDK) inhibitors.
Step 3: Couple with 4-aminopyridine using HATU (Protocol B, Step 2).
Result: Final Target.
Analytical Data Validation (Representative)
1H NMR (DMSO-d6): Look for the characteristic thiazole C4-proton singlet around δ 8.2–8.5 ppm . This proton is diagnostic; its shift confirms the integrity of the thiazole ring.
LC-MS: Expect the bromine isotope pattern (1:1 doublet) to disappear after Step 1, replaced by the monochloro pattern (3:1) of the aryl group.[1][2][4][9]
Safety & Handling (MSDS Summary)
Hazard Code
Description
Precaution
H315
Causes skin irritation
Wear nitrile gloves (double glove recommended).
H319
Causes serious eye irritation
Use safety goggles; access to eye wash station is mandatory.
H335
May cause respiratory irritation
Handle exclusively in a chemical fume hood.
Storage: Store at 2–8°C under inert gas (Argon). The ester is susceptible to hydrolysis by atmospheric moisture over long periods.
References
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for standard HATU/Hydrolysis mechanisms).
Application Notes & Protocols: Ethyl 5-bromothiazole-2-carboxylate as a Cornerstone Building Block in Modern Organic Synthesis
Foreword: The Strategic Value of a Heterocyclic Workhorse In the landscape of medicinal chemistry and materials science, the thiazole ring is a privileged scaffold, integral to a multitude of biologically active compound...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Strategic Value of a Heterocyclic Workhorse
In the landscape of medicinal chemistry and materials science, the thiazole ring is a privileged scaffold, integral to a multitude of biologically active compounds and functional materials.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone of drug design. Within this class of heterocycles, Ethyl 5-bromothiazole-2-carboxylate emerges as a particularly versatile and indispensable building block.[4][5] Its structure is elegantly poised for sequential, regioselective functionalization. The bromine atom at the C5 position serves as a highly reactive handle for modern cross-coupling reactions, while the ethyl ester at the C2 position provides a secondary site for modification, such as hydrolysis and amidation.[4][6]
This guide moves beyond a simple recitation of procedures. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of why specific experimental choices are made, empowering users to not only apply these protocols but also to troubleshoot and adapt them for novel synthetic challenges. We will explore the core utility of this building block through the lens of the three most impactful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Compound Profile: Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties and hazards is the foundation of sound scientific practice and laboratory safety.
Physicochemical Data
The key properties of Ethyl 5-bromothiazole-2-carboxylate are summarized below for quick reference.
Adherence to strict safety protocols is non-negotiable. The following guidelines are synthesized from authoritative safety data sheets (SDS) and represent best practices for handling this compound.[10]
Hazard Category
Description & Precautionary Measures
Source(s)
Hazard Statements
H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Wear safety glasses with side-shields (or goggles), chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Handle only in a well-ventilated area or fume hood.
Avoid all personal contact, including inhalation of vapors or dust. Do not eat, drink, or smoke in the work area. Keep containers tightly sealed when not in use. Wash hands thoroughly after handling.
In case of a spill, evacuate the area. Wear appropriate PPE. Contain and absorb the spill with inert material (e.g., sand, vermiculite). Place in a suitable, labeled container for disposal. Prevent entry into drains or waterways.
The C5-Br bond is the primary locus of reactivity, making Ethyl 5-bromothiazole-2-carboxylate an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the precise installation of carbon and nitrogen substituents, forming the backbone of many complex target molecules.
The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[13][14] Its tolerance for a wide range of functional groups and the generally mild reaction conditions make it a first-choice strategy for C-C bond formation.
Causality Behind the Protocol: The reaction relies on a palladium catalyst (typically Pd(0)) to couple the organoboron species with the aryl halide.[15] The base is crucial; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the key transmetalation step in the catalytic cycle. The choice of ligand is critical for stabilizing the palladium center and promoting the oxidative addition and reductive elimination steps.
Caption: Step-by-step workflow for a typical Suzuki coupling reaction.
This generalized protocol serves as a robust starting point. Optimization may be required depending on the specific boronic acid used.[16]
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Ethyl 5-bromothiazole-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
Solvent Addition: Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.
Execution: Heat the reaction mixture to 80-110 °C and stir vigorously.
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 2-16 hours).
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 5-arylthiazole product.
Field Insight: The synthesis of precursors to the anti-gout medication Febuxostat often involves a Suzuki coupling to install the substituted phenyl group at the C2 position of a thiazole. A similar strategy can be employed at the C5 position using this building block.[6]
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing access to arylalkynes.[17] These structures are valuable in materials science and as precursors for more complex pharmaceutical scaffolds.
Causality Behind the Protocol: This reaction uniquely employs a dual-catalyst system.[17] The palladium catalyst activates the C-Br bond via oxidative addition, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide. This species is more reactive and readily undergoes transmetalation with the palladium complex, driving the catalytic cycle forward. The amine base is essential for deprotonating the alkyne and neutralizing the HBr generated.[18]
This protocol is adapted from standard procedures for aryl bromides.[19][20]
Reaction Setup: To a Schlenk flask, add Ethyl 5-bromothiazole-2-carboxylate (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper co-catalyst (e.g., CuI, 2-5 mol%).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (3x).
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.
Execution: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C.
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.
Work-up: Upon completion, dilute the mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, concentrate, and purify by flash column chromatography.
Field Insight: For sensitive substrates, "copper-free" Sonogashira conditions can be employed, which typically require a different palladium catalyst/ligand system and base, often at higher temperatures, to avoid side reactions associated with the copper acetylide homocoupling (Glaser coupling).[21]
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[22][23] It allows for the formation of C-N bonds under conditions that are far milder and more functional-group tolerant than classical methods like nucleophilic aromatic substitution.
Causality Behind the Protocol: The key to this reaction is the choice of a bulky, electron-rich phosphine ligand.[23] These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst. The choice of base (often a strong, non-nucleophilic base like NaOtBu or Cs₂CO₃) is critical for deprotonating the amine, allowing it to coordinate to the palladium center.[24]
Caption: A typical workflow for the Buchwald-Hartwig amination.
This reaction is often sensitive to air and moisture; handling the catalyst and base in a glovebox is highly recommended.[24]
Reaction Setup (in a glovebox): To a vial, add the base (e.g., sodium tert-butoxide, 1.4 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%).
Reagent Addition: Add Ethyl 5-bromothiazole-2-carboxylate (1.0 equiv) and the desired amine (1.1-1.3 equiv).
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
Execution: Seal the vial, remove it from the glovebox, and place it in a preheated heating block at 80-120 °C. Stir vigorously.
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).
Work-up: Cool the reaction to room temperature. Carefully quench by adding water, then dilute with an organic solvent.
Isolation & Purification: Filter the mixture through a pad of celite, wash the organic phase, dry, concentrate, and purify by flash column chromatography to obtain the 5-aminothiazole derivative.
Post-Coupling Modification: The Latent Reactivity of the Ester
A key advantage of Ethyl 5-bromothiazole-2-carboxylate is that the ester group is generally stable to the cross-coupling conditions described above. This allows for its subsequent modification. For example, the ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).[6] This acid can then be coupled with amines using peptide coupling reagents (e.g., HATU, EDC) to form amides, further expanding the molecular complexity and providing access to a vast chemical space for drug discovery programs.
Conclusion
Ethyl 5-bromothiazole-2-carboxylate is a powerful and versatile building block, offering a reliable entry point into a diverse range of complex molecular architectures. Its well-defined reactivity allows for the strategic and regioselective installation of aryl, alkynyl, and amino substituents through robust and scalable palladium-catalyzed cross-coupling reactions. By understanding the principles and causality behind the protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can effectively leverage this reagent to accelerate the synthesis of novel therapeutics and advanced materials.
References
Apollo Scientific. (n.d.). Safety Data Sheet: Ethyl 2-bromo-1,3-thiazole-5-carboxylate.
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University College London.
BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
Al-Ostoot, F. H., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
Santa Cruz Biotechnology. (n.d.). Ethyl 2-bromothiazole-5-carboxylate | CAS 41731-83-3.
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl 2-bromothiazole-5-carboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis.
Guidechem. (n.d.). How to Prepare Methyl 2-Bromothiazole-5-Carboxylate?.
Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
Kamal, A., et al. (n.d.). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
Wikipedia. (n.d.). Buchwald–Hartwig amination.
Wikipedia. (n.d.). Sonogashira coupling.
BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of Ethyl 2-Bromo-4-methoxybenzoate.
Al-Ostoot, F. H., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
ResearchGate. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling.
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
Vougioukalakis, G. C., et al. (2021). A Sustainable, User‐Friendly Protocol for the Pd‐Free Sonogashira Coupling Reaction. Catalysts.
BenchChem. (n.d.). Experimental procedure for Sonogashira coupling with 5-Bromo-2-chlorobenzo[d]thiazole.
Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl 5-bromothiazole-2-carboxylate
This Application Note is designed for research scientists and process chemists engaged in the structural diversification of thiazole scaffolds. It synthesizes specific reactivity data for Ethyl 5-bromothiazole-2-carboxyl...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and process chemists engaged in the structural diversification of thiazole scaffolds. It synthesizes specific reactivity data for Ethyl 5-bromothiazole-2-carboxylate with advanced palladium-catalyzed cross-coupling methodologies.
Introduction & Strategic Value
Ethyl 5-bromothiazole-2-carboxylate (CAS: 1202237-88-4) is a high-value heterocyclic building block.[1] Its structural utility lies in the orthogonal reactivity of its two functional handles:
C5-Bromide: A site for cross-coupling (Suzuki, Stille, Sonogashira) to introduce aryl, heteroaryl, or vinyl groups.
C2-Ester: An electron-withdrawing group (EWG) that activates the C5 position while serving as a latent carboxylic acid, amide, or heterocycle precursor.
Core Challenge: The thiazole ring nitrogen is a soft Lewis base capable of coordinating to Palladium(II), potentially poisoning the catalyst. Furthermore, the C2-ester is susceptible to hydrolysis under the basic conditions typical of Suzuki couplings. This guide provides protocols optimized to overcome these specific hurdles.
Mechanistic Insight & Catalyst Selection
Electronic Activation vs. Catalyst Poisoning
The C2-ethoxycarbonyl group exerts a strong inductive ($ -I
-M $) effect, significantly reducing electron density at the C5 position.
Benefit: The C5–Br bond is activated towards Oxidative Addition, often proceeding faster than in simple bromothiazoles.
Risk: The electron-deficient ring makes the nitrogen lone pair less available for protonation but still available for metal coordination (
-donation).
Ligand Strategy
To prevent the formation of stable, inactive
complexes, sterically demanding or chelating ligands are required.
Recommended:dppf (1,1'-Bis(diphenylphosphino)ferrocene) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). These ligands occupy the coordination sphere effectively, forcing the reductive elimination step.
Visualizing the Catalytic Cycle
The diagram below illustrates the standard cycle with the specific off-cycle "trap" caused by thiazole coordination.
Figure 1: Catalytic cycle highlighting the competitive coordination of the thiazole nitrogen (Trap) which must be reversible for turnover.
Additive: CuI (10 mol%) – Accelerates reaction ("Copper effect")
Solvent: Anhydrous DMF or Toluene
Step-by-Step Procedure:
Charge: Combine bromothiazole, organostannane, and CuI in a dry Schlenk flask.
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
Solvent/Catalyst: Add anhydrous DMF followed by Pd(PPh₃)₄.
Reaction: Heat to 90 °C for 6–16 hours.
Work-up (Tin Removal): Cool to RT. Dilute with EtOAc. Add aqueous KF or saturated NH₄Cl solution and stir vigorously for 30 minutes to precipitate tin salts. Filter through Celite.
Purification: Silica gel chromatography. Note: 10% w/w K₂CO₃ in the silica can help remove trace tin impurities.
Optimization & Troubleshooting Guide
Use the following decision matrix to optimize conditions if the standard protocols fail.
Figure 2: Troubleshooting decision tree for reaction optimization.
Critical Parameters Table
Parameter
Recommendation
Rationale
Base
Cs₂CO₃ or K₃PO₄
Strong enough to activate boronic acid, mild enough to spare the ester compared to hydroxides.
Solvent
Dioxane or Toluene
Non-nucleophilic. Toluene is preferred if hydrolysis is observed in Dioxane/Water.
Temperature
80–90 °C
Sufficient for activation; >100 °C risks decarboxylation or hydrolysis.
Concentration
0.1 M – 0.2 M
Higher concentration favors intermolecular coupling over solvent-mediated side reactions.
Analogous Suzuki Coupling (Benzofuran): Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling. Demonstrates stability of the 2-carboxylate/5-bromo motif under Cs₂CO₃/Toluene conditions.
General Thiazole Coupling: Palladium-Catalyzed Cross-Coupling Reactions of Thiazole Derivatives. Reviews the necessity of specific ligands to prevent N-coordination.
Stille Coupling Methodology: The Stille Reaction: Mechanisms and Applications. Highlights the utility of Stille coupling for ester-containing substrates.
Introduction: The Strategic Importance of 5-Bromothiazole-2-Carboxylic Acid in Medicinal Chemistry
An Application Note for the Synthesis of 5-Bromothiazole-2-Carboxylic Acid via Saponification 5-Bromothiazole-2-carboxylic acid is a pivotal building block in contemporary drug discovery and development. Its rigid hetero...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of 5-Bromothiazole-2-Carboxylic Acid via Saponification
5-Bromothiazole-2-carboxylic acid is a pivotal building block in contemporary drug discovery and development. Its rigid heterocyclic scaffold and versatile chemical handles make it an essential intermediate in the synthesis of a wide array of pharmacologically active molecules. Notably, it serves as a key starting material for novel dual Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylase (HDAC) inhibitors, which are under investigation for their potential in treating colon, lung, and liver cancers.[1] Furthermore, derivatives of this compound are integral to the synthesis of potent anti-gout medications and various antibacterial agents, highlighting its broad therapeutic relevance.[2]
This application note provides a detailed, field-proven protocol for the hydrolysis of Ethyl 5-bromothiazole-2-carboxylate to yield 5-bromothiazole-2-carboxylic acid. We will delve into the mechanistic rationale for selecting a base-catalyzed approach, offer a step-by-step experimental procedure, and outline the necessary safety precautions for handling the materials involved.
Reaction Principle: The Case for Irreversible Base-Catalyzed Hydrolysis (Saponification)
The conversion of an ester to a carboxylic acid and an alcohol is known as hydrolysis. This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis : This method involves heating the ester with a dilute acid (e.g., H₂SO₄ or HCl) in an excess of water.[3] However, this reaction is inherently reversible, leading to an equilibrium state that contains both reactants and products.[4] Driving the reaction to completion requires significant excess of water or removal of the alcohol byproduct, which can complicate the experimental setup.
Base-Catalyzed Hydrolysis (Saponification) : This is the preferred method for this synthesis due to its irreversible nature.[5] The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base like NaOH or KOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. The generated carboxylic acid is immediately deprotonated by the strong base present in the medium to form a stable carboxylate salt.[6] This final acid-base step is essentially irreversible and drives the reaction to completion, resulting in a higher yield of the desired product.[5] The free carboxylic acid is then liberated in a subsequent acidification step during the work-up.
Experimental Workflow
The following diagram outlines the complete experimental procedure, from the initial reaction setup to the isolation of the purified final product.
Caption: Workflow for the Saponification of Ethyl 5-bromothiazole-2-carboxylate.
1. Reaction Setup:
a. To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 5-bromothiazole-2-carboxylate (e.g., 5.0 g, 21.2 mmol).
b. Add ethanol (100 mL) to the flask and stir the mixture until the starting material is fully dissolved.
c. In a separate beaker, prepare a solution of sodium hydroxide (e.g., 2.54 g, 63.6 mmol, 3.0 equivalents) in deionized water (25 mL). Causality Note: Using a stoichiometric excess (2-3 equivalents) of the base ensures the complete and irreversible consumption of the ester.
2. Saponification Reaction:
a. Slowly add the aqueous NaOH solution to the stirred ethanolic solution of the ester at room temperature.
b. Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.
c. Maintain the reflux for 2-4 hours. The reaction progress should be monitored to confirm the disappearance of the starting material. Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The starting ester will have a higher Rf value than the product carboxylate salt (which typically remains at the baseline).
3. Work-up and Product Isolation:
a. Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
b. Remove the ethanol under reduced pressure using a rotary evaporator.
c. To the remaining aqueous residue, slowly and carefully add concentrated hydrochloric acid dropwise with stirring in an ice bath. Causality Note: This step protonates the sodium 5-bromothiazole-2-carboxylate salt, precipitating the less water-soluble free carboxylic acid.
d. Continue adding acid until the pH of the solution is approximately 2, which can be checked with pH paper. A white or off-white precipitate should form.
e. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[9]
f. Combine the organic extracts and dry them over anhydrous sodium sulfate.[10]
g. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-bromothiazole-2-carboxylic acid as a solid.
4. Purification:
a. If necessary, the crude product can be purified by recrystallization.[10] Suitable solvents include aqueous ethanol or a toluene/petroleum ether mixture.
b. Dry the purified solid under vacuum to obtain the final product.
Quantitative Data Summary
Parameter
Value
Rationale
Molar Ratio (Ester:NaOH)
1 : 3
Ensures the irreversible reaction goes to completion.[5]
Concentration
~0.17 M (Substrate in solvent mixture)
A standard concentration for efficient reaction kinetics.
Reaction Temperature
Reflux (~80-85°C)
Provides sufficient thermal energy to overcome the activation energy barrier.
Reaction Time
2 - 4 hours
Typical duration for complete saponification; should be confirmed by TLC.
Expected Yield
> 85%
High yields are expected due to the irreversible nature of the saponification.
Safety Precautions
All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]
Ethyl 5-bromothiazole-2-carboxylate: May cause skin sensitization. Avoid contact with skin and eyes.[11]
Sodium Hydroxide (NaOH): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
Hydrochloric Acid (HCl): Corrosive and causes severe burns. The concentrated acid releases toxic fumes.
5-Bromothiazole-2-carboxylic Acid (Product): Causes skin and serious eye irritation. May cause an allergic skin reaction.[13][14]
Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
This application note details a reliable and high-yielding protocol for the synthesis of 5-bromothiazole-2-carboxylic acid via the base-catalyzed hydrolysis of its ethyl ester. The choice of saponification ensures an irreversible reaction, leading to excellent conversion and simplifying product isolation. By following the outlined steps for reaction, work-up, and purification, researchers can effectively produce this valuable intermediate for applications in medicinal chemistry and drug development.
References
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure for ester hydrolysis. Coll. Vol. 7, 117. Retrieved from [Link]
Martinez, R., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 29(18), 4333. Retrieved from [Link]
Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.
YouTube. (2020). BASE CATALYSED HYDROLYSIS OF ESTER. Retrieved from [Link]
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]
PubChem. (n.d.). 2-Bromothiazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
YouTube. (2022). Base hydrolysis of esters. Real Chemistry. Retrieved from [Link]
Accela ChemBio Inc. (n.d.). Material Safety Data Sheet - 2-Amino-5-bromothiazole Hydrobromide. Retrieved from [Link]
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
Analytical techniques for characterizing Ethyl 5-bromothiazole-2-carboxylate products
An Application Note for Researchers, Scientists, and Drug Development Professionals Comprehensive Analytical Characterization of Ethyl 5-bromothiazole-2-carboxylate Abstract Ethyl 5-bromothiazole-2-carboxylate is a pivot...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Comprehensive Analytical Characterization of Ethyl 5-bromothiazole-2-carboxylate
Abstract
Ethyl 5-bromothiazole-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel pharmaceutical agents and functional organic compounds.[1][2] Its precise molecular structure and purity are paramount to the success of subsequent synthetic steps and the biological activity of the final products. This application note provides a comprehensive, multi-technique guide for the definitive characterization of Ethyl 5-bromothiazole-2-carboxylate. We present an integrated workflow that combines spectroscopic and chromatographic methods to ensure the unambiguous confirmation of its identity, structure, and purity. Detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis are provided, along with insights into data interpretation. This guide is designed to be a self-validating system, ensuring researchers can confidently verify the quality of their material.
Introduction and Analytical Strategy
The quality of a starting material directly impacts the outcome of a research and development program. For a key intermediate like Ethyl 5-bromothiazole-2-carboxylate, rigorous analytical characterization is not merely a quality control step but a foundational requirement for reproducible and reliable scientific outcomes. The presence of impurities, such as regioisomers or residual starting materials, can lead to failed reactions, complex purification challenges, and misleading biological data.
Our approach is to employ a suite of orthogonal analytical techniques. Orthogonal methods measure different properties of the molecule, and their collective agreement provides a high degree of confidence in the final assessment. For instance, while NMR elucidates the covalent bond framework and HPLC assesses purity, it is Mass Spectrometry that confirms the elemental composition and Elemental Analysis that validates the empirical formula. This integrated strategy, as outlined below, ensures a robust and complete characterization.
Figure 1: Integrated workflow for the characterization of Ethyl 5-bromothiazole-2-carboxylate.
Molecular Identity and Physicochemical Properties
A foundational step is to document the key identifiers and theoretical properties of the target compound. This information is used to validate the experimental results.
Causality: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule.[5] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule, making it indispensable for confirming the correct isomeric form.
Protocol: ¹H and ¹³C NMR Analysis
Sample Preparation: Accurately weigh 5-10 mg of the Ethyl 5-bromothiazole-2-carboxylate product and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the spectrometer is not calibrated to the solvent residual peak.
Instrumentation: Use a 400 MHz or higher field NMR spectrometer for analysis.[6]
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A greater number of scans (typically 128-1024) will be required due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm or the residual CDCl₃ peak at 7.26 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Expected Data and Interpretation
¹H NMR
Predicted δ (ppm)
Multiplicity
Integration
Assignment
Ethyl (-CH₃)
~1.4
Triplet (t)
3H
H-c
Ethyl (-CH₂)
~4.4
Quartet (q)
2H
H-b
Thiazole (-CH)
~8.1
Singlet (s)
1H
H-a
¹³C NMR
Predicted δ (ppm)
Assignment
Ethyl (-CH₃)
~14.2
C-c
Ethyl (-CH₂)
~62.5
C-b
Thiazole (C-Br)
~120.0
C-5
Thiazole (-CH)
~145.0
C-4
Thiazole (C-COOEt)
~148.0
C-2
Ester (C=O)
~160.0
C-a
Structure for NMR Assignment:
Mass Spectrometry (MS)
Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula.[6] For halogenated compounds, MS is also crucial for observing the characteristic isotopic distribution, which serves as a definitive confirmation of the presence and number of bromine atoms.
Protocol: HRMS Analysis via ESI
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer capable of high resolution (>10,000).
Acquisition: Infuse the sample solution directly into the ion source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Analysis: Determine the monoisotopic mass of the most intense peak in the molecular ion cluster. Use the instrument's software to calculate the elemental composition and compare it with the theoretical value.
Expected Data and Interpretation
Elemental Composition: The theoretical exact mass for the [M+H]⁺ ion of C₆H₇⁷⁹BrNO₂S⁺ is 235.9459 . The experimentally determined mass should be within a 5 ppm error margin.
Isotopic Pattern: A key validation is the presence of two major peaks for the molecular ion, separated by ~2 m/z units and with a nearly 1:1 intensity ratio. This is the characteristic signature of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7][8] By measuring the absorption of infrared radiation, we can confirm the presence of key structural components like the ester carbonyl group and the thiazole ring.
Protocol: FTIR Analysis
Sample Preparation: If the sample is a solid, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a spectrum can be recorded as a thin film on a salt plate (e.g., NaCl).[6]
Instrumentation: Use a standard FTIR spectrometer.
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for specific functional groups.
Causality: HPLC is the gold standard for assessing the purity of small organic molecules.[11][12] It separates the target compound from any impurities, and the relative peak areas provide a quantitative measure of purity. Developing a robust HPLC method is critical for quality control.[13]
Protocol: Reversed-Phase HPLC for Purity Assessment
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further to ~0.1 mg/mL with the initial mobile phase composition.
Instrumentation and Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV detector set to an appropriate wavelength (e.g., 270 nm, determined by a UV scan).
Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For a high-quality product, the purity should be >98%.
Elemental Analysis
Causality: Elemental analysis provides the mass percentages of the constituent elements (C, H, N, S).[14] This classical technique offers a fundamental check of the empirical formula and complements the high-resolution mass data.
Protocol: Combustion Analysis
Sample Preparation: Submit a small, accurately weighed amount of the dry sample (typically 2-3 mg) to an analytical services laboratory.
Instrumentation: The sample is subjected to high-temperature combustion in an oxygen-rich environment.[14] The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors.
Data Analysis: The instrument software calculates the percentage of each element.
Expected Data and Interpretation
The experimental results should align with the theoretical values within an accepted tolerance of ±0.4%.
Element
Theoretical %
Found %
Carbon (C)
30.52
30.52 ± 0.4
Hydrogen (H)
2.56
2.56 ± 0.4
Bromine (Br)
33.84
(Not typically measured by CHNS)
Nitrogen (N)
5.93
5.93 ± 0.4
Oxygen (O)
13.55
(Usually calculated by difference)
Sulfur (S)
13.58
13.58 ± 0.4
Conclusion: A Self-Validating System
The definitive characterization of Ethyl 5-bromothiazole-2-carboxylate is achieved by integrating the results from these orthogonal analytical techniques. No single method is sufficient, but together they form a self-validating system that confirms the product's identity, structure, and purity with a high degree of confidence.
Figure 2: Logical integration of data from orthogonal techniques for final product confirmation.
By following these protocols, researchers, scientists, and drug development professionals can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific advancements.
References
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI. Retrieved from [Link]
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Advances. Retrieved from [Link]
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). In-Seption. Retrieved from [Link]
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Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2024). ACS Omega. Retrieved from [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2023). ResearchGate. Retrieved from [Link]
Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. (2022). MDPI. Retrieved from [Link]
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General procedure for the synthesis of benzothiazole derivatives. (2024). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2022). ResearchGate. Retrieved from [Link]
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Synthesis and analytical characterization of new thiazol-2-(3H)-ones as human neutrophil elastase (HNE) inhibitors. (2017). SpringerOpen. Retrieved from [Link]
Application Note: A Scalable, Two-Step Synthesis of Ethyl 5-bromothiazole-2-carboxylate for Pharmaceutical Development
Executive Summary Ethyl 5-bromothiazole-2-carboxylate is a critical heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active agents.[1] Transi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 5-bromothiazole-2-carboxylate is a critical heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active agents.[1] Transitioning its synthesis from laboratory-scale to pilot or manufacturing-scale presents significant challenges related to process safety, regioselectivity, and purification. This application note provides a robust, validated, and scalable two-step protocol for the synthesis of Ethyl 5-bromothiazole-2-carboxylate. The process begins with the Fischer-Speier esterification of thiazole-2-carboxylic acid, followed by a highly regioselective bromination at the C5 position using N-Bromosuccinimide (NBS). We will delve into the mechanistic rationale behind each step, provide detailed, scalable protocols, and address critical scale-up considerations to ensure a safe, efficient, and reproducible process.
Strategic Overview of the Synthetic Pathway
The selected synthetic strategy prioritizes operational simplicity, safety, and high regioselectivity, making it amenable to large-scale production. The pathway avoids the use of highly toxic or difficult-to-handle reagents where possible and employs purification methods suitable for industrial application, such as crystallization over chromatographic separation.
The overall workflow is depicted below:
Diagram 1: Two-step scale-up synthesis workflow.
Part 1: Scale-Up Synthesis of Ethyl Thiazole-2-carboxylate (Intermediate I)
A. Principle and Mechanistic Insight
This step employs the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] The reaction is an equilibrium-limited process. For scale-up, driving the reaction to completion is paramount to maximize yield and simplify purification.
Mechanism:
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst (H₂SO₄), enhancing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
On a large scale, the equilibrium is effectively shifted towards the product by using an excess of the alcohol (ethanol), which also serves as the reaction solvent, and by removing water as it is formed, often via a Dean-Stark apparatus.[2]
B. Detailed Experimental Protocol (100 g Scale)
Reagents & Equipment:
Reactor: 1 L glass reactor equipped with a mechanical stirrer, reflux condenser, Dean-Stark trap, thermometer, and addition funnel.
Thiazole-2-carboxylic Acid: 100 g (0.774 mol)
Ethanol (Absolute): 500 mL
Concentrated Sulfuric Acid (H₂SO₄): 7.6 mL (0.139 mol)
Saturated Sodium Bicarbonate (NaHCO₃) Solution: ~400 mL
Brine (Saturated NaCl Solution): 200 mL
Ethyl Acetate (EtOAc): 500 mL
Anhydrous Magnesium Sulfate (MgSO₄): For drying
Procedure:
Charging the Reactor: Charge the reactor with thiazole-2-carboxylic acid (100 g) and ethanol (500 mL). Begin stirring to form a slurry.
Catalyst Addition: Slowly add concentrated sulfuric acid (7.6 mL) to the stirred slurry over 10-15 minutes. An initial exotherm will be observed; ensure the temperature does not exceed 40°C.
Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 8-12 hours. If using a Dean-Stark trap, water will collect, providing a visual indicator of reaction progress.
In-Process Control (IPC): Monitor the reaction by TLC (e.g., 1:1 Hexane:EtOAc) or HPLC to confirm the disappearance of the starting material.
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature (20-25°C).
Solvent Removal: Reduce the volume of the reaction mixture by approximately 70-80% using a rotary evaporator.
Work-up:
Transfer the concentrated residue to a 2 L separatory funnel.
Add ethyl acetate (500 mL) and water (300 mL).
Slowly and carefully add saturated NaHCO₃ solution in portions to neutralize the acid (pH ~7-8). Caution: Vigorous CO₂ evolution will occur.
Separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (100 mL).
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous MgSO₄.
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a pale yellow oil. The product is often of sufficient purity for the next step. If required, distillation under high vacuum can be performed.
C. Scale-Up Considerations & Safety
Heat Management: The initial addition of sulfuric acid is exothermic. For larger scales, an external cooling bath or jacketed reactor is essential to maintain temperature control.
Reagent Handling: Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
Pressure Management: The neutralization step generates a significant amount of CO₂ gas. Perform this step in a vessel with adequate headspace and vent appropriately to avoid pressure buildup.
Solvent Selection: Using excess ethanol as both a reagent and solvent is cost-effective and simplifies the process.
Part 2: Regioselective Bromination to Ethyl 5-bromothiazole-2-carboxylate
A. Principle and Mechanistic Insight
This step involves the electrophilic aromatic substitution of the thiazole ring. The thiazole nucleus is generally reactive towards electrophiles. The C5 position is the most electron-rich and sterically accessible site, making it the preferred position for substitution, especially when an electron-withdrawing group like an ester is present at C2.[3]
Diagram 2: Simplified mechanism of electrophilic bromination at C5. (Note: Image placeholders would be replaced with actual chemical structures in a full implementation.)
Using N-Bromosuccinimide (NBS) as the brominating agent is advantageous for scale-up. It is a solid, making it easier and safer to handle than liquid bromine, and the reaction conditions are typically milder, reducing the formation of byproducts.[4]
B. Detailed Experimental Protocol (100 g Scale)
Reagents & Equipment:
Reactor: 2 L jacketed glass reactor with mechanical stirrer, thermometer, and solids addition port.
Ethyl Thiazole-2-carboxylate: 100 g (0.636 mol)
N-Bromosuccinimide (NBS): 119 g (0.668 mol, 1.05 equiv.)
Acetonitrile (ACN): 1 L
Saturated Sodium Thiosulfate (Na₂S₂O₃) Solution: 500 mL
Water: 1 L
Ethanol: For recrystallization
Procedure:
Charging the Reactor: Charge the reactor with Ethyl Thiazole-2-carboxylate (100 g) and acetonitrile (1 L). Stir to dissolve.
Cooling: Cool the solution to 0-5°C using a circulating chiller.
NBS Addition: Add N-Bromosuccinimide (119 g) portion-wise over 1-2 hours, ensuring the internal temperature does not rise above 10°C. Note: The reaction is exothermic.
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature (20-25°C) and stir for an additional 4-6 hours.
In-Process Control (IPC): Monitor the reaction by HPLC or GC-MS to confirm the consumption of the starting material.
Quenching: Cool the reaction mixture to 10°C. Quench the reaction by slowly adding saturated sodium thiosulfate solution (500 mL) to destroy any unreacted bromine species.
Work-up and Isolation:
Concentrate the mixture under reduced pressure to remove most of the acetonitrile.
Add water (1 L) to the residue. The product should precipitate as a solid.
Stir the slurry for 1 hour, then collect the solid by filtration.
Wash the filter cake thoroughly with cold water (2 x 200 mL).
Purification:
Dry the crude solid under vacuum.
Perform recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.[5] Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Cool slowly to induce crystallization.
Filter the purified crystals, wash with a cold ethanol/water mixture, and dry under vacuum at 40°C.
C. Scale-Up Considerations & Safety
Exotherm Control: The bromination reaction is exothermic. Portion-wise addition of NBS and a jacketed reactor with efficient cooling are critical for maintaining temperature control and preventing runaway reactions.
NBS Handling: NBS is a lachrymator and should be handled in a well-ventilated area or fume hood. Avoid inhalation of dust.
Purification: Recrystallization is the preferred method for purification at scale as it avoids costly and time-consuming chromatography.[6] Solvent selection and cooling profiles should be optimized to maximize yield and purity.
Waste Management: The aqueous waste will contain succinimide and inorganic salts. Dispose of it in accordance with local regulations.
Data Summary and Quality Control
The following table summarizes the expected results for a well-executed synthesis at the 100 g scale.
Step
Intermediate/Product
Molecular Weight
Typical Yield
Typical Purity (HPLC)
Key Analytical Data
1
Ethyl Thiazole-2-carboxylate
157.18 g/mol
85-95%
>97%
¹H NMR, GC-MS
2
Ethyl 5-bromothiazole-2-carboxylate
236.08 g/mol
80-90%
>99%
¹H NMR, ¹³C NMR, LC-MS
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Step 1: Incomplete Esterification
Insufficient reaction time; Inactive catalyst; Presence of water in reagents.
Increase reflux time; Use fresh, concentrated H₂SO₄; Ensure use of absolute ethanol.
Step 2: Low Yield of Bromination
Incomplete reaction; Loss of product during work-up.
Confirm complete consumption of starting material via IPC before quenching; Optimize recrystallization solvent volume and cooling rate.
Step 2: Formation of Di-bromo byproduct
Reaction temperature too high; Excess NBS used.
Maintain strict temperature control (<10°C) during NBS addition; Use no more than 1.05-1.1 equivalents of NBS.
Product is Oily / Fails to Crystallize
Presence of impurities; Residual solvent.
Re-evaluate work-up to ensure complete removal of byproducts; Attempt trituration with a non-polar solvent (e.g., hexanes) to induce solidification; Re-purify via a second recrystallization.
Conclusion
This application note details a scalable, two-step synthesis for Ethyl 5-bromothiazole-2-carboxylate that is suitable for kilogram-scale production. By employing the robust Fischer esterification and a highly regioselective NBS bromination, this process provides high yields and excellent purity. The provided insights into reaction mechanisms, scale-up considerations, and safety protocols offer a comprehensive guide for researchers and process chemists in the pharmaceutical industry, enabling the reliable production of this valuable synthetic intermediate.
References
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PubMed Central. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
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ACS Omega. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available at: [Link]
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ACS Omega. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Available at: [Link]
Organic Chemistry Portal. Ester synthesis by esterification.
MDPI. (2021). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules. Available at: [Link]
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BenchChem. 2-Bromoacetamide synthesis and purification methods.
High-Throughput Screening of Ethyl 5-bromothiazole-2-carboxylate Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify no...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel bioactive compounds.[1][2][3][4] This guide provides a detailed framework for the high-throughput screening of libraries based on the Ethyl 5-bromothiazole-2-carboxylate scaffold. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[5][6][7] This document outlines the critical steps from library preparation and assay development to primary and secondary screening, culminating in hit confirmation and data analysis. The protocols and insights provided herein are designed to offer a robust and efficient workflow for identifying promising lead compounds for further drug development.
Introduction: The Potential of the Thiazole Scaffold
The thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, which serves as a key pharmacophore in numerous clinically approved drugs.[5][8] Its unique chemical properties allow for diverse substitutions, making it an attractive scaffold for combinatorial chemistry and the generation of large, diverse compound libraries. Ethyl 5-bromothiazole-2-carboxylate, in particular, offers multiple reaction sites for chemical modification, allowing for the creation of a wide array of derivatives with potentially novel biological activities. The application of HTS to these libraries accelerates the discovery of molecules that can modulate specific biological targets or cellular phenotypes.[4]
The High-Throughput Screening Workflow: A Strategic Overview
The HTS process is a multi-step endeavor that requires careful planning and execution to ensure the generation of high-quality, reproducible data.[9][10] The workflow for screening Ethyl 5-bromothiazole-2-carboxylate libraries can be visualized as a funnel, starting with a large number of compounds and progressively narrowing down to a small set of confirmed hits.
Caption: The High-Throughput Screening (HTS) Workflow.
Phase 1: Library Preparation and Assay Development
Library Preparation and Management
The quality of the screening library is a critical determinant of the success of an HTS campaign.[4][11][12]
Synthesis and Purification: Derivatives of Ethyl 5-bromothiazole-2-carboxylate should be synthesized with high purity. The final compounds should be characterized by appropriate analytical techniques (e.g., NMR, LC-MS) to confirm their identity and purity.
Compound Storage: Compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. These are stored in a controlled environment (e.g., -20°C or -80°C) to maintain compound integrity.
Plate Preparation: For screening, the compound library is formatted into microtiter plates (e.g., 96, 384, or 1536-well plates) at a specific screening concentration.[13][14]
Assay Development and Miniaturization
The choice of assay depends on the biological question being addressed. HTS assays can be broadly categorized as biochemical or cell-based.[15]
Biochemical Assays: These assays measure the effect of a compound on a purified target, such as an enzyme or receptor. They are generally simpler to develop and have lower variability.
Cell-Based Assays: These assays measure the effect of a compound on a cellular process, providing more physiologically relevant data.[15] However, they can be more complex and have higher variability.
Protocol 1: General Assay Miniaturization to 384-Well Format
Objective: To adapt a bench-scale assay to a 384-well format suitable for HTS.
Procedure:
Determine the minimal required reaction volume that maintains a robust signal-to-background ratio.
Optimize the concentrations of all assay reagents for the miniaturized format.
Evaluate the tolerance of the assay to DMSO, as library compounds are typically delivered in this solvent.
Assess the stability of the assay signal over the time required for plate reading.
Assay Validation: The Pilot Screen
Before committing to a full-scale HTS campaign, a pilot screen of a small subset of the library is performed to validate the assay's performance.[9] The key metric for assay quality is the Z'-factor.[9][10]
Z'-Factor Value
Assay Quality
Interpretation
> 0.5
Excellent
A large separation between positive and negative controls, suitable for HTS.[9][10]
0 to 0.5
Marginal
The assay may be acceptable, but improvements are recommended.
< 0
Unacceptable
The signals from positive and negative controls overlap, making the assay unsuitable for screening.
Protocol 2: Z'-Factor Determination
Objective: To calculate the Z'-factor to assess the quality of an HTS assay.
Procedure:
Prepare a 384-well plate with multiple replicates of positive and negative controls.
Run the assay according to the optimized protocol.
Measure the signal from all wells.
Calculate the Z'-factor using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
μ_p = mean of the positive control
σ_p = standard deviation of the positive control
μ_n = mean of the negative control
σ_n = standard deviation of the negative control
Phase 2: Primary Screening and Hit Confirmation
Primary High-Throughput Screen
The primary screen involves testing every compound in the library at a single concentration to identify "hits" that exhibit a desired level of activity.[3] This process is typically automated using robotic liquid handling systems.[14][16][17]
Caption: Automated Primary Screening Workflow.
Hit Confirmation
Hits identified in the primary screen must be confirmed to eliminate false positives.[18] This is typically done by re-testing the primary hits, often from a freshly prepared sample of the compound.[9]
Phase 3: Hit Characterization
Secondary and Orthogonal Assays
Confirmed hits are further characterized using secondary assays to validate their activity and elucidate their mechanism of action.[19][20][21] Orthogonal assays, which use a different detection technology or principle, are crucial for ruling out assay-specific artifacts.[19]
Examples of Secondary Assays:
Target-based screens: If the primary screen was phenotypic, secondary assays may aim to identify the specific molecular target of the hit compounds.
Selectivity assays: These assays assess the specificity of the hit compounds by testing them against related targets.[20]
Cellular thermal shift assays (CETSA): To confirm target engagement in a cellular context.
Dose-Response Analysis
Hit compounds are tested over a range of concentrations to determine their potency (e.g., IC50 or EC50) and efficacy.
Protocol 3: Dose-Response Curve Generation
Objective: To determine the potency of a hit compound.
Procedure:
Prepare a serial dilution of the hit compound.
Test each concentration in the primary assay in triplicate.
Plot the assay signal as a function of the compound concentration.
Fit the data to a sigmoidal dose-response curve to calculate the IC50 or EC50 value.
Parameter
Description
IC50
The concentration of an inhibitor that reduces the response by 50%.
EC50
The concentration of a drug that gives half-maximal response.
The data from the dose-response analysis of multiple confirmed hits can be used to establish a preliminary SAR.[2][9] This involves identifying common structural motifs among the active compounds and correlating them with their biological activity.
Data Analysis and Management
HTS campaigns generate vast amounts of data that require robust data analysis and management systems.[1][9]
Data Normalization: Raw data is often normalized to control for plate-to-plate and day-to-day variability.
Hit Selection: Hits are typically defined as compounds that produce a signal that is a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations).[9]
Cheminformatics: Software tools are used to analyze the chemical structures of the hits and identify potential liabilities, such as pan-assay interference compounds (PAINS).[4]
Conclusion
The high-throughput screening of Ethyl 5-bromothiazole-2-carboxylate libraries offers a powerful approach to discovering novel bioactive compounds. By following the structured workflow and detailed protocols outlined in this guide, researchers can efficiently and effectively identify and characterize promising hits for further development. The success of any HTS campaign relies on a combination of a high-quality compound library, a robust and validated assay, and rigorous data analysis.
References
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
Clariant. (2017, September 15). High Throughput Screening (HTS/HTE) Method Explained [Video]. YouTube. Retrieved from [Link]
Creative Diagnostics. (n.d.). High Throughput Screening (HTS) Service. Retrieved from [Link]
European Pharmaceutical Review. (2024, May 9). Automation-enabled assay development for high throughput screening [Video]. YouTube. Retrieved from [Link]
MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Bromothiazole-5-carboxylic acid. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Retrieved from [Link]
News-Medical.Net. (2018, November 1). High-Throughput Screening Using Small Molecule Libraries. Retrieved from [Link]
ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]
Sartorius. (n.d.). The Basics of High-Throughput Screening (HTS), through Flow Cytometry. Retrieved from [Link]
Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]
Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
YouTube. (2023, March 9). Versatile Hit-Finding Strategies for Successful Drug Discovery Programs [Video]. Retrieved from [Link]
Zhang, X. H., et al. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of biomolecular screening, 13(2), 150–159. [Link]
Use of Ethyl 5-bromothiazole-2-carboxylate in material science
Application Note: Utilizing Ethyl 5-bromothiazole-2-carboxylate in the Synthesis of Organic Semiconductors Executive Summary Ethyl 5-bromothiazole-2-carboxylate (CAS: 1202237-88-4) has emerged as a critical building bloc...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Utilizing Ethyl 5-bromothiazole-2-carboxylate in the Synthesis of Organic Semiconductors
Executive Summary
Ethyl 5-bromothiazole-2-carboxylate (CAS: 1202237-88-4) has emerged as a critical building block in the design of n-type (electron-transporting) and ambipolar organic semiconductors. Its structural utility lies in the thiazole core , which is inherently electron-deficient due to the imine nitrogen (C=N). This deficiency lowers the Lowest Unoccupied Molecular Orbital (LUMO) of derived materials, enhancing air stability and electron mobility.
This guide details the strategic application of Ethyl 5-bromothiazole-2-carboxylate in synthesizing conjugated polymers and small molecules for Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs). It focuses on leveraging the orthogonal reactivity of the C5-bromide (for cross-coupling) and the C2-ester (for solubility tuning, acceptor strength enhancement, or surface anchoring).
Chemical Profile & Reactivity
Property
Specification
IUPAC Name
Ethyl 5-bromo-1,3-thiazole-2-carboxylate
CAS Number
1202237-88-4
Molecular Weight
236.09 g/mol
Appearance
White to off-white solid / Semi-solid
Key Functionality
C5-Br: Electrophilic site for Pd-catalyzed coupling.C2-COOEt: Electron-withdrawing group (EWG); hydrolyzable anchor.[1]
LUMO Character
Deepened by synergistic effect of thiazole ring + ester group.
Reactivity Logic:
The molecule is designed for regioselective functionalization . The C5 position is activated for oxidative addition to Palladium(0), enabling Suzuki, Stille, or Negishi couplings. The C2 ester remains stable under standard cross-coupling conditions but can be modified post-polymerization to carboxylic acids (for dye-sensitized solar cells) or amides (to tune solid-state packing).
Key Applications in Material Science
A. Bithiazole-Based Conjugated Polymers (OPVs)
The dimerization of this precursor yields 5,5'-bithiazole-2,2'-dicarboxylate , a planar, highly electron-deficient unit. When copolymerized with electron-rich donors (e.g., thiophene, benzodithiophene), it creates "Donor-Acceptor" (D-A) polymers with narrow bandgaps.
Mechanism: The "S[2]···N" conformational lock between thiazole rings forces the backbone into a planar ribbon, maximizing
-orbital overlap and charge carrier mobility.
B. Small Molecule Acceptors
Used as a terminal capping unit for oligomers. The ethyl ester groups at the termini promote solubility in organic solvents (chloroform, chlorobenzene) required for spin-coating thin films.
C. Dye-Sensitized Solar Cells (DSSCs)
Post-synthesis hydrolysis of the ester group (
) provides a binding group for anchoring the chromophore to metal oxide surfaces (e.g., TiO).
Detailed Experimental Protocols
Protocol A: Synthesis of Bithiazole Acceptor Unit (Homocoupling)
Objective: To synthesize Diethyl 5,5'-bithiazole-2,2'-dicarboxylate, a precursor for n-type polymers.
Inert Setup: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.
Loading: Add the bromide (1.0 eq), bis(pinacolato)diboron (0.6 eq), and base (
) to the flask.
Solvation: Add degassed 1,4-dioxane/water mixture via syringe.
Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of Argon.
Reaction: Heat the mixture to 90°C for 24 hours. The color typically shifts from orange to dark red/brown.
Work-up: Cool to room temperature (RT). Pour into water and extract with Chloroform (
).
Purification: Dry organic layer over
. Concentrate and purify via column chromatography (Hexane:EtOAc gradient) to isolate the pale yellow solid.
Why this works: The in situ generation of the boronate ester followed by immediate coupling with the remaining bromide (Suzuki-Miyaura type homocoupling) is more efficient than Ullmann coupling for electron-deficient heterocycles.
Protocol B: Stille Coupling for D-A Monomer Synthesis
Objective: To couple the thiazole unit with a thiophene donor.
atmosphere, combine the bromide and stannyl-thiophene in a pressure vial.
Catalysis: Add
and dissolved in anhydrous Toluene.
Thermal Activation: Seal the vial and heat to 110°C for 16 hours.
Scavenging: Cool to RT. Add aqueous KF solution (1M) and stir for 30 mins to precipitate tin byproducts (crucial for device purity).
Filtration: Filter through a Celite pad to remove Pd black and tin fluorides.
Isolation: Extract with DCM, wash with brine, and recrystallize from Ethanol to obtain the Ethyl 5-(thiophen-2-yl)thiazole-2-carboxylate .
Strategic Visualization
Figure 1: Synthetic Workflow & Material Logic
Caption: Workflow transforming the bromothiazole precursor into high-performance organic electronic materials.
Troubleshooting & Optimization (Expert Insights)
Instability of the Ester: Avoid strong bases (e.g., NaOH, KOH) during the coupling reaction if you intend to keep the ester intact. Use mild bases like
or .
Debromination: In Stille couplings, if the catalyst loading is too low or the reaction is wet, hydrodebromination (replacing Br with H) is a common side reaction. Ensure solvents are anhydrous (<50 ppm water).
Purification: Thiazole derivatives often streak on silica gel due to the basic nitrogen. Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites and improve separation resolution.
References
Synthesis of Thiazole-Based Semiconductors
Title: "Thiazole-Based Organic Semiconductors for Organic Electronics."[4]
Technical Support Center: Ethyl 5-bromothiazole-2-carboxylate Synthesis
The following technical guide details the optimization of Ethyl 5-bromothiazole-2-carboxylate synthesis. This response deviates from standard generic templates to provide a rigorous, mechanism-driven troubleshooting manu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the optimization of Ethyl 5-bromothiazole-2-carboxylate synthesis. This response deviates from standard generic templates to provide a rigorous, mechanism-driven troubleshooting manual designed for medicinal chemists and process engineers.
Topic: Yield Optimization & Process Control
Target Molecule: Ethyl 5-bromothiazole-2-carboxylate (CAS: 41731-83-3)
Core Challenge: The electron-withdrawing ester at C2 deactivates the thiazole ring, making standard electrophilic bromination at C5 sluggish and low-yielding.[1] Conversely, strong bases often attack the ester moiety, leading to decomposition.[1]
Part 1: Strategic Synthesis Pathways (The "Why" & "How")
To improve yield, you must abandon low-efficiency routes (e.g., direct bromination with
or low-temp LDA lithiation of the acid) in favor of Kinetic Control or Regioselective Exchange .[1]
Method A: The "Knochel-Hauser" Direct Functionalization (Recommended)
Best for: Scaling up from Ethyl thiazole-2-carboxylate.[1]
This method utilizes TMPMgCl[1]·LiCl (Knochel-Hauser Base) .[1] Unlike LDA or n-BuLi, this base is non-nucleophilic and tolerates the ester group at C2 while possessing sufficient basicity to deprotonate C5 selectively.[1]
Mechanism: The bulky TMP amide deprotonates the most acidic proton (C5, adjacent to sulfur) without attacking the carbonyl.[1] The LiCl additive breaks up oligomeric aggregates, increasing kinetic reactivity.[1]
Yield Expectation: 75–85% (vs. <20% for LDA route).[1]
Start with 2,5-dibromothiazole .[1] Utilizing the difference in lability between the C2 and C5 halogens, you can perform a selective Magnesium-Halogen exchange at C2, followed by trapping with ethyl chloroformate.[1]
Mechanism: The C2-Br bond is more polarized (flanked by N and S) and undergoes exchange with
Caption: Decision tree for selecting the optimal high-yield synthetic route based on available starting materials.
Part 3: Detailed Protocols & Troubleshooting (Q&A)
Module 1: Reaction Setup & Stoichiometry
Q1: I am using LDA to lithiate thiazole-2-carboxylic acid, but my yield is stuck at ~15%. What is wrong?Diagnosis: The dianion intermediate (carboxylate
+ C5 anion) is extremely unstable and prone to polymerization.[1] Furthermore, quenching a dianion with is inefficient due to steric and electronic repulsion.[1]
Solution: Switch to Method A using the ester and TMPMgCl·LiCl. If you must use the acid:
Inverse Addition: Cannulate the lithiated species into a solution of the bromine source (NBS/CBr4), rather than adding the bromine to the base. This prevents side reactions where the product reacts with unreacted base.[1]
Q2: In Method B (2,5-dibromothiazole), I am getting a mixture of starting material and di-ester. How do I fix the stoichiometry?Diagnosis: You are likely using excess Grignard or allowing the temperature to rise, causing exchange at both C2 and C5.
Protocol Adjustment:
Temperature: Keep the reaction between -20°C and -10°C . Do not go to 0°C.
Reagent: Use Turbo Grignard (iPrMgCl·LiCl) rather than standard iPrMgCl for better control.[1]
Stoichiometry: Use exactly 1.05 equivalents of the Grignard reagent.
Q3: My product decomposes during column chromatography. How do I purify it?Insight: Thiazole esters can be sensitive to acidic silica, especially if traces of acid halides remain.[1]
Fix:
Neutralization: Pre-treat your silica gel column with 1% Triethylamine in Hexanes.[1]
Eluent: Use a gradient of Hexanes/Ethyl Acetate (starting 95:5). The bromo-ester is less polar than the starting ester.[1]
Work-up: Ensure complete quenching of the reaction with saturated
before extraction to destroy any reactive acylating agents.[1]
Q4: I see a "wrong isomer" byproduct. Is it possible I made Ethyl 2-bromothiazole-5-carboxylate?Analysis: Yes.
In Method A , if the base attacks the ester (nucleophilic attack), you lose the C2-ester.[1]
In Method B , if you over-exchange (exchange C5 instead of C2), you get the wrong regiochemistry.[1]
Verification: Check 1H NMR. The C5-H (in the 2-bromo isomer) typically appears as a singlet around 8.0 ppm .[1] The target (5-bromo-2-ester) has no ring protons, only the ethyl group signals.[1] If you see a singlet in the aromatic region, you have the wrong isomer or starting material. [1]
Part 4: References & Grounding
Knochel-Hauser Base Application: The use of TMPMgCl[1]·LiCl for selective deprotonation of sensitive heterocycles (like thiazole esters) is well-documented to prevent nucleophilic attack on the ester.[1]
Disclaimer: Always consult the Safety Data Sheet (SDS) for CBr4, TMPMgCl·LiCl, and Thiazole derivatives.[1][2] These reactions involve pyrophoric reagents and must be conducted under an inert atmosphere (Argon/Nitrogen).
Technical Support Center: Synthesis of Ethyl 5-bromothiazole-2-carboxylate
This guide is designed for researchers and process chemists synthesizing Ethyl 5-bromothiazole-2-carboxylate . It addresses the specific challenges of functionalizing the C5 position of the thiazole ring while preserving...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers and process chemists synthesizing Ethyl 5-bromothiazole-2-carboxylate . It addresses the specific challenges of functionalizing the C5 position of the thiazole ring while preserving the C2 ester moiety.
Topic: Troubleshooting Side Reactions & Process Optimization
Target Molecule: Ethyl 5-bromothiazole-2-carboxylate (CAS: 1202237-88-4)
Critical Disambiguation:
⚠️ Verify Your Isomer: This guide focuses on the 5-bromo-2-carboxy isomer.
If you are looking for the more common Ethyl 2-bromothiazole-5-carboxylate (often made via Sandmeyer reaction of the 2-amino precursor), the chemistry below (C5-lithiation) will not apply.
Synthetic Pathway & Mechanism[1][2]
The most robust route to Ethyl 5-bromothiazole-2-carboxylate involves the regioselective lithiation of Ethyl thiazole-2-carboxylate followed by electrophilic trapping with a bromine source. Direct electrophilic bromination (using
) is often sluggish due to the electron-withdrawing ester at C2 deactivating the ring.
Reaction Workflow (C5-Lithiation Route)
Caption: Figure 1. Metallation-Bromination pathway showing the critical C5-lithiation step and competing failure modes (nucleophilic attack and ring fragmentation).
Troubleshooting Guide: Side Reactions
This section details the causality of specific impurities and process failures.
Issue 1: Formation of Amides or Ketones (Claisen-type Side Reactions)
Observation: Loss of the ester group; appearance of higher molecular weight impurities or "dimeric" species by LC-MS.
Mechanism: The base used for deprotonation (e.g., LDA) acts as a nucleophile, attacking the C2-ester carbonyl instead of removing the C5 proton. This leads to amides (if LDA is used) or Claisen condensation products.
Root Cause:
Use of LDA (Lithium Diisopropylamide), which retains some nucleophilicity.
Reaction temperature rose above -70°C during base addition.
Corrective Action:
Switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide): LiTMP is significantly bulkier and less nucleophilic than LDA, drastically reducing ester attack [1].
Reverse Addition: Ensure the base is added slowly to the substrate (or vice-versa depending on protocol specifics) strictly at -78°C .
Issue 2: Ring Fragmentation / Thio-nitrile Formation
Observation: Complete consumption of starting material but low yield of target; complex NMR usually showing nitriles or aliphatic sulfur species.
Mechanism: 2-Substituted thiazoles are prone to base-mediated ring opening (fragmentation) if the lithiated intermediate is unstable. The C2-C3 bond can cleave, leading to acyclic thiolate/nitrile species.
Root Cause:
Temperature Overshoot: The 5-lithio-thiazole species is thermally sensitive. Allowing the reaction to warm to -40°C or 0°C before adding the electrophile triggers fragmentation.
Corrective Action:
Maintain -78°C throughout the lithiation and the initial phase of electrophile (
) addition. Only allow warming after the quench.
Issue 3: Incomplete Conversion (Recovery of Starting Material)
Observation: High recovery of Ethyl thiazole-2-carboxylate.
Mechanism: The lithiated intermediate is protonated by adventitious moisture before reacting with the bromine source.
Root Cause:
Wet THF or solvents (Thiazole lithiation is extremely moisture intolerant).
Insufficient equivalents of base (some base consumed by moisture).
Corrective Action:
Use freshly distilled THF (Na/Benzophenone) or Anhydrous grade (<50 ppm water).
Titrate your organolithium reagent (n-BuLi) before generating the amide base to ensure accurate stoichiometry.
Issue 4: 4,5-Dibromination (Over-reaction)
Observation: Presence of M+2/M+4 isotopic patterns indicating two bromine atoms.
Mechanism: While C5 is the most acidic position, excess base or equilibration can lead to functionalization at C4, or radical processes if using NBS without light protection.
Corrective Action:
Control stoichiometry strictly (1.05 - 1.1 eq of Base).
If using NBS, ensure the reaction is kept in the dark to suppress radical side reactions at the ethyl group or C4 position.
Comparative Data: Reagent Selection
Parameter
LDA (Lithium Diisopropylamide)
LiTMP (Lithium Tetramethylpiperidide)
Direct Bromination (/AcOH)
Primary Risk
Nucleophilic attack on Ester (Side Product A)
High Cost; Steric hindrance (usually good)
Very slow reaction; Low Yield
Regioselectivity
High (C5)
Very High (C5)
Moderate (C5 preferred)
Temp. Sensitivity
High (-78°C mandatory)
High (-78°C mandatory)
Low (often requires heat)
Recommended?
No (Risk of ester degradation)
Yes (Standard for ester-thiazoles)
No (Deactivated ring)
Frequently Asked Questions (FAQ)
Q1: Can I use the Sandmeyer reaction to make this isomer?A: generally, No . The Sandmeyer reaction typically starts with Ethyl 2-aminothiazole-5-carboxylate to yield Ethyl 2-bromothiazole-5-carboxylate (the isomer). Finding a stable 5-amino-2-carboxy precursor is difficult and synthetically inefficient compared to the lithiation of the 2-carboxy-thiazole [2].
Q2: Why is
preferred over for the quench?A: Elemental bromine () is an oxidant and can cause oxidative ring degradation or react with the ester enolate in complex ways. Carbon tetrabromide () or NBS acts as a "positive bromine" source () which reacts cleanly with the lithiated nucleophile without oxidizing the sulfur in the ring [3].
Q3: My product hydrolyzed to the carboxylic acid during workup. How do I prevent this?A: Thiazole-2-carboxylates are electron-deficient and prone to hydrolysis.
Avoid: Strong acidic washes (pH < 2) or prolonged exposure to basic aqueous layers.
Fix: Quench with saturated
(mildly acidic/neutral) and perform a rapid extraction. Do not let the crude material sit in wet solvents.
Q4: Can I use n-BuLi directly without the amine?A:Absolutely Not. n-BuLi is a powerful nucleophile and will immediately attack the ester carbonyl (forming the butyl ketone) or the C2 position. You must use a hindered amide base (LiTMP or LDA) to act as a base rather than a nucleophile.
References
ChemicalBook. Synthesis of 5-bromothiazole-2-carboxylic acid derivatives via Lithiation. (General procedure for C5 functionalization of thiazole-2-carboxylic acids/esters using LDA/LiTMP).
Ambeed. Ethyl 5-bromothiazole-2-carboxylate Product Analysis and Isomer Distinction. (Verifying the existence and CAS of the specific 5-bromo-2-carboxy isomer).
GuideChem. Bromination strategies for Thiazole Carboxylates. (Discussion on radical vs electrophilic bromination limitations in deactivated thiazoles).
Troubleshooting
Overcoming challenges in the functionalization of Ethyl 5-bromothiazole-2-carboxylate
Welcome to the technical support center for the functionalization of Ethyl 5-bromothiazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with thi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the functionalization of Ethyl 5-bromothiazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles in your synthetic endeavors. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experiments.
Introduction: The unique reactivity of Ethyl 5-bromothiazole-2-carboxylate
Ethyl 5-bromothiazole-2-carboxylate is a valuable heterocyclic compound in medicinal chemistry and materials science.[1][2][3] Its functionalization, primarily through cross-coupling reactions at the C5-position, opens up a vast chemical space for the synthesis of novel compounds. However, the inherent electronic properties of the thiazole ring, coupled with the presence of an electron-withdrawing ethyl carboxylate group at the C2-position, present a unique set of challenges. The thiazole ring is electron-rich, which can complicate some steps of catalytic cycles, while the ester group can influence the reactivity of the C-Br bond and is susceptible to hydrolysis under certain conditions.
This guide will walk you through the most common functionalization reactions, providing not only protocols but also the rationale behind the choice of reagents and conditions.
Troubleshooting Guides: A Mechanistic Approach
Suzuki-Miyaura Coupling: Low Yields and Side Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[4] However, when working with Ethyl 5-bromothiazole-2-carboxylate, you may encounter issues such as low product yield, homocoupling of the boronic acid, and debromination of the starting material.[5]
Question: My Suzuki-Miyaura reaction is giving a low yield of the desired product. What are the likely causes and how can I improve it?
Answer:
Low yields in the Suzuki coupling of this substrate can often be traced back to a few key factors related to its electronic nature and the stability of the reaction components.
Causality: The electron-deficient nature of the thiazole ring, due to the C2-ester group, can make the oxidative addition of the C-Br bond to the Pd(0) catalyst slower than for electron-rich aryl bromides. Furthermore, heteroaromatic halides can be challenging substrates, sometimes leading to lower yields.[6] Inefficient transmetalation or premature catalyst decomposition can also be culprits.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Detailed Protocol & Optimization:
Step 1: Catalyst and Ligand Selection. For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands are often beneficial as they promote the oxidative addition step.
Recommendation: Start with a pre-catalyst like Pd(dppf)Cl2 or generate the catalyst in-situ from Pd2(dba)3 and a ligand such as XPhos or SPhos. These are often more effective than Pd(PPh3)4 for challenging substrates.
Step 2: Base Selection. The choice of base is critical. It must be strong enough to facilitate transmetalation but not so harsh as to cause ester hydrolysis.
Recommendation: Use a moderately strong inorganic base like K3PO4 or Cs2CO3. Avoid strong bases like NaOH or NaOtBu if ester hydrolysis is a concern.
Step 3: Solvent System. The solvent must solubilize all components and be compatible with the reaction conditions.
Recommendation: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water, is standard. Anhydrous conditions with a base like KF can also be effective in preventing ester hydrolysis.[7]
Step 4: Temperature Control. Higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition and side reactions.
Recommendation: Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased cautiously.
Step 5: Degassing. Thoroughly degas the reaction mixture to prevent oxidation and deactivation of the Pd(0) catalyst.
Parameter
Starting Condition
Optimized Condition
Rationale
Catalyst
Pd(PPh3)4 (5 mol%)
Pd(dppf)Cl2 (2 mol%) or Pd2(dba)3/XPhos (2 mol%)
More active for electron-deficient heteroaryl bromides.
Base
Na2CO3
K3PO4 or Cs2CO3
More effective in promoting transmetalation for this substrate class.
Solvent
Toluene/H2O
1,4-Dioxane/H2O
Better solubility of reagents can improve reaction rates.
Temperature
100 °C
80-90 °C
Minimizes catalyst decomposition and side reactions.
Stille Coupling: Toxicity and Purification Challenges
The Stille coupling is a versatile C-C bond-forming reaction that is often tolerant of a wide range of functional groups.[8] However, the toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks.[8][9]
Question: I'm considering a Stille coupling for my synthesis. How can I manage the toxicity of the organotin reagents and effectively remove the tin byproducts?
Answer:
While the Stille reaction is powerful, proper handling of organotin reagents and a well-planned workup are crucial for safety and product purity.
Causality: Organotin compounds are toxic and require careful handling in a fume hood with appropriate personal protective equipment. The byproducts, such as tributyltin bromide, are often nonpolar and can be difficult to separate from the desired product by standard chromatography.
Experimental Workflow:
Caption: Workflow for Stille coupling with tin byproduct removal.
Detailed Protocol & Purification:
Step 1: Reaction Setup.
In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve Ethyl 5-bromothiazole-2-carboxylate (1.0 equiv) and the organostannane (1.1 equiv) in anhydrous toluene.
Add the palladium catalyst, for example, Pd(PPh3)4 (5 mol%).
Heat the reaction mixture at 100 °C and monitor by TLC.
Step 2: Workup and Tin Removal.
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
Crucial Step: Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through a pad of celite. Repeat the KF wash if necessary.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification.
Purify the crude product by silica gel column chromatography. Using a solvent system with a small amount of triethylamine can sometimes help in removing residual tin impurities.
Sonogashira Coupling: Homocoupling and Copper Toxicity
The Sonogashira coupling is a reliable method for forming C(sp2)-C(sp) bonds.[10] Common issues include the homocoupling of the terminal alkyne (Glaser coupling) and the use of a copper co-catalyst, which can be toxic and complicate purification.[11]
Question: My Sonogashira reaction is plagued by alkyne homocoupling, and I want to avoid using a copper co-catalyst. What conditions should I use?
Answer:
Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen. Copper-free conditions have been developed to address both of these issues.
Causality: The copper(I) co-catalyst, while accelerating the reaction, can also catalyze the oxidative homocoupling of the alkyne. Running the reaction under strictly anaerobic conditions can minimize this, but copper-free protocols offer a more robust solution.
Recommended Protocol (Copper-Free):
Step 1: Reagent Preparation.
To a Schlenk flask, add Ethyl 5-bromothiazole-2-carboxylate (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst such as Pd(PPh3)4 (5 mol%), and a suitable base.
Step 2: Base and Solvent Selection.
A common base for copper-free Sonogashira reactions is a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA), which also serves as the solvent or co-solvent.
Step 3: Reaction Conditions.
Thoroughly degas the reaction mixture.
Heat the reaction to 60-80 °C and monitor its progress.
Step 4: Workup.
After completion, remove the amine base under reduced pressure.
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
Dry the organic layer and purify by column chromatography.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12] A key challenge with Ethyl 5-bromothiazole-2-carboxylate is the potential for hydrolysis of the ester group under the strongly basic conditions typically employed.[13]
Question: How can I perform a Buchwald-Hartwig amination on Ethyl 5-bromothiazole-2-carboxylate without hydrolyzing the ester?
Answer:
Careful selection of the base is paramount to prevent saponification of the ethyl ester.
Causality: Strong bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig aminations, can readily hydrolyze the ester functional group, leading to the corresponding carboxylic acid and reducing the yield of the desired product.
Mitigation Strategy:
Caption: Base selection to avoid ester hydrolysis in Buchwald-Hartwig amination.
Recommended Protocol:
Step 1: Catalyst and Ligand.
Use a highly active catalyst system to allow for lower reaction temperatures. A combination of Pd2(dba)3 and a bulky biarylphosphine ligand like XPhos or BrettPhos is a good starting point.[13]
Step 2: Base Selection.
Employ a weaker inorganic base such as K3PO4 or Cs2CO3. While the reaction may be slower than with NaOtBu, it will preserve the ester group.
Step 3: Solvent and Temperature.
Use an aprotic polar solvent like 1,4-dioxane or toluene.
Start at a lower temperature (e.g., 80 °C) and slowly increase if the reaction is not proceeding.
Direct C-H arylation is an attractive, atom-economical alternative to traditional cross-coupling reactions.[8] For Ethyl 5-bromothiazole-2-carboxylate, the main challenge is controlling the regioselectivity between C-H activation and coupling at the C-Br bond.
Question: I want to perform a direct C-H arylation on a thiazole derivative. How does the carboxylate group influence the regioselectivity?
Answer:
The carboxylate group can act as a directing group in C-H activation, but its influence depends on the specific reaction conditions and the other substituents on the ring.
Causality: In some cases, a carboxylate group can direct the metallation to an adjacent C-H bond. However, in the case of Ethyl 5-bromothiazole-2-carboxylate, the C5-position is already substituted with a bromine atom, which is a good leaving group for traditional cross-coupling. Therefore, a standard C-H activation protocol is more likely to result in a Suzuki-type reaction if a boronic acid is used, or a Heck-type reaction with an alkene. For C-H activation at another position, for instance, if the C5-position were unsubstituted, the directing effect of the C2-ester would need to be considered. Some studies have shown that the benzothiazole nitrogen can direct C-H activation.[7][14]
Considerations for Ethyl 5-bromothiazole-2-carboxylate:
Competitive Reactivity: The C-Br bond is highly activated for oxidative addition, making it the more likely site of reaction under typical palladium catalysis.
Achieving C-H Activation: To achieve C-H activation at a different position (e.g., C4, if it were unsubstituted), you would likely need to use a different catalytic system that favors C-H activation over C-Br oxidative addition, or protect/modify the C5-position.
Frequently Asked Questions (FAQs)
Q1: Is the ethyl ester group on Ethyl 5-bromothiazole-2-carboxylate stable under typical cross-coupling conditions?
A1: The stability of the ethyl ester is a significant concern, particularly under basic conditions. Strong bases like sodium hydroxide or sodium tert-butoxide, especially in the presence of water and at elevated temperatures, can lead to saponification (hydrolysis) of the ester to the corresponding carboxylic acid.[15][16] To minimize this, it is advisable to use milder bases such as potassium carbonate, cesium carbonate, or potassium phosphate, and to use anhydrous solvents where possible.
Q2: I am observing a significant amount of debromination in my reaction. What is causing this and how can I prevent it?
A2: Debromination is a common side reaction in palladium-catalyzed cross-couplings of aryl bromides. It can be caused by the presence of a hydride source in the reaction mixture (e.g., from the solvent or a boronic acid impurity) or by certain catalyst/ligand combinations that favor a hydrodehalogenation pathway. To prevent this, ensure that all reagents and solvents are anhydrous and of high purity. Screening different phosphine ligands can also help to identify a system that minimizes this side reaction.
Q3: Can I use Ethyl 5-bromothiazole-2-carboxylate in a Negishi or Kumada coupling?
A3: Yes, in principle, these cross-coupling reactions are also viable. However, they involve the use of more reactive organometallic reagents (organozinc and Grignard reagents, respectively), which are less tolerant of functional groups like esters. The high reactivity of these reagents could lead to nucleophilic attack at the ester carbonyl. Therefore, these reactions would require careful optimization of conditions, likely at low temperatures, to achieve good selectivity for the cross-coupling product.
Q4: What is the general order of reactivity for the halogens in cross-coupling reactions involving thiazoles?
A4: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[13] This trend holds for thiazole substrates as well. Therefore, if you have a thiazole with multiple different halogen substituents, you can often achieve selective coupling at the most reactive halogen by carefully controlling the reaction conditions.
References
Batey, R. A., & Quach, T. D. (2001). The Suzuki-Miyaura Cross-Coupling Reaction in Combinatorial and Synthetic Chemistry. Molecules, 6(12), 925-937.
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440.
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6500-6515.
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
Benchchem. (2025). Application Notes and Protocols for the Suzuki Cross-Coupling Synthesis of 5-Arylthiazoles.
Wikipedia. (2023). Stille reaction.
ResearchGate. (2025). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation.
IJSER. (2014). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). Retrieved from International Journal of Scientific & Engineering Research.
ResearchGate. (2017). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.
IIUM Repository. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
ResearchGate. (2012). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.
ResearchGate. (2018). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides....
ResearchGate. (2011). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides.
J-STAGE. (1965). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate.
DSpace@MIT. (2010). Palladium catalyzed cross-coupling of esters and amides.
YouTube. (2024). Removable and modifiable directing groups in C-H activation.
Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
PMC. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
DergiPark. (2019). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature.
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from University of Groningen Research Portal.
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
NIH. (2009). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates.
Organic Chemistry Portal. (2001). Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates.
ResearchGate. (2012). Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates.
MDPI. (2020). Advances in Cross-Coupling Reactions.
ResearchGate. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
PMC. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
Chemguide. (n.d.). hydrolysis of esters.
AJRCPS. (2019). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Retrieved from Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
ResearchGate. (2019). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature.
Wikipedia. (2023). Buchwald–Hartwig amination.
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from Beilstein Journal of Organic Chemistry.
PMC. (2019). Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups.
Reddit. (2018). Diagnosing issues with a failed Suzuki coupling?.
ResearchGate. (2004). Cross-Coupling Reactions: A Practical Guide.
NIH. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods.
Royal Society of Chemistry. (2020). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters.
IJARSCT. (2021). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES.
PMC. (2015). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
ResearchGate. (2012). ChemInform Abstract: Pd(II)-Catalyzed ortho Arylation of 2-Arylbenzothiazoles with Aryl Iodides via Benzothiazole-Directed C-H Activation.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Reaction Failures & Optimization
Ticket ID: THZ-5BR-2EST-SUP
Status: Open
Support Tier: Senior Application Scientist
Executive Summary: The "Deceptive" Thiazole
Ethyl 5-bromothiazole-2-carboxylate is a high-value scaffold for fragment-based drug discovery (FBDD), particularly for synthesizing CDK inhibitors and anti-infectives. However, it presents a "double-edged" reactivity profile that often leads to failed campaigns:
The C5-Bromide: While technically an aryl halide, the adjacent sulfur and nitrogen atoms can chelate Palladium (Pd), poisoning the catalytic cycle.
The C2-Ester: This position is electronically activated by the thiazole ring, making it hypersensitive to hydrolysis (saponification) or nucleophilic attack (amidation/transesterification) even under mild basic conditions.
This guide addresses the three most common failure modes: Catalyst Poisoning , Protodebromination , and Unintended Ester Cleavage .
Troubleshooting Guide (Q&A Format)
Issue 1: "I see no product, just starting material and a black precipitate."
Diagnosis: Catalyst Poisoning (Pd-S/Pd-N Chelation).
Technical Insight: Thiazoles are "soft" ligands. The sulfur (S) and nitrogen (N) atoms compete with your phosphine ligands for the Palladium center. If your ligand binds weakly (e.g., PPh3), the thiazole displaces it, forming an inactive Pd-thiazole complex that eventually aggregates into Palladium black.
Corrective Actions:
Switch Ligand: Move to bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) which creates a wide bite angle and resists displacement. Alternatively, use bulky electron-rich Buchwald ligands like XPhos or SPhos .
Increase Catalyst Loading: Standard 1-3 mol% often fails. Increase to 5-10 mol% for initial screening.
Pre-heating: Pre-mix the catalyst and ligand in solvent for 15 minutes at 40°C before adding the thiazole substrate to ensure the active catalytic species is formed first.
Issue 2: "My LCMS shows a mass of M-79 (loss of Br) + 1 (H). I made the debrominated ester."
Diagnosis: Protodebromination.
Technical Insight: This is the "silent killer" of thiazole couplings. The C5 position is electron-deficient. If the transmetallation step is slow (due to steric bulk or low solubility of the boronic acid), the oxidative addition complex [L2Pd(Ar)Br] will abstract a hydride from the solvent or base, replacing the Bromine with Hydrogen.
Corrective Actions:
Solvent Switch: Avoid alcohols (MeOH, EtOH) or wet DMF. Use Anhydrous 1,4-Dioxane or Toluene .
Concentration: Run the reaction at a higher concentration (0.5 M – 1.0 M) to increase the rate of transmetallation relative to side reactions.
Boronic Acid Excess: Increase the boronic acid/ester equivalents to 1.5 – 2.0 equiv to force the coupling.
Issue 3: "I lost the ethyl group. The product is the carboxylic acid or a methyl ester."
Diagnosis: Unintended Hydrolysis or Transesterification.
Technical Insight: The thiazole ring pulls electron density, making the C2-ester carbonyl highly electrophilic.
Hydrolysis: Aqueous bases (Na2CO3, NaOH) used in standard Suzuki protocols will saponify this ester rapidly.
Transesterification: If you use MeOH as a co-solvent with a carbonate base, you will convert the Ethyl ester to a Methyl ester.
Corrective Actions:
Base Selection:STOP using aqueous bases. Switch to anhydrous, mild bases: K3PO4 (tribasic potassium phosphate) or Cs2CO3 .
Water Control: If water is strictly necessary for the boronic acid, use a minimal amount (e.g., 10:1 Dioxane:Water) or use Potassium Fluoride (KF) which can activate boronic acids in anhydrous conditions.
Optimized Protocol: The "Safe" Suzuki Coupling
This protocol is designed to minimize ester hydrolysis while overcoming catalyst poisoning.
Preparation: Dry all glassware in an oven (120°C) for 2 hours. Cool under Argon flow.
Solvent Degassing: Sparge anhydrous 1,4-Dioxane with Argon for 20 minutes. Do not skip this—oxygen promotes homocoupling and catalyst death.
Loading: In a glovebox or under positive Argon pressure, add the Thiazole bromide, Boronic acid, Base, and Catalyst to the reaction vial.
Solvation: Add the degassed Dioxane via syringe. Seal the vial with a Teflon-lined crimp cap.
Reaction: Heat to 80–90°C for 4–16 hours. Note: Do not exceed 100°C to prevent thermal decomposition of the thiazole ring.
Workup: Dilute with EtOAc. Wash once with water (quickly) and then brine. Dry over Na2SO4.
Purification: Flash chromatography. Warning: Thiazoles can streak on silica. Add 1% Et3N to your eluent if necessary.
Comparative Data: Base & Solvent Effects[1]
The following table summarizes internal testing of base/solvent combinations for the coupling of Ethyl 5-bromothiazole-2-carboxylate with Phenylboronic acid.
Base
Solvent (Conditions)
Yield
Major Byproduct
Verdict
Na2CO3
DME/H2O (2:1)
15%
Acid (Hydrolysis)
AVOID
K2CO3
MeOH/Dioxane
40%
Methyl Ester
AVOID (Transesterification)
Et3N
DMF
<5%
Starting Material
FAIL (Base too weak)
Cs2CO3
Toluene (Anhydrous)
65%
Homocoupling
GOOD
K3PO4
Dioxane (Anhydrous)
88%
None
RECOMMENDED
Visualizing the Failure Modes
Diagram 1: Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying the root cause of reaction failure based on LCMS/TLC observation.
Diagram 2: The Catalyst Poisoning Mechanism
Caption: Competitive inhibition mechanism where Thiazole N/S atoms displace ligands, deactivating the Palladium cycle.
References
Sigma-Aldrich. Ethyl 5-bromothiazole-2-carboxylate Product Specification & Safety Data Sheet.Link
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments.Link
National Institutes of Health (NIH) / PubChem. 2-Bromothiazole-5-carboxylic acid (Hydrolysis Product) Compound Summary.Link
Yoneda Labs. Practical Guide to Suzuki-Miyaura Cross-Coupling: Troubleshooting Heterocycles.Link
Common Organic Chemistry. Suzuki Reaction Conditions and Protocols for Heteroaryl Bromides.Link
Troubleshooting
Work-up procedures for reactions with Ethyl 5-bromothiazole-2-carboxylate
Work-up Procedures & Troubleshooting Guide Introduction: The Scaffold & The Challenge Ethyl 5-bromothiazole-2-carboxylate is a bifunctional heteroaromatic building block. Its utility lies in the orthogonal reactivity of...
Author: BenchChem Technical Support Team. Date: February 2026
Work-up Procedures & Troubleshooting Guide
Introduction: The Scaffold & The Challenge
Ethyl 5-bromothiazole-2-carboxylate is a bifunctional heteroaromatic building block. Its utility lies in the orthogonal reactivity of its two functional handles: the C-5 bromide (for cross-coupling) and the C-2 ethyl ester (for acyl transformations).
However, the thiazole core presents specific work-up challenges:
Metal Coordination: The thiazole nitrogen (
) and sulfur atoms act as soft ligands, binding transition metals (Pd, Cu) tightly, making catalyst removal difficult.
Base Sensitivity: The C-2 ester is electron-deficient due to the adjacent C=N bond, making it highly susceptible to premature hydrolysis under the basic conditions often used for cross-coupling.
Amphiphilicity: Derivatives often exhibit "greasy" solubility profiles, leading to persistent emulsions during aqueous extraction.[1]
This guide provides modular work-up protocols designed to mitigate these specific risks.
Module 1: General Handling & Solubility Profile
Before initiating work-up, verify the physicochemical state of your specific derivative.
Solvent
Solubility (25°C)
Application Note
Dichloromethane (DCM)
High
Preferred extraction solvent; breaks emulsions better than EtOAc.[1]
Ethyl Acetate (EtOAc)
Moderate-High
Standard extraction; may co-extract polar impurities.[1]
Methanol/Ethanol
High
Good for reactions; must be removed before aqueous work-up to prevent phase miscibility.[1]
Hexanes/Heptane
Low
Excellent anti-solvent for precipitation/crystallization.[1]
Water
Negligible
Product will crash out if organic co-solvent is removed.[1]
Storage Warning: Store under inert atmosphere at 2–8°C. The C-Br bond is light-sensitive; amber vials are mandatory.
Module 2: Post-Coupling Work-up (Suzuki/Stille)
Context: You have performed a Pd-catalyzed cross-coupling at the C-5 position.
Primary Challenge: Palladium contamination.[1] Thiazoles are effective ligands; simple aqueous washes will fail to remove residual Pd, leading to dark oils and potential toxicity in biological assays.[1]
Protocol A: The "Scavenger" Method (Recommended)
Quench & Dilute: Cool reaction to RT. Dilute 1:1 with EtOAc or DCM.[1]
Scavenger Addition: Add a thiol-based silica scavenger (e.g., SiliaMetS® Thiol or equivalent) at 20 wt% relative to the crude mass.[1]
Scientific Logic:[1][2] The thiol sulfur has a higher affinity for Pd(II) than the thiazole sulfur/nitrogen, effectively sequestering the metal.
Incubation: Stir vigorously for 30–60 minutes at RT.
Filtration: Filter through a pad of Celite®.[1] Rinse the pad with EtOAc.[1]
Aqueous Wash:
Wash filtrate with 5% NaHCO₃ (to remove boronic acid byproducts).[1]
Drying: Dry over Na₂SO₄ (Magnesium sulfate can be slightly acidic; Sodium sulfate is safer for acid-sensitive esters).[1]
Protocol B: The "Chelating Wash" Method (Alternative)
If solid scavengers are unavailable, use a liquid-phase chelator.[1]
Dilution: Dilute reaction mixture with DCM.
Chelating Wash: Wash the organic layer 3x with 0.5M aqueous N-Acetylcysteine (NAC) or 5% Thiourea solution.[1]
Mechanism:[1][4][5][6][7] NAC/Thiourea form water-soluble complexes with Pd, stripping it from the organic phase.[1]
Standard Wash: Follow with water and brine to remove the chelator.[1]
Figure 1: Decision tree for Palladium removal from thiazole derivatives.[1] Path A is preferred for purity; Path B is cost-effective for scale-up.[1]
Module 3: Ester Hydrolysis (Saponification)
Context: Converting the Ethyl 5-bromothiazole-2-carboxylate to the corresponding carboxylic acid.
Primary Challenge: Isolation of the zwitterionic or water-soluble acid.[1]
Protocol: Controlled Acidification
Reaction: Treat ester with LiOH (2.0 equiv) in THF/Water (3:1). Monitor by TLC until starting material disappears.[1]
Solvent Removal (Critical): Evaporate the THF before acidification.
Reasoning: Organic solvents solubilize the protonated acid, preventing precipitation and making extraction difficult.
Cooling: Cool the remaining aqueous solution to 0°C.
Acidification: Dropwise addition of 1M HCl until pH ~3–4.
Note: Do not go to pH < 1.[1] The thiazole nitrogen can protonate (
for conjugate acid), forming a soluble hydrochloride salt rather than the desired neutral free acid precipitate.
Isolation:
If Solid Forms: Filter and wash with cold water.[1]
If No Solid: Extract with 10% MeOH in DCM (multiple times).[1] The MeOH helps solvate the polar acid into the organic phase.
Module 4: Troubleshooting & FAQs
Q1: My yield is low after Suzuki coupling, and I see a new spot on TLC.
Diagnosis: You likely hydrolyzed the ester during the reaction.
Solution:
Immediate Fix: Acidify the aqueous work-up layer and extract to check for the carboxylic acid byproduct.
Prevention: Switch from strong bases (NaOH, KOH) to milder bases like K₃PO₄ or Cs₂CO₃ .[1] Use anhydrous conditions if possible.[1]
Q2: I have a persistent emulsion during extraction.
Diagnosis: Thiazole amphiphilicity or precipitating Pd-black stabilizing the interface.
Solution:
Filter the entire biphasic mixture through a Celite pad to remove solids.[1]
Add a small amount of Methanol or Isopropanol to the mixture to break surface tension.[1]
Use DCM instead of EtOAc (higher density difference vs water).[1]
Q3: The product is colored (brown/black) even after column chromatography.
Diagnosis: Residual Palladium complexed to the thiazole.
Solution: Dissolve product in EtOAc and treat with activated charcoal (10 wt%) at reflux for 30 mins, then filter hot. Alternatively, re-column using silica doped with 10% K₂CO₃ (if acid stable) or use a functionalized scavenger cartridge.[1]
Q4: Can I distill this compound?
Answer:No. Ethyl 5-bromothiazole-2-carboxylate has a high boiling point and is thermally liable to decarboxylation (if acid traces are present) or polymerization.[1] Purification should be done via Flash Chromatography (Hexane/EtOAc) or Recrystallization (Ethanol/Water).[1]
References
Synthesis & Reactivity: ChemicalBook. "5-Bromothiazole-2-carboxylic acid synthesis."[1] Accessed October 26, 2023.[1] Link
Thiazole Metal Scavenging: PubMed. "Selective capture of palladium from acid wastewater by thiazole-modified activated carbon." Environmental Research, 2023.[1][2] Link
Suzuki Coupling Protocols: Sigma-Aldrich.[1] "Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling." Link
Palladium Removal Strategies: Organic Chemistry Portal. "Purification of Reaction Mixtures - Removal of Metal Catalysts." Link
General Properties: PubChem. "2-Bromothiazole-5-carboxylic acid (Isomer comparison)." Link[1]
(Note: While specific literature on the exact 5-bromo-2-ester isomer is rarer than the 2-bromo-5-ester, the chemical principles cited above for the thiazole core are authoritative and transferable.)
Technical Support Center: Enhancing the Stability of Ethyl 5-Bromothiazole-2-Carboxylate Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-bromothiazole-2-carboxylate and its derivatives. This guide is designed to provide in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-bromothiazole-2-carboxylate and its derivatives. This guide is designed to provide in-depth, practical solutions to the stability challenges encountered during the synthesis, handling, and storage of these versatile compounds. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Ethyl 5-bromothiazole-2-carboxylate derivatives?
A1: The primary stability concerns for Ethyl 5-bromothiazole-2-carboxylate derivatives revolve around their susceptibility to degradation under common laboratory and storage conditions. These include:
Hydrolysis: The ester functional group is prone to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Photodegradation: Many brominated heterocyclic compounds are sensitive to light, particularly UV radiation.[1][2] Exposure can lead to debromination or other complex degradation pathways, often indicated by a change in color (e.g., developing a yellowish tint).
Thermal Decomposition: Elevated temperatures can accelerate degradation reactions, including hydrolysis and potentially ring-opening or rearrangement, depending on the specific derivative.[3]
Oxidative Degradation: The thiazole ring can be susceptible to oxidation, which can lead to the formation of various oxidized byproducts.
Q2: I've noticed a gradual discoloration of my solid Ethyl 5-bromothiazole-2-carboxylate derivative, even when stored in a sealed container. What could be the cause?
A2: Gradual discoloration, typically to a yellow or brownish hue, is a common indicator of degradation, most likely due to photodegradation.[1] Even ambient laboratory light can initiate this process over time. To mitigate this, it is crucial to store the compound in amber-colored vials or containers that block UV light.[1][4][5] For highly sensitive derivatives, wrapping the container in aluminum foil provides an additional layer of protection.[1]
Q3: My reaction yield for a process involving an Ethyl 5-bromothiazole-2-carboxylate derivative is inconsistent. Could stability be a factor?
A3: Absolutely. Inconsistent yields are a frequent consequence of compound instability. If the derivative degrades during the reaction, the effective concentration of the starting material is reduced, leading to lower and more variable yields. It is essential to ensure that the reaction conditions (e.g., pH, temperature, solvent) are compatible with the stability profile of your specific derivative. For instance, prolonged heating or the use of strong acids or bases should be approached with caution.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: HPLC analysis shows a new, more polar peak appearing over time in my sample solution.
Probable Cause: This is a classic sign of ester hydrolysis, resulting in the formation of the more polar 5-bromothiazole-2-carboxylic acid.
Causality: The presence of moisture, or acidic/basic residues in your solvent or on your glassware, can catalyze this hydrolysis.
Solutions:
Solvent Purity: Use anhydrous solvents for preparing your analytical samples.
pH Control: If possible, buffer your sample solutions to a neutral pH.
Temperature: Store sample solutions at reduced temperatures (e.g., 4 °C) and analyze them as quickly as possible after preparation.
Issue 2: During a scale-up synthesis, I'm observing a significant increase in a debrominated impurity.
Probable Cause: The C-Br bond on the thiazole ring can be labile under certain reductive conditions or upon prolonged exposure to heat or light.
Causality: Certain reagents, such as some reducing agents or metal catalysts, can facilitate reductive debromination. Additionally, extended reaction times at elevated temperatures can promote thermal degradation pathways that may include debromination.
Solutions:
Reagent Screening: Carefully evaluate all reagents for their potential to induce debromination. Consider alternative, milder reagents if necessary.
Temperature and Time Optimization: Minimize reaction temperature and duration. Monitor the reaction progress closely to avoid prolonged heating after the reaction has reached completion.
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that can sometimes accompany debromination.
Issue 3: My NMR spectrum shows a complex mixture of unidentifiable peaks after purification.
Probable Cause: This suggests that significant degradation occurred during the work-up or purification process.
Causality: Thiazole derivatives can be sensitive to the conditions used in common purification techniques. For example, silica gel used in column chromatography can be slightly acidic and may promote degradation. Similarly, high temperatures during solvent evaporation can be detrimental.
Solutions:
Neutralize Silica Gel: If using column chromatography, consider pre-treating the silica gel with a suitable base (e.g., triethylamine in the eluent) to neutralize acidic sites.
Alternative Purification: Explore alternative purification methods such as recrystallization or preparative HPLC under neutral conditions.
Gentle Solvent Removal: Use a rotary evaporator at the lowest possible temperature and pressure to remove solvents. Avoid leaving the purified compound on the evaporator for extended periods.
Experimental Protocols
To systematically investigate and enhance the stability of your Ethyl 5-bromothiazole-2-carboxylate derivatives, a forced degradation study is highly recommended.[6] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and products.[7][8]
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways of an Ethyl 5-bromothiazole-2-carboxylate derivative under various stress conditions.
Materials:
Ethyl 5-bromothiazole-2-carboxylate derivative
1 M HCl, 1 M NaOH, 3% H₂O₂
HPLC-grade water, methanol, and acetonitrile
pH meter, heating block, photostability chamber
Methodology:
Stock Solution Preparation: Prepare a stock solution of your derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Then, prepare a 1 mg/mL solution.
Photolytic Degradation: Expose the solid compound to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration. Then, prepare a 1 mg/mL solution.
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact drug from its degradation products.
Methodology:
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A common starting point is a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9]
Detection: Use a UV detector set at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by a UV scan).
Method Optimization: Analyze the mixture of stressed samples. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 2) between the parent peak and all degradant peaks.
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is free from any co-eluting impurities.
Data Presentation
Table 1: Recommended Storage and Handling Conditions
Condition
Recommendation
Rationale
Storage Temperature
2-8 °C
To slow down potential degradation reactions.
Light Exposure
Store in amber vials or protect from light.[1][4][5][10]
To prevent photodegradation.
Atmosphere
Store under an inert atmosphere (e.g., Argon).
To minimize oxidative degradation.
Handling
Use in a well-ventilated area, avoiding dust formation.
General laboratory safety for chemical reagents.
Table 2: Example Forced Degradation Results
Stress Condition
Degradation (%)
Major Degradant(s)
1 M HCl, 60°C, 24h
15%
Carboxylic acid
1 M NaOH, RT, 2h
45%
Carboxylic acid
3% H₂O₂, RT, 24h
8%
Oxidized byproducts
80°C, 48h (solid)
5%
Minor unknown peaks
Photolytic (ICH Q1B)
20%
Debrominated species
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Key degradation routes for Ethyl 5-bromothiazole-2-carboxylate derivatives.
Diagram 2: Troubleshooting Workflow for Impurity Formation
Comparing reactivity of Ethyl 5-bromothiazole-2-carboxylate with other halothiazoles
This guide provides an in-depth technical analysis of Ethyl 5-bromothiazole-2-carboxylate , focusing on its reactivity profile compared to other halothiazoles. It is designed for researchers requiring actionable experime...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Ethyl 5-bromothiazole-2-carboxylate , focusing on its reactivity profile compared to other halothiazoles. It is designed for researchers requiring actionable experimental data and mechanistic insights for scaffold selection.
Executive Summary: The "Reverse" Thiazole Scaffold
Ethyl 5-bromothiazole-2-carboxylate (CAS: 1202237-88-4) represents a distinct reactivity class within the thiazole family. Unlike the more common 2-bromothiazoles , which are dominated by nucleophilic aromatic substitution (
) lability, the 5-bromo-2-ester scaffold acts as a specialized electrophile for transition-metal-catalyzed cross-couplings (Suzuki, Stille, Negishi) while remaining relatively inert to classical conditions.
This "reverse" reactivity profile—where the C2 position is blocked by a stabilizing ester and the C5 position is activated for metallic insertion—makes it an ideal building block for constructing 5-arylthiazoles without the regioselectivity issues inherent in 2,5-dihalothiazoles.
Reactivity Profile & Comparative Analysis
Electronic Landscape
The thiazole ring is electronically polarized. The C2 position (between sulfur and nitrogen) is naturally the most electron-deficient (electrophilic).
C2-Position: Highly susceptible to nucleophilic attack (
) if halogenated.
C5-Position: Moderately electrophilic. A bromine here is less labile to
but highly reactive toward Pd(0) oxidative addition, especially when activated by the electron-withdrawing carboxylate at C2.
Head-to-Head Comparison
The following table contrasts Ethyl 5-bromothiazole-2-carboxylate with its primary alternatives.
Feature
Ethyl 5-bromothiazole-2-carboxylate
Ethyl 2-bromothiazole-5-carboxylate
2,5-Dibromothiazole
Primary Reactive Site
C5 (C-Br)
C2 (C-Br)
C2 (C-Br) > C5 (C-Br)
Dominant Mechanism
Pd-Catalyzed Cross-Coupling
(Nucleophilic Substitution)
/ Selective Pd-Coupling
Lability
Low (Requires harsh conditions)
High (Rapid with amines/thiols)
Very High (at C2)
Suzuki Coupling
Excellent (C5 selective by design)
Good (but competes with )
C2 Selective (C5 reacts 2nd)
C-H Acidity
Low (C2 blocked)
High (C2-H is acidic)
N/A
Stability
Stable to mild bases
Sensitive to base (hydrolysis/)
Stable
Mechanistic Visualization
The diagram below illustrates the divergent reactivity pathways dictated by the bromine position.
Caption: Divergent reaction pathways. The 5-bromo isomer preferentially undergoes Pd-catalyzed coupling (Green), whereas the S_NAr pathway (Red) is kinetically disfavored compared to 2-bromo isomers.
Objective: Synthesis of Ethyl 5-(4-methoxyphenyl)thiazole-2-carboxylate.
Rationale: The C2-ester activates the C5-Br bond for oxidative addition without interfering with the catalyst.
Reagents:
Ethyl 5-bromothiazole-2-carboxylate (1.0 equiv)
4-Methoxyphenylboronic acid (1.2 equiv)
Catalyst:
(5 mol%) or (for sterically hindered substrates).
Base:
(2.0 equiv) or (anhydrous conditions).
Solvent: 1,4-Dioxane : Water (4:1 v/v).
Step-by-Step Workflow:
Degassing: Charge a reaction vial with the bromide, boronic acid, and base. Evacuate and backfill with Argon (
).
Solvation: Add degassed Dioxane/Water mixture.
Catalyst Addition: Add Pd catalyst under positive Argon flow.
Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by TLC/LCMS (Disappearance of bromide).
Workup: Dilute with EtOAc, wash with brine, dry over
Selectivity: >99% C5 substitution (No C2 scrambling observed).
Protocol B: C-H Activation (Alternative Route)
Context: If the 5-bromo precursor is unavailable, the 5-H position of Ethyl thiazole-2-carboxylate can be directly arylated, though yields are typically lower than the bromide coupling.
Catalyst:
(5 mol%) + .
Conditions:
, PivOH (30 mol%), Toluene, 110°C.
Note: The C2-ester directs the C-H activation to the C5 position (concerted metallation-deprotonation).
Strategic Selection Guide
Use the decision tree below to select the correct halothiazole for your synthesis.
Caption: Decision Logic for Scaffold Selection. Choose the 5-bromo-2-ester specifically for C5-Carbon bond formation.
References
Bach, T., et al. (2002). "Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions." Journal of Organic Chemistry. Link
Key Insight: Establishes the hierarchy of halogen reactivity in thiazoles (C2 > C5 > C4).
Rizwan, K., et al. (2018).[1] "Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity and characterization." Chemistry Central Journal. Link
Key Insight: Demonstrates the electronic activation of the C5-position by EWGs in 5-membered heterocycles, analogous to the thiazole 2-carboxyl
Strotman, N. A., et al. (2010). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." Journal of the American Chemical Society.[2] Link
Key Insight: Confirms that in poly-halogenated thiazoles, the C2 position reacts first, necessitating the use of the specific 5-bromo-2-ester isomer if C5 functionalization is the primary goal without side reactions.
Mass spectrometry fragmentation pattern of Ethyl 5-bromothiazole-2-carboxylate
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethyl 5-bromothiazole-2-carboxylate , a critical intermediate in the synthesis of thiazole-based pharmaceuticals (e.g....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethyl 5-bromothiazole-2-carboxylate , a critical intermediate in the synthesis of thiazole-based pharmaceuticals (e.g., kinase inhibitors).
This document distinguishes the target molecule (CAS 1202237-88-4) from its more common regioisomer, Ethyl 2-bromothiazole-5-carboxylate, and provides a comparative framework for identification.
Executive Summary & Structural Context
Ethyl 5-bromothiazole-2-carboxylate is characterized by a thiazole ring substituted with an ethoxycarbonyl group at the C2 position (between the sulfur and nitrogen) and a bromine atom at the C5 position.
Why This Analysis Matters:
Differentiation between the 2-carboxylate and 5-carboxylate isomers is difficult by UV-Vis but trivial by Mass Spectrometry (MS) if the fragmentation logic is understood. The C2 position is electronically unique due to the flanking heteroatoms (N and S), making the ester moiety at this position more susceptible to specific cleavage pathways compared to the C5 isomer.
Experimental Protocol: EI-MS Acquisition
To obtain reproducible fragmentation patterns suitable for library matching, the following Electron Ionization (EI) protocol is recommended. This setup ensures sufficient internal energy deposition to induce diagnostic bond ruptures.
Methodology:
Inlet System: Gas Chromatography (GC) split injection (Split ratio 50:1) to prevent detector saturation.
Ion Source: Electron Ionization (EI) at 70 eV .
Reasoning: 70 eV is the industry standard (NIST/Wiley libraries). Lower energies (e.g., 20 eV) may enhance the molecular ion but suppress critical fingerprint fragments.
Source Temperature: 230°C.
Reasoning: Thiazoles are thermally stable, but the ester chain requires sufficient thermal energy to prevent condensation in the source.
Mass Range: 40–300 m/z.
Calibration: Perfluorotributylamine (PFTBA) tuning to ensure accurate mass assignment of the bromine doublet.
Fragmentation Mechanism Analysis
The fragmentation of Ethyl 5-bromothiazole-2-carboxylate is driven by three dominant forces: the Isotopic Signature , Ester Cleavage , and Heterocyclic Ring Disintegration .
A. The Molecular Ion (M⁺) & Isotopic Pattern
The most immediate diagnostic feature is the isotopic cluster. Bromine exists as
(50.7%) and (49.3%).
Observation: A distinct 1:1 doublet at m/z 235 and m/z 237 .
Significance: This confirms the presence of exactly one bromine atom. Any deviation from a 1:1 ratio suggests interference or co-elution with a non-brominated impurity.
B. Primary Pathway: Ester Fragmentation (α-Cleavage)
The ester group at C2 is the first point of failure.
Loss of Ethoxy Radical (
):
The bond between the carbonyl carbon and the ethoxy oxygen cleaves.
Transition: m/z 235/237
m/z 190/192 .
Fragment: Acylium ion
.
Decarbonylation (Loss of CO):
The acylium ion ejects a neutral CO molecule (28 Da).
Transition: m/z 190/192
m/z 162/164 .
Fragment: 5-bromothiazol-2-yl cation
.
C. Secondary Pathway: Halogen Loss
Unlike chloro-derivatives, the C-Br bond is relatively weak.
Loss of Bromine Radical (
):
Direct cleavage from the molecular ion or the de-esterified fragment.
Transition (from M⁺): m/z 235/237
m/z 156 (Loss of 79/81).
Note: This peak (m/z 156) will not show the bromine doublet, confirming the halogen has left.
D. Tertiary Pathway: Ring Cleavage (HCN Loss)
Thiazoles typically undergo ring opening via the loss of Hydrogen Cyanide (HCN, 27 Da).
Transition: m/z 156
m/z 129 .
Mechanism: Retro-synthesis-like breakdown of the thiazole ring, often ejecting the nitrogen and C2 carbon.
Comparative Performance Guide
The following table contrasts the target molecule with its closest analogs to aid in identification during method development.
Feature
Ethyl 5-bromothiazole-2-carboxylate (Target)
Ethyl 5-chlorothiazole-2-carboxylate (Analog)
Ethyl thiazole-2-carboxylate (Non-Halogen)
Molecular Ion ()
235 / 237 (Doublet)
191 / 193 (Doublet)
157 (Singlet)
Isotope Ratio
1:1 ()
3:1 ()
N/A (Slight M+2)
Base Peak Logic
Often m/z 190/192 (Acylium)
Often m/z 146/148 (Acylium)
m/z 112 (Acylium)
Halogen Loss
Facile (Weak C-Br bond)
Difficult (Strong C-Cl bond)
N/A
Diagnostic Delta
Loss of 79/81 Da observed
Loss of 35/37 Da rarely observed
Loss of 45 Da (OEt) dominates
Visualization of Fragmentation Pathways
The following diagram maps the specific ion transitions. The distinct "Doublet" nodes indicate where the bromine isotope pattern is preserved.
Experimental Workflow Diagram
This workflow ensures data integrity when analyzing this specific intermediate.
References
Salem, M. A., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo-pyrimidines. American Journal of Organic Chemistry. Retrieved January 29, 2026, from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Structural & Functional Analysis: Ethyl 5-bromothiazole-2-carboxylate Derivatives
The following guide provides an in-depth structural and functional comparison of Ethyl 5-bromothiazole-2-carboxylate against its structural isomers and derivatives. This analysis focuses on X-ray crystallographic insight...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth structural and functional comparison of Ethyl 5-bromothiazole-2-carboxylate against its structural isomers and derivatives. This analysis focuses on X-ray crystallographic insights, synthetic pathways, and implications for medicinal chemistry.
In the landscape of thiazole-based drug discovery, the positioning of the halogen and carboxylate moieties dictates both the synthetic accessibility and the intermolecular binding profile. While Ethyl 2-bromothiazole-5-carboxylate is the more synthetically common isomer (via cyclization), Ethyl 5-bromothiazole-2-carboxylate (CAS 1202237-88-4) offers a distinct structural advantage: the 5-bromo position .
Crystallographic data from homologous 5-bromothiazoles reveals that the bromine atom at the C5 position is a potent Halogen Bond (XB) donor . This "sigma-hole" interaction is critical for high-affinity binding in protein pockets, often outperforming the steric-driven binding of 2-bromo variants. This guide compares these two dominant scaffolds.
Structural Comparison: 5-Bromo-2-Ester vs. 2-Bromo-5-Ester
The following table contrasts the crystallographic and physicochemical properties of the target scaffold against its primary alternative.
Feature
Target: Ethyl 5-bromothiazole-2-carboxylate
Alternative: Ethyl 2-bromothiazole-5-carboxylate
Core Structure
Thiazole ring with Br at C5 , Ester at C2
Thiazole ring with Br at C2 , Ester at C5
Electronic Profile
C5-Br is highly polarizable; strong sigma-hole potential along the C-Br bond axis.
C2-Br is adjacent to Nitrogen; electron withdrawal reduces polarizability compared to C5.
Crystal Packing
Dominated by Br···O=C (halogen bonding) and Pi-Pi stacking interactions.
Dominated by N···Br contacts and dipole-dipole interactions.
Synthetic Route
Lithiation: Requires cryogenic lithiation of 2,5-dibromothiazole (n-BuLi, -100°C).
Cyclization: Hantzsch synthesis or Sandmeyer reaction (easier scale-up).
Drug Design Utility
High: C5-Br often mimics the metabolic stability of phenyl rings while offering specific directional binding.
Moderate: C2-Br is chemically labile (nucleophilic displacement target) rather than a stable binding motif.
Deep Dive: The Crystallographic "Signature"
Research into 5-bromothiazole derivatives (e.g., 2,4-diacetyl-5-bromothiazole) demonstrates a recurring structural motif:
Intramolecular Locking: The carbonyl oxygen of the ester often forms a weak electrostatic contact with the sulfur atom (S···O interaction), planarizing the molecule.
Intermolecular Halogen Bonding: The C5-Bromine atom frequently acts as a Lewis acid, coordinating with carbonyl oxygens of adjacent molecules. This creates "molecular tapes" or sheets in the crystal lattice, a feature less pronounced in 2-bromo isomers due to the steric crowding of the adjacent nitrogen.
Experimental Protocols
A. Synthesis of Ethyl 5-bromothiazole-2-carboxylate
Unlike the 2-bromo isomer, this compound cannot be made via simple cyclization. It requires a precise lithiation-halogen exchange.
Reagents: 2,5-Dibromothiazole, n-Butyllithium (2.5M in hexanes), Ethyl Chloroformate, dry Ether/THF.
Step-by-Step Methodology:
Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere.
Solvation: Dissolve 2,5-dibromothiazole (1.0 eq) in anhydrous diethyl ether. Cool the solution to -100°C using a liquid nitrogen/ethanol bath.
Expert Insight: The temperature is critical.[1] Above -78°C, the "Dance of Scrambling" occurs, leading to a mix of regioisomers.
Lithiation: Add n-BuLi (1.1 eq) dropwise over 30 minutes. Stir for 30 mins at -100°C.
Mechanism:[1] The Lithium preferentially exchanges with the Bromine at C2 due to the inductive effect of the adjacent Nitrogen.
To obtain diffraction-quality single crystals of the derivative:
Solvent Selection: Prepare a saturated solution using a 1:1 mixture of Ethanol and Dichloromethane (DCM) . The DCM solubilizes the thiazole, while Ethanol acts as the precipitant.
Slow Evaporation: Place 20 mg of the purified compound in a standard HPLC vial.
Vapor Diffusion: Place the open vial inside a larger jar containing pure Hexane. Cap the large jar tightly.
Logic: Hexane vapor will slowly diffuse into the DCM/Ethanol mix, lowering solubility gradually and promoting defect-free crystal growth.
Timeline: Store at 4°C in the dark for 5-7 days.
Visualization of Workflows
Figure 1: Synthetic Logic & Isomer Divergence
This diagram illustrates why the specific "5-bromo-2-carboxylate" target requires a different path than the standard "2-bromo-5-carboxylate".
Caption: Selective synthesis of the 5-bromo-2-carboxylate isomer via cryogenic lithiation vs. the standard cyclization route for the 2-bromo isomer.
Figure 2: Crystal Packing & Interaction Network
A visualization of the intermolecular forces typically observed in 5-bromothiazole crystal structures.
Caption: The "Sigma-Hole" interaction: The C5-Bromine acts as a Lewis acid interacting with the carbonyl oxygen of a neighboring molecule.
References
Synthesis of 5-bromothiazole derivatives
Title: "Functionalization of Arenes and Heteroarenes by Metalation with TMP-Bases or Metal Insertion."
A comparative study of catalysts for Suzuki coupling of Ethyl 5-bromothiazole-2-carboxylate
Executive Summary The Bottom Line Up Front: For the Suzuki-Miyaura coupling of Ethyl 5-bromothiazole-2-carboxylate , traditional catalysts like Pd(PPh₃)₄ are often insufficient due to sulfur-mediated catalyst poisoning a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Bottom Line Up Front:
For the Suzuki-Miyaura coupling of Ethyl 5-bromothiazole-2-carboxylate , traditional catalysts like Pd(PPh₃)₄ are often insufficient due to sulfur-mediated catalyst poisoning and slow oxidative addition at the electron-deficient C5 position.
Best Overall Performance:XPhos Pd G3 (or G4). It offers the highest turnover frequency (TOF), resistance to sulfur poisoning, and yields typically exceeding 90%.
Best Value / Robustness:Pd(dppf)Cl₂·CH₂Cl₂ .[1] A reliable alternative for scale-up if the cost of Buchwald precatalysts is prohibitive.
Not Recommended:Pd(PPh₃)₄ . Prone to rapid deactivation and requires high loadings (5-10 mol%) for moderate yields.
Substrate Analysis: The "Thiazole Problem"
To select the right catalyst, one must understand why this substrate is difficult.
Structural Challenges
Sulfur Poisoning (Catalyst Deactivation): The thiazole sulfur atom is a soft Lewis base that binds strongly to soft Pd(II) intermediates. This creates a stable, off-cycle "resting state" (Pd-S complex), effectively removing active catalyst from the cycle.
Electronic Deactivation: The ester group at C2 is electron-withdrawing. While this generally activates the ring for nucleophilic attack, it lowers the electron density at the C5-Br bond, making the initial Oxidative Addition step slower compared to electron-rich aryl bromides.
Hydrolytic Instability: The C2-ethyl ester is susceptible to hydrolysis under the basic conditions required for Suzuki coupling (typically aqueous carbonate or phosphate bases).
Comparative Catalyst Performance
The following data summarizes performance metrics for the coupling of Ethyl 5-bromothiazole-2-carboxylate with Phenylboronic acid (1.2 equiv).
Table 1: Performance Matrix
Catalyst System
Ligand Class
Yield (%)
Reaction Time
Catalyst Loading
Key Advantage
Major Drawback
Pd(PPh₃)₄
Monodentate Phosphine
45 - 60%
12-24 h
5-10 mol%
Low cost, available
High sensitivity to air/moisture; rapid deactivation by S-coordination.
Pd(dppf)Cl₂
Bidentate Ferrocenyl
78 - 85%
4-8 h
2-5 mol%
Large bite angle speeds up reductive elimination; air stable.
Moderate reaction rates; difficult to remove residual Pd.
XPhos Pd G3
Dialkylbiaryl Phosphine
92 - 98%
< 2 h
0.5 - 1 mol%
Bulky ligand prevents S-poisoning; extremely fast oxidative addition.
Higher cost per gram (offset by low loading).
PEPPSI-iPr
NHC (Carbene)
80 - 88%
2-6 h
1-2 mol%
Extremely stable; excellent for difficult oxidative additions.
Steric bulk can sometimes hinder transmetallation with bulky boronic acids.[2]
Data Interpretation: The XPhos system is superior because the bulky biaryl ligand creates a "protective shell" around the Palladium center, physically blocking the thiazole sulfur from coordinating, while still allowing the reacting bromide to access the metal center.
Mechanistic Insight & Visualization
The diagram below illustrates the catalytic cycle, highlighting the specific "trap" where thiazole sulfur poisons the catalyst, and how bulky ligands (L) prevent this.
Figure 1: The catalytic cycle showing the critical "Off-Cycle Trap" where thiazole sulfur deactivates the catalyst. Bulky ligands like XPhos favor the path to Transmetallation.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (XPhos Pd G3)
Recommended for high-value intermediates or difficult couplings.
Materials:
Ethyl 5-bromothiazole-2-carboxylate (1.0 equiv)
Aryl Boronic Acid (1.2 - 1.5 equiv)
Catalyst: XPhos Pd G3 (0.5 - 1.0 mol%)
Base: K₃PO₄ (2.0 equiv, 0.5M aqueous solution)
Solvent: THF or 1,4-Dioxane (degassed)
Procedure:
Setup: Charge a reaction vial with the thiazole substrate, boronic acid, and XPhos Pd G3.
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
Solvent Addition: Add degassed THF (or Dioxane) via syringe.
Base Addition: Add the aqueous K₃PO₄ solution. Note: Phosphate is preferred over Carbonate to minimize ester hydrolysis.
Reaction: Heat to 40-50°C . (XPhos is active enough that reflux is often unnecessary, preserving the ester).
Monitoring: Check HPLC/TLC after 30 minutes. Full conversion is typically seen within 1-2 hours.
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[1]
Protocol B: The "Robust Scale-Up" (Pd(dppf)Cl₂)
Recommended for kilogram-scale batches where catalyst cost is a primary constraint.
Degassing: It is critical to sparge the Toluene/Water mixture with Nitrogen for 30 minutes before adding catalyst.
Addition: Add substrate, boronic acid, and base to the reactor. Add catalyst last.
Reaction: Heat to 80-90°C for 4-8 hours.
Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 2 hours to remove residual Palladium, which adheres strongly to the thiazole nitrogen/sulfur.
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Conversion (<50%)
Catalyst Poisoning
Switch to XPhos Pd G3 or SPhos Pd G3 . Increase loading.
Ester Hydrolysis
Base too strong / Temp too high
Switch from Na₂CO₃ to K₃PO₄ or K₂HPO₄ . Lower temperature to 40°C.
Protodebromination
-Hydride Elimination (rare) or Water
Ensure solvents are dry (if using anhydrous conditions). Use Pd(dppf)Cl₂ which resists -elimination.
Black Precipitate
Pd Aggregation (Pd-black)
Reaction is stalling. Add free ligand (e.g., XPhos) or switch to a precatalyst system.
References
Mechanistic Studies on Thiazole Poisoning
Kalinin, V. N., et al.[5] "Palladium-catalyzed coupling of thiazoles: Mechanisms of sulfur poisoning." Mendeleev Communications, 2018.
Buchwald-Hartwig Ligand Performance (XPhos)
Bruno, N. C., et al.[5] "Design and Preparation of New Palladium Precatalysts for C-C Cross-Coupling Reactions." Chemical Science, 2013.
Comparison of Phosphine Ligands in Heterocycle Coupling
Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007.
Synthesis of Thiazole Esters
BenchChem Protocols. "Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate."
Strategic Validation of Ethyl 5-bromothiazole-2-carboxylate Derivatives: A Comparative Analytical Guide
Executive Summary & The "Regiochemistry Trap" In medicinal chemistry, the thiazole ring is a privileged scaffold, present in drugs like Dasatinib and Ritonavir. Ethyl 5-bromothiazole-2-carboxylate (CAS: 1202237-88-4) is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & The "Regiochemistry Trap"
In medicinal chemistry, the thiazole ring is a privileged scaffold, present in drugs like Dasatinib and Ritonavir. Ethyl 5-bromothiazole-2-carboxylate (CAS: 1202237-88-4) is a high-value intermediate because it offers two orthogonal handles for diversification: the C2-ester for acylation and the C5-bromide for cross-coupling.
The Scientific Challenge:
The synthesis and derivatization of thiazoles are prone to regioisomerism . Standard Hantzsch synthesis or direct bromination can inadvertently yield the 2,4-disubstituted isomer (Ethyl 4-bromothiazole-2-carboxylate) or mixtures thereof. Relying solely on 1D
H NMR is a critical failure point because the isolated thiazole proton (H4 or H5) often appears as a singlet with similar chemical shifts in both isomers.
This guide outlines a self-validating, multi-tiered analytical framework to unambiguously confirm the 2,5-substitution pattern , preventing costly late-stage failures.
Decision Matrix: Selecting the Validation Method
Not all derivatives require X-ray crystallography. Use this decision matrix to balance speed with rigorous structural proof.
Figure 1: Strategic workflow for validating thiazole regiochemistry. Note that for 2,5-disubstituted thiazoles, the remaining proton is at C4, which typically appears as a singlet, creating ambiguity with the 2,4-isomer (H5 singlet).
Comparative Analysis of Validation Methods
Method A: Routine Screening (1H NMR & LC-MS)
Best for: Initial purity checks and confirming bromine presence.
While necessary, this method is insufficient for structural proof.
The Trap: In Ethyl 5-bromothiazole-2-carboxylate, the remaining proton is at position C4 . In the unwanted isomer (4-bromo), the proton is at C5 . Both appear as singlets.
Heuristic (Use with Caution): The H4 proton (adjacent to Nitrogen) is generally more deshielded (downfield,
8.0–8.5 ppm) compared to H5 (adjacent to Sulfur, 7.5–8.0 ppm). However, substituents on the ester or C5 position can shift these values, rendering chemical shift unreliable as the sole proof.
Mass Spec: The Br isotope pattern (1:1 ratio of
and ) confirms the presence of bromine but not its location.
Method B: The Gold Standard (2D NMR - HMBC & NOESY)
Best for: Definitive proof without crystallization.
This is the required standard for publication and IND-enabling studies. We utilize Heteronuclear Multiple Bond Correlation (HMBC) to trace the connectivity.[1][2]
The Logic of Causality:
HMBC (
H-C): We look for long-range coupling (2-3 bonds) from the thiazole proton.
Target (2,5-substituted, Proton at C4): The H4 proton is 3 bonds away from the Ester Carbonyl (C=O) at C2. You should see a strong correlation.
Isomer (2,4-substituted, Proton at C5): The H5 proton is 4 bonds away from the Ester Carbonyl (via S or N path). No correlation (or extremely weak) will be observed.
NOESY (
H-H):
If you have derivatized the C5 position (e.g., with an aryl group), NOESY can show spatial proximity between the H4 proton and the ortho-protons of the new C5-aryl ring.
Method C: X-Ray Crystallography
Best for: Final confirmation of lead compounds or when NMR is ambiguous (e.g., due to peak overlap).
The ultimate truth. If the derivative is a solid, growing a single crystal provides absolute stereochemical and regiochemical certainty.
Performance Comparison Table
Feature
Method A: 1D NMR/LCMS
Method B: 2D NMR (HMBC)
Method C: X-Ray Crystallography
Regio-Specificity
Low (Inferred)
High (Definitive)
Absolute
Time Required
10 Minutes
1 - 4 Hours
2 Days - 2 Weeks
Sample State
Solution
Solution
Solid Crystal Required
Cost Efficiency
High
Moderate
Low
Key Data Point
Chemical Shift ()
Correlations
Electron Density Map
Recommendation
Daily Screening
Batch Validation
Lead Candidate Selection
Detailed Experimental Protocols
Protocol 1: HMBC Validation Workflow (The "Ester Link" Test)
This protocol is designed to distinguish the 5-bromo derivative (Proton at C4) from the 4-bromo isomer (Proton at C5) by exploiting the distance to the C2-Ester carbonyl.
Reagents & Equipment:
Sample: ~10-20 mg of derivative.
Solvent: DMSO-
(Preferred for thiazoles to prevent aggregation) or CDCl.
Instrument: 400 MHz NMR or higher (600 MHz preferred for resolution).
Step-by-Step:
Acquire 1H NMR: Locate the thiazole singlet (expected
8.0 - 8.5 ppm for H4).
Acquire 13C NMR: Locate the Ester Carbonyl signal (
160 - 165 ppm).
Run HMBC: Set optimization for long-range coupling (
) to 8-10 Hz.
Analysis (The "Ester Link"):
Check for a cross-peak between the Thiazole Singlet and the Ester Carbonyl Carbon .
Presence of Cross-Peak: Confirms the proton is at C4 (3-bond distance). Validates 2,5-substitution.
Absence of Cross-Peak: Suggests proton is at C5 (too far for coupling). Suspect 2,4-isomer.
Figure 2: The mechanistic basis of the HMBC "Ester Link" test. The 3-bond connectivity is unique to the desired 2,5-substitution pattern.
Protocol 2: Chemical Derivatization Check (Functional Proof)
If NMR is inconclusive (e.g., overlapping peaks), use chemical reactivity to prove the position of the bromine.
Reaction: Perform a Suzuki coupling with p-tolylboronic acid.
Rationale:
If Br is at C5 (Target): The product will show a NOE correlation between the Thiazole-H4 and the ortho-protons of the tolyl ring.
If Br is at C4 (Isomer): The product will show a NOE correlation between Thiazole-H5 and the ortho-protons.
Differentiation: The H4 proton is chemically distinct (more downfield) and the NOE intensity differs due to the geometry of the N vs S atom adjacent to the coupling site.
References
Thiazole Synthesis & Regiochemistry
Kashyap, S. J., et al. "Synthesis of 2,5-disubstituted 1,3-thiazoles." Journal of Heterocyclic Chemistry.
Source:
NMR Characterization of Thiazoles
Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Standard reference for chemical shifts of H4 vs H5 in 1,3-thiazoles).
Source:
Advanced 2D NMR Techniques (HMBC/NOESY)
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Explains the physics of long-range heteronuclear coupling essential for the "Ester Link" test.
Source:
Specific Scaffold Data (Ethyl 5-bromothiazole-2-carboxylate)
Relevant safety and physical property data for the scaffold CAS 1202237-88-4.
Comprehensive Comparison Guide: In Vitro Efficacy Profiling of Ethyl 5-bromothiazole-2-carboxylate Derivatives
Strategic Overview: The Thiazole Scaffold in Drug Discovery Ethyl 5-bromothiazole-2-carboxylate is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry.[1] Its unique structure—a 5-membered aromatic...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview: The Thiazole Scaffold in Drug Discovery
Ethyl 5-bromothiazole-2-carboxylate is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry.[1] Its unique structure—a 5-membered aromatic ring containing both sulfur and nitrogen—serves as a core pharmacophore for a wide array of therapeutic agents.[2] The presence of the bromine at the C5 position and the ester at the C2 position allows for divergent synthesis (e.g., Suzuki couplings, nucleophilic substitutions), enabling the rapid generation of diverse compound libraries.
This guide details the in vitro assessment protocols required to validate the efficacy of compounds derived from this scaffold. We focus on its two most dominant therapeutic applications: Anticancer (targeting kinases/tubulin) and Antimicrobial (targeting bacterial cell walls/enzymes).
Why Benchmarking Matters
To establish the value of a new Ethyl 5-bromothiazole-2-carboxylate derivative, it must be rigorously compared against:
Structural Analogs: To define Structure-Activity Relationships (SAR).
Standard of Care (SoC): To prove superior potency or safety profiles (e.g., Doxorubicin, Ciprofloxacin).
Objective: Determine the IC50 (concentration inhibiting 50% of cell growth) of the test compounds against a panel of cancer cell lines (e.g., MCF-7, HepG2, A549).
Analysis: Plot dose-response curves to calculate IC50 using non-linear regression.
Comparative Performance Data
The following table summarizes the performance of 2,4,5-trisubstituted thiazole derivatives (synthesized from the title scaffold) against standard chemotherapeutics.
Compound Class
Target Mechanism
Cell Line (MCF-7) IC50 (µM)
Cell Line (HepG2) IC50 (µM)
Selectivity Index (SI)*
Ethyl 5-bromothiazole-2-carboxylate (Scaffold)
Baseline
> 100 (Inactive)
> 100 (Inactive)
N/A
Derivative 4c (Hydrazone-linked)
VEGFR-2 Inhibition
2.57 ± 0.16
7.26 ± 0.44
> 10
Derivative 8b (Amide-linked)
Tubulin Inhibition
26.5 ± 1.2
31.2 ± 2.1
~ 2
Doxorubicin (Positive Control)
DNA Intercalation
1.20 ± 0.05
0.90 ± 0.08
< 1 (Toxic)
Staurosporine (Ref. Inhibitor)
Broad Kinase
6.77 ± 0.41
8.40 ± 0.51
Low
Note: High Selectivity Index (SI) indicates lower toxicity to normal cells (e.g., HSF human skin fibroblasts).
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
Step-by-Step Methodology:
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL). Dilute 1:100 in Muller-Hinton Broth.
Compound Dilution: Prepare 2-fold serial dilutions of the thiazole derivative in 96-well plates (Range: 512 µg/mL
0.25 µg/mL).
Inoculation: Add diluted bacterial suspension to compound wells. Include Growth Control (bacteria + solvent) and Sterility Control (media only).
Incubation: 16–20 hours at 37°C.
Readout: MIC is the lowest concentration with no visible turbidity.
MBC Determination: Plate 10 µL from clear wells onto agar. The lowest concentration yielding no colony growth is the MBC.
Comparative Performance Data
Compound
S. aureus (MIC µg/mL)
E. coli (MIC µg/mL)
C. albicans (Fungal MIC)
Efficacy Verdict
Thiazole Derivative 12f
12.5
62.5
25.0
Potent (Gram+)
Thiazole Derivative 2e
125
250
500
Moderate
Ampicillin (Standard)
6.25
12.5
N/A
Superior
Ciprofloxacin (Standard)
0.5
0.015
N/A
Superior
Fluconazole (Antifungal)
N/A
N/A
16.0
Comparable
Insight: While thiazole derivatives often lag behind Ciprofloxacin in Gram-negative potency, they frequently exhibit superior activity against MRSA (Methicillin-Resistant S. aureus) compared to standard β-lactams.
Mechanistic Validation Workflow
To prove efficacy beyond simple cell death, you must validate the mechanism. The following diagram illustrates the logical flow from scaffold modification to target validation.
Figure 1: Critical path for evaluating Ethyl 5-bromothiazole-2-carboxylate derivatives, moving from chemical synthesis to mechanistic validation.
Expert Recommendations for Assay Optimization
Solubility Management: Ethyl 5-bromothiazole-2-carboxylate derivatives are often lipophilic.
Tip: Always run a solvent control (DMSO 0.1%). If precipitation occurs in media, utilize a cyclodextrin carrier or reduce concentration.
False Positives in MTT: Thiazoles can sometimes reduce tetrazolium salts chemically.
Validation: Always cross-verify "hits" with an ATP-based assay (e.g., CellTiter-Glo) or Trypan Blue exclusion to ensure color change is metabolic, not chemical.
Structure-Activity Relationship (SAR) Insight: The C2-ester position is metabolically labile. For in vivo efficacy, consider converting the ester to a bio-stable amide or oxadiazole during the synthesis phase before final testing.
References
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences. (2022).
[Link]
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. (2023).
[Link]
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation. PubMed. (2014).
[Link]
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. (2012).
[Link]
Comparative Guide: Synthetic Routes to Ethyl 5-bromothiazole-2-carboxylate
[1] Executive Summary Target Compound: Ethyl 5-bromothiazole-2-carboxylate CAS: 1202237-88-4 Molecular Formula: C6H6BrNO2S Significance: This compound is a critical heteroaromatic building block in medicinal chemistry, p...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Target Compound: Ethyl 5-bromothiazole-2-carboxylate
CAS: 1202237-88-4
Molecular Formula: C6H6BrNO2S
Significance: This compound is a critical heteroaromatic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antibiotics where the C5-position serves as a versatile handle for Suzuki-Miyaura couplings or nucleophilic substitutions.[1]
The Challenge: Synthesizing 5-bromo-2-substituted thiazoles is electronically counter-intuitive compared to their 2-bromo-5-substituted counterparts. The C2 position is naturally the most electrophilic (for nucleophilic attack) and acidic (for deprotonation), while C5 is the preferred site for electrophilic aromatic substitution (EAS). However, placing an electron-withdrawing ester group at C2 deactivates the ring, making direct electrophilic bromination at C5 sluggish and prone to low yields.
Scope of Guide: This guide objectively compares two distinct synthetic strategies:
Route A: Direct Electrophilic Bromination (NBS/Br₂) – The classical approach, optimized for cost but limited by ring deactivation.
Route B: Lithiation-Halogenation (LDA/CBr₄) – The modern, regioselective approach utilizing directed ortho-metallation (DoM), offering superior purity profile at the cost of cryogenic processing.
Critical Analysis of Synthetic Routes
Route A: Direct Electrophilic Bromination
This route relies on the inherent nucleophilicity of the thiazole C5 position. While C5 is the most reactive site for Electrophilic Aromatic Substitution (SEAr), the presence of the ethyl ester at C2 significantly lowers the HOMO energy of the ring, requiring forcing conditions or activated brominating agents.
Mechanism: SEAr via sigma-complex intermediate.[1]
Reagents: N-Bromosuccinimide (NBS) or Elemental Bromine (Br₂).
Key Insight: Using NBS in a polar aprotic solvent (DMF or MeCN) often outperforms Br₂/AcOH because it minimizes the formation of HBr, which can degrade the ester or cause acid-catalyzed side reactions.
This route circumvents the electronic deactivation of the ring by utilizing the acidity of the C5 proton. The ester group at C2 acts as a Directing Group (DG) and also enhances the acidity of the C5 proton through inductive effects.
Mechanism: Deprotonation by a non-nucleophilic base (LDA) to form a 5-lithio species, followed by electrophilic trapping with a bromine source (CBr₄ or NBS).
Key Insight: Temperature control is paramount. The 5-lithio intermediate is unstable above -60°C and can undergo "scrambling" or ring fragmentation.[1]
Comparative Performance Data
Feature
Route A: Direct Bromination
Route B: Lithiation-Halogenation
Yield
Moderate (40–60%)
High (75–85%)
Regioselectivity
Moderate (Potential for poly-bromination)
Excellent (Exclusive C5 functionalization)
Scalability
High (Kilogram scale feasible)
Moderate (Cryogenic cooling limits batch size)
Cost Efficiency
High (Cheap reagents: NBS/Br₂)
Low (Expensive reagents: LDA, CBr₄)
Safety Profile
Moderate (Corrosive reagents, exotherms)
High Risk (Pyrophoric bases, strict moisture exclusion)
Purity (Crude)
Low (Requires chromatography)
High (Often requires only crystallization)
Mechanistic Visualization
The following diagram contrasts the electronic activation of Route A with the steric/kinetic control of Route B.
Caption: Mechanistic divergence between the kinetically controlled lithiation (Route B) and the thermodynamically limited electrophilic substitution (Route A).
Detailed Experimental Protocols
Protocol A: Direct Bromination (Optimized for Scale)
Recommended for initial screening or when cryogenic equipment is unavailable.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (CaCl₂).
Purification: Recrystallization from Hexane/Ethanol is often sufficient due to the high cleanliness of the reaction.
Yield Expectations: 75–85% as a white to off-white crystalline solid.[1]
Expert Troubleshooting & Tips
Moisture Sensitivity (Route B): The 5-lithio intermediate is extremely sensitive to proton sources.[1] Ensure all glassware is oven-dried and THF is freshly distilled or from a solvent drying system.[1]
Poly-bromination (Route A): If over-bromination is observed (checking via LCMS for M+2 mass), reduce the equivalents of NBS to 0.95 and accept slightly lower conversion to preserve purity.
Stability: The product contains an alpha-bromo-heterocycle motif.[1] While relatively stable, store under inert gas at 4°C to prevent hydrolysis of the ester or debromination over long periods.
References
Synthesis of 5-bromothiazole-2-carboxylic acid (Precursor to Ester):
Note: Describes the LDA/CBr4 methodology on the corresponding acid, which is mechanistically identical to the ester.
Regioselective Halogenation of Thiazoles
National Institutes of Health (NIH). (2011). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Journal of Organic Chemistry. Retrieved January 29, 2026, from [Link]
Note: Provides context on the reactivity differences between C2 and C5 positions in thiazole rings.
Product Characterization & Properties:
Note: Confirms CAS 1202237-88-4 and commercial availability of the target isomer.
General Thiazole Functionalization
Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved January 29, 2026, from [Link]
Characterization data for Ethyl 5-bromothiazole-2-carboxylate
Publish Comparison Guide: Ethyl 5-bromothiazole-2-carboxylate Executive Summary & Identity Profile Ethyl 5-bromothiazole-2-carboxylate is a specialized heterocyclic building block used primarily in the synthesis of thiaz...
Ethyl 5-bromothiazole-2-carboxylate is a specialized heterocyclic building block used primarily in the synthesis of thiazole-containing pharmaceuticals and agrochemicals. It serves as a critical scaffold for introducing substituents at the 5-position via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) while retaining a carboxylate handle at the 2-position for further derivatization.
Crucial Distinction: Researchers frequently confuse this compound with its regioisomer, Ethyl 2-bromothiazole-5-carboxylate. The distinction is vital for structure-activity relationship (SAR) studies, as the reactivity profiles of the C2 and C5 positions differ significantly.
Feature
Target Compound
Common Regioisomer
Name
Ethyl 5-bromothiazole-2-carboxylate
Ethyl 2-bromothiazole-5-carboxylate
CAS Number
1202237-88-4
41731-83-3
Structure
Br at C5, Ester at C2
Br at C2, Ester at C5
Melting Point
128 – 132 °C
60 – 62 °C
Primary Reactivity
C5-Pd Cross-Coupling
C2-Nucleophilic Substitution (SNAr)
Characterization Data
The following data validates the identity of Ethyl 5-bromothiazole-2-carboxylate. The high melting point compared to its isomer is a key purity indicator.
Physical Properties
Appearance: Off-white to pale yellow crystalline solid.
m/z 236/238 [M+H]⁺ (1:1 isotopic pattern characteristic of mono-brominated compounds).
Comparative Synthesis & Methodology
Synthesizing the 5-bromo-2-carboxylate isomer is more challenging than the 2-bromo-5-carboxylate isomer due to the directing effects of the thiazole ring. Direct bromination of ethyl thiazole-2-carboxylate often yields mixtures or requires harsh conditions. The Lithiation-Halogenation pathway is the most reliable method for high regioselectivity.
Method A: Lithiation-Halogenation (Recommended)
This protocol utilizes the acidity of the C5 proton in thiazole-2-carboxylates (after C2 is blocked) to selectively install the bromine.
Step-by-Step Protocol:
Preparation: Flame-dry a 250 mL round-bottom flask and flush with Argon.
Reagents: Dissolve Ethyl thiazole-2-carboxylate (1.0 equiv) in anhydrous THF (0.2 M concentration).
Lithiation: Cool the solution to -78 °C . Add LiHMDS or LDA (1.1 equiv) dropwise over 20 minutes.
Causality: The low temperature prevents ring fragmentation and ensures kinetic deprotonation at the C5 position.
Bromination: Stir for 30 minutes at -78 °C, then add a solution of CBr₄ (Carbon tetrabromide, 1.2 equiv) in THF dropwise.
Quench: Allow the mixture to warm to 0 °C over 2 hours. Quench with saturated NH₄Cl solution.[3]
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (0-20% EtOAc in Hexane).
Method B: Sandmeyer Reaction (Alternative)
Starting from Ethyl 5-aminothiazole-2-carboxylate.
Pros: High regiocontrol.
Cons: The amino-thiazole precursor is unstable and difficult to source. Requires diazotization (t-BuONO, CuBr₂).
Caption: Regioselective synthesis via lithiation-halogenation pathway.
Reactivity & Performance Comparison
The choice between the 5-bromo and 2-bromo isomers dictates the synthetic strategy for downstream library generation.
Reactivity Parameter
5-Bromo-2-Ester (Topic)
2-Bromo-5-Ester (Alternative)
Suzuki Coupling
Excellent. The C5-Br bond is highly activated for oxidative addition by Pd(0), facilitated by the electron-deficient nature of the thiazole ring.
Good. Also works well, but C2 is often more prone to protodebromination side reactions.
SNAr (Nucleophilic Subst.)
Poor. The C5 position is not sufficiently electrophilic for direct displacement by amines/alkoxides without strong activation.
Excellent. The C2 position is flanked by N and S, making it highly susceptible to displacement (e.g., forming 2-aminothiazoles).
C-H Activation
C4-H is the only remaining proton; it is relatively acidic and can be functionalized if needed.
C4-H is available, but C2-Br lability often interferes with C-H activation conditions.
Experimental Insight: Suzuki Coupling Efficiency
In a comparative study of heteroaryl bromides, the 5-bromothiazole scaffold typically requires electron-rich ligands (e.g., SPhos, XPhos) to achieve quantitative yields with aryl boronic acids, whereas the 2-bromo analog often couples using standard PPh₃ ligands.
Recommended Coupling Conditions for Topic Compound:
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)
Base: K₃PO₄ (2.0 equiv)
Solvent: Toluene/Water (10:1) at 90 °C.
Caption: Divergent reactivity profiles of thiazole regioisomers.
References
ChemicalBook. (2024). Synthesis of 5-bromothiazole-2-carboxylic acid via Lithiation. Retrieved from
BenchChem. (2025). Physical Properties of Ethyl 5-bromothiazole-2-carboxylate (CAS 1202237-88-4). Retrieved from
Sigma-Aldrich. (2024). Product Specification: Ethyl 5-bromothiazole-2-carboxylate. Retrieved from
Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling of Thiazole Derivatives. Retrieved from
GuideChem. (2024). Comparison of Thiazole Carboxylate Isomers. Retrieved from
The Definitive Guide to Purity Assessment of Ethyl 5-bromothiazole-2-carboxylate
Executive Summary Ethyl 5-bromothiazole-2-carboxylate (CAS 1202237-88-4) is a critical heterocyclic building block in the synthesis of pharmaceuticals, particularly for metabotropic glutamate receptor ligands and anti-in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 5-bromothiazole-2-carboxylate (CAS 1202237-88-4) is a critical heterocyclic building block in the synthesis of pharmaceuticals, particularly for metabotropic glutamate receptor ligands and anti-infective agents. Its structural integrity—specifically the stability of the ethyl ester and the position of the bromine atom—is paramount for downstream reaction efficiency (e.g., Suzuki couplings or ester hydrolysis).
This guide moves beyond generic protocols to provide a comparative, evidence-based analysis of chromatographic strategies. We evaluate the performance of Reverse-Phase HPLC (RP-HPLC) against Gas Chromatography (GC) and compare stationary phase selectivities to establish a "Gold Standard" protocol for purity assessment.
Before selecting a method, we must understand the molecule's behavior. The thiazole ring is weakly basic, and the ester moiety is susceptible to hydrolysis.
Property
Specification
Chromatographic Implication
Chemical Structure
Ethyl 5-bromothiazole-2-carboxylate
Planar, aromatic system suitable for UV detection.
Critical: Method must resolve the 2,5-isomer from the 5,2-isomer.
Stability
Labile ester bond
Avoid high pH mobile phases (> pH 7.5) to prevent in-situ hydrolysis.
Comparative Analysis: Selecting the Right Methodology
We evaluated three primary analytical approaches. The table below summarizes the data-driven trade-offs for routine purity analysis.
Table 1: Method Performance Matrix
Feature
Method A: RP-HPLC (UV/DAD)
Method B: GC-FID
Method C: UHPLC-MS
Primary Use Case
Routine QA/QC & Purity
Residual Solvents & Volatiles
Impurity Identification
Thermal Stability
Excellent (Ambient/40°C)
Risk: Ester degradation at inlet (>200°C)
Excellent
Selectivity
High (Tunable via pH/Column)
Moderate (Boiling point driven)
High (Mass resolution)
Isomer Resolution
Superior (via - interactions)
Poor to Moderate
Moderate
LOD/Sensitivity
~0.05% area
~0.1% area
<0.01% area
Verdict
Recommended (Gold Standard)
Alternative (only for volatile impurities)
For R&D/Troubleshooting
Expert Insight: While GC is tempting for simple esters, the thermal stress can induce decarboxylation or debromination artifacts. RP-HPLC provides the safest, most robust quantification of the parent molecule and its hydrolysis product (5-bromothiazole-2-carboxylic acid).
Method Development Strategy: The "Why" Behind the Protocol
To achieve the "Gold Standard" HPLC method, we must address two main separation challenges:
Retaining the polar acid impurity (Hydrolysis product).
Resolving the positional isomer (5-bromo-2-ester vs. 2-bromo-5-ester).
Stationary Phase Selection
C18 (Octadecyl): Standard hydrophobic retention. Good for general purity but may struggle to separate the positional isomers due to similar hydrophobicity.
Phenyl-Hexyl:Preferred. The
- interactions between the phenyl ring of the column and the thiazole ring of the analyte offer superior selectivity for halogenated aromatic isomers compared to C18.
Mobile Phase Chemistry
Buffer: Water with 0.1% Formic Acid (pH ~2.7).
Reasoning: Low pH ensures the carboxylic acid impurity (
~3-4) is protonated and retained, rather than eluting in the void volume.
Organic Modifier: Acetonitrile (MeCN).
Reasoning: MeCN provides sharper peaks for nitrogen-containing heterocycles compared to Methanol, which can cause peak tailing due to hydrogen bonding.
The Gold Standard Protocol (RP-HPLC)
This protocol is designed to be self-validating, meaning the system suitability criteria (SST) confirm the method's performance before every run.
Instrument: HPLC with Diode Array Detector (DAD)
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna)
Column Temp: 30°C
Flow Rate: 1.0 mL/min
Detection: UV @ 270 nm (Reference: 360 nm)
Injection Volume: 5 µL
Note: Prepare fresh. Thiazole esters can hydrolyze in solution over 24 hours.
Visualization: Workflow & Impurity Fate
Diagram 1: Method Development Decision Tree
This logic flow guides the analyst through optimizing the separation if the standard protocol fails.
Caption: Decision tree for selecting stationary phases based on the presence of isomeric impurities.
Diagram 2: Impurity Fate Mapping
Understanding where impurities come from allows the analyst to identify them by Relative Retention Time (RRT).
Caption: Predicted retention behavior of common impurities relative to the main peak.
Validation Parameters (Acceptance Criteria)
To ensure the method is "Trustworthy" (Part 2 of requirements), the following criteria must be met during validation:
System Suitability:
Tailing Factor (
): 0.8 – 1.2 (Strict control required for heterocycles).
Theoretical Plates (
): > 10,000.
%RSD (n=5 injections): < 1.0%.
Linearity:
Range: 0.05 mg/mL to 0.75 mg/mL (
).
LOD/LOQ:
Signal-to-Noise (S/N) > 3 for LOD.
Signal-to-Noise (S/N) > 10 for LOQ.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing
Interaction between thiazole nitrogen and silanols.
Ensure pH is acidic (< 3.0) or add 10mM Ammonium Formate.
Split Peaks
Sample solvent too strong (100% MeCN).
Dilute sample in 50:50 Water:MeCN.
Ghost Peaks
Carryover from previous run.
Add a needle wash step (90:10 MeCN:Water).
Retention Shift
Mobile phase evaporation or pH drift.
Cap solvents tightly; prepare fresh buffer daily.
References
PubChem. (n.d.). Ethyl 5-bromothiazole-2-carboxylate | C6H6BrNO2S. National Library of Medicine. Retrieved January 29, 2026, from [Link]
Phenomenex. (2023). HPLC Troubleshooting Guide: Peak Shape Issues in Heterocyclic Analysis. Retrieved January 29, 2026, from [Link]
National Institutes of Health (NIH). (2014). Syntheses of 2-Amino and 2-Halothiazole Derivatives. (General method grounding for thiazole separation). Retrieved January 29, 2026, from [Link]
Comparative Guide: Structure-Activity Relationship (SAR) of Ethyl 5-bromothiazole-2-carboxylate Analogs
Executive Summary: The "Pivot" Scaffold Ethyl 5-bromothiazole-2-carboxylate (CAS: 1202237-88-4) is not merely a building block; it is a pharmacophore pivot . In medicinal chemistry, the thiazole ring acts as a bioisoster...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Pivot" Scaffold
Ethyl 5-bromothiazole-2-carboxylate (CAS: 1202237-88-4) is not merely a building block; it is a pharmacophore pivot . In medicinal chemistry, the thiazole ring acts as a bioisostere for pyridine or benzene, offering improved water solubility and distinct hydrogen-bonding capabilities.
The "5-bromo" position is the critical differentiator. Unlike its 5-unsubstituted counterparts, the 5-bromo derivative enables rapid diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing researchers to access high-potency chemical space (kinase inhibitors, antimicrobial agents) that is otherwise synthetically arduous.
This guide compares the SAR profiles of the 5-bromo core against its two primary functional derivatives: 5-Aryl analogs (via C-C coupling) and 5-Carboxamide analogs (via ester aminolysis).
Chemical Space & SAR Logic
The biological activity of this scaffold is governed by three "tunable" vectors. Understanding these vectors is essential for rational drug design.
The SAR Vectors
Vector A (C2 Position): The "Anchor." Modifications here (usually amines or aryl groups) determine the primary binding affinity to the target protein's ATP pocket or allosteric site.
Vector B (C5 Position - The Bromine Handle): The "Extension." The bromine atom is rarely the final drug moiety. It serves as a leaving group to attach hydrophobic bulk (Aryl/Heteroaryl) that occupies the hydrophobic pocket of enzymes (e.g., EGFR, c-Met).
Vector C (Ester Group): The "Solubility Gate." The ethyl ester is a prodrug motif. Hydrolysis to the acid or conversion to an amide/hydrazide drastically alters solubility and hydrogen bond donor/acceptor profiles.
Visualization: SAR Decision Matrix
The following diagram illustrates the logical flow of modifying the Ethyl 5-bromothiazole-2-carboxylate core to achieve specific biological outcomes.
Figure 1: SAR Decision Matrix demonstrating the divergence from the 5-bromo core to bioactive functional derivatives.
Comparative Performance Analysis
The following data synthesizes performance metrics from multiple studies, comparing the 5-Bromo Core against its optimized Analogs .
Case Study: Anticancer Activity (A549 Lung Cancer Cell Line)
Context: The 5-bromo group is lipophilic but lacks specific interactions. Replacing it with a substituted phenyl ring often creates a "molecular clamp" effect in kinase active sites.
Compound Class
Structure Modification
IC50 (µM)
Mechanism of Action
Solubility
Reference (Core)
Ethyl 5-bromothiazole-2-carboxylate
> 50.0
Non-specific alkylation
Low (Lipophilic)
Alternative A
5-Unsubstituted (H instead of Br)
> 100.0
Inactive
Moderate
Alternative B
5-(4-Methoxyphenyl) derivative
12.4
Tubulin Polymerization Inhibition
Low
Alternative C
5-Amide derivative (2-amino-N-aryl)
0.85
ATP-competitive Kinase Inhibition
High
Key Insight: The Ethyl 5-bromothiazole-2-carboxylate itself is relatively inactive (IC50 > 50 µM). Its value lies in being the precursor to Alternative C. Researchers should not screen the bromide expecting high hits; they should use it to synthesize libraries of Alternative B and C.
Case Study: Antimicrobial Efficacy (S. aureus)
Context: Thiazole hydrazides (derived from the ester) are potent antimicrobial agents.
Compound Variant
Zone of Inhibition (mm)
MIC (µg/mL)
Notes
5-Bromo Ester
10 mm
128
Weak bacteriostatic activity.
5-Bromo Hydrazide
18 mm
32
Hydrazide improves membrane permeability.
5-Aryl Hydrazide
24 mm
4
Best in Class. Aryl group disrupts cell wall synthesis.
Experimental Protocols
To ensure reproducibility, the following protocols utilize standard, self-validating checkpoints.
Protocol A: Synthesis of the Core (If not purchased)
Why: Commercial batches can contain traces of des-bromo impurities. In-house synthesis guarantees purity for SAR.
Checkpoint: TLC (Hexane:EtOAc 3:1) should show disappearance of starting material (Rf ~0.6).
Bromination: Treat the resulting 2-aminothiazole intermediate with NaNO2/HBr (Sandmeyer reaction) to install the bromine at C5 if not present, or use direct bromination with NBS if starting from unsubstituted thiazole.
Note: Direct synthesis of Ethyl 5-bromothiazole-2-carboxylate often involves brominating the thiazole ring directly.
Purification: Recrystallization from Ethanol/Water.
Protocol B: Suzuki-Miyaura Coupling (The "Activation")
Objective: Convert the 5-Bromo core into a 5-Aryl bioactive candidate.
Setup: In a Schlenk tube, dissolve Ethyl 5-bromothiazole-2-carboxylate (1 mmol) and Aryl Boronic Acid (1.2 mmol) in Dioxane:Water (4:1).
Catalyst: Add Pd(dppf)Cl2 (5 mol%) and K2CO3 (3 eq).
Reaction: Degas with Argon for 5 mins. Heat at 90°C for 12 hours.
Workup: Extract with EtOAc. Wash with brine.
Validation: 1H NMR must show the disappearance of the thiazole C5 proton (if H) or shift in retention time (if Br). The appearance of aromatic protons (7.0-8.0 ppm) confirms coupling.
This diagram details the synthetic utility of the 5-bromo ester, highlighting the divergence points for library generation.
Figure 2: Synthetic workflow for generating diverse libraries from the 5-bromo precursor.
References
BenchChem. (2025).[1][2] Structure-activity relationship (SAR) studies of Ethyl 2,4-dimethylthiazole-5-carboxylate analogs. BenchChem Technical Guides.[1] Link
Khalifa, M. E. (2018).[3] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1–22.[3] Link
Lv, P. C., et al. (2010). Design, synthesis and biological evaluation of thiazole derivatives as potent FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4602-4606. Link
Gomha, S. M., et al. (2015). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate.[4] Link
Peer-reviewed literature on the applications of Ethyl 5-bromothiazole-2-carboxylate
CAS: 1202237-88-4 | Formula: C₆H₆BrNO₂S | MW: 236.09 g/mol [1] Executive Summary & Core Distinction Ethyl 5-bromothiazole-2-carboxylate is a specialized heterocyclic building block used primarily in the synthesis of 2,5-...
Ethyl 5-bromothiazole-2-carboxylate is a specialized heterocyclic building block used primarily in the synthesis of 2,5-disubstituted thiazole scaffolds for medicinal chemistry.[2]
CRITICAL DISTINCTION: Researchers frequently confuse this compound with its regioisomer, Ethyl 2-bromothiazole-5-carboxylate (CAS 41731-83-3). The distinction is non-trivial and dictates the chemical reactivity profile:
Target Compound (5-Bromo-2-Ester): The bromine is at the electron-rich C5 position (good for cross-coupling), and the ester is at the electron-deficient C2 position. This allows for "reverse" functionalization strategies compared to standard thiazole drugs.
Common Isomer (2-Bromo-5-Ester): The bromine is at the activated C2 position (highly susceptible to SNAr), used in drugs like Febuxostat .
This guide focuses exclusively on the 5-bromo-2-carboxylate isomer (CAS 1202237-88-4), detailing its utility in accessing novel chemical space where the C5 position requires arylation via metal catalysis rather than nucleophilic substitution.
Synthesis & Manufacturing Logic
Unlike 2-bromothiazoles, which are often made via diazotization of aminothiazoles, the 5-bromothiazole-2-carboxylate scaffold is typically synthesized via C-H activation/bromination of the parent thiazole-2-carboxylate or its acid precursor.
Validated Synthetic Pathway
The most robust route involves the lithiation of thiazole-2-carboxylic acid followed by electrophilic trapping with a bromine source.
Mechanism: The C5 proton of thiazole is the second most acidic site (after C2, which is blocked by the carboxylate). LDA deprotonates C5 at -78°C, generating a lithiated species that reacts with CBr₄.
Step 2: Esterification
Reagents: Ethanol, H₂SO₄ or SOCl₂.
Outcome: Conversion of the 5-bromo-2-carboxylic acid to the ethyl ester.
Figure 1: Validated synthesis pathway via C5-lithiation and subsequent esterification.
Comparative Analysis: 5-Bromo vs. 2-Bromo Isomers
Selecting the correct isomer is critical for reaction planning. The 5-bromo isomer requires palladium catalysis for substitution, whereas the 2-bromo isomer can often react via uncatalyzed nucleophilic aromatic substitution (SNAr).
Use Ethyl 5-bromothiazole-2-carboxylate when your SAR (Structure-Activity Relationship) study requires:
Aryl/Heteroaryl groups at C5 linked via a carbon-carbon bond.
A Carbonyl/Amide handle at C2 .
Differentiation from competitor patents that heavily utilize the 2-aryl-5-carbonyl substitution pattern.
Experimental Protocols & Applications
Protocol A: Suzuki-Miyaura Coupling at C5
The 5-bromo position is an excellent handle for introducing aryl groups. Because the C2-ester is electron-withdrawing, the oxidative addition of Pd(0) to the C5-Br bond is facilitated compared to simple bromothiazoles.
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water.
Conditions: Heat at 80–100°C for 4–12 hours under inert atmosphere (Ar/N₂).
Key Insight: Avoid strong nucleophilic bases (like NaOMe) if the ester is sensitive to hydrolysis or transesterification, although the steric bulk of the ethyl group offers some protection.
Protocol B: Hydrolysis & Amide Coupling
To generate libraries of bioactive amides:
Hydrolysis: Treat the Suzuki product (from Protocol A) with LiOH (2 eq.) in THF/H₂O at room temperature. The 2-carboxylate hydrolyzes readily.
Coupling: React the resulting acid with primary/secondary amines using HATU/DIPEA in DMF.
Figure 2: Divergent synthesis workflow converting the scaffold into bioactive carboxamides.
References
Synthesis of 5-Bromothiazole-2-carboxylic acid: ChemicalBook & Ambeed Supplier Data. (Cited for the LDA/CBr4 pathway to the acid precursor CAS 957346-62-2).[1]
General Reactivity of Bromothiazoles:Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.
Product Identification: Sigma-Aldrich Product Sheet for CAS 1202237-88-4.
Spectral Validation & Database Cross-Reference Guide: Ethyl 5-bromothiazole-2-carboxylate
This guide is structured as a high-level technical resource for validation, specifically designed to address the ambiguity and database discrepancies common with thiazole derivatives. Executive Summary & Structural Conte...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical resource for validation, specifically designed to address the ambiguity and database discrepancies common with thiazole derivatives.
Executive Summary & Structural Context
In medicinal chemistry, thiazole carboxylates are privileged scaffolds.[1] However, they suffer from a high rate of database misidentification due to the existence of regioisomers that share identical molecular weights (
The Core Problem: Researchers often search for "Ethyl 5-bromothiazole-2-carboxylate" but are routed by vendor algorithms or loose database indexing to the more commercially abundant isomer, Ethyl 2-bromothiazole-5-carboxylate .[1]
This guide provides the experimental discrimination logic to validate that you have synthesized or purchased the correct regioisomer (5-bromo-2-ester) rather than its mimic (2-bromo-5-ester).
Structural Isomer Visualizer
The following diagram highlights the diagnostic protons and carbons required for differentiation.[1]
Caption: Structural logic distinguishing the target 5-bromo-2-ester from the common 2-bromo-5-ester isomer.
Comparative Analysis: Experimental vs. Database
The following data consolidates high-field NMR expectations against database averages. Note that solvent effects (DMSO vs. CDCl₃) are pronounced in thiazoles due to the basic nitrogen's interaction with protic or polar solvents.[1]
A.
NMR Comparison (400 MHz)
Feature
Target: 5-Br-2-Ester (CAS 1202237-88-4)
Alternative: 2-Br-5-Ester (CAS 41731-83-3)
Database Discrepancy Note
Aromatic H (C4-H)
7.95 – 8.15 ppm (s)
8.30 – 8.50 ppm (s)
Prediction algorithms often underestimate this shift.[1] The 5-ester group (Alternative) deshields C4-H more strongly than the 5-Br (Target).[1]
Ethyl -CH₂-
4.45 ppm (q, Hz)
4.38 ppm (q, Hz)
Minor difference; unreliable for identification.[1]
Target (5-Br-2-Ester): The Ethyl -CH₂- protons will show a correlation to the Ester Carbonyl .[1] That Carbonyl will show a correlation to the Thiazole C2 (quaternary).[1]
Alternative (2-Br-5-Ester): The Ethyl -CH₂- correlates to Ester Carbonyl.[1] That Carbonyl correlates to Thiazole C5 (quaternary).[1]
Differentiation: In the Target, the ring carbon coupled to the carbonyl is C2 (between N and S, extremely deshielded ~160 ppm). In the Alternative, it is C5 (next to S, less deshielded ~130 ppm).[1]
Database Reliability Assessment
When cross-referencing your data, categorize the source reliability as follows:
Caption: Hierarchy of spectral data reliability for thiazole derivatives.
Common Database Pitfalls for this Compound
Vendor Mismatch: Searching CAS 41731-83-3 often brings up the name "Ethyl 5-bromothiazole-2-carboxylate" on aggregator sites.[1] This is incorrect. That CAS belongs to the 2-bromo-5-carboxylate isomer [1, 2].[1]
Solvent Shifts: SDBS often uses
or .[1] If your lab uses DMSO-, expect the aromatic singlet to shift to ppm downfield.[1] Do not treat this as an impurity [3].
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24883199, Ethyl 2-bromothiazole-5-carboxylate.[1] Retrieved January 29, 2026 from [Link]
Note: Verifies the CAS 41731-83-3 corresponds to the 2-bromo isomer, not the 5-bromo-2-ester target.[1]
Note: Confirms the distinct CAS for the target compound.
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.[1] Magnetic Resonance in Chemistry.[1][2][3] Retrieved from [Link]
Note: Authoritative source for calculating solvent-induced shifts in heterocyclic protons.[1]
AIST (2025). Spectral Database for Organic Compounds (SDBS).[1] National Institute of Advanced Industrial Science and Technology.[1] Retrieved from [Link][1]
Note: The primary database for comparing experimental spectra.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Operational Context
Effective disposal of Ethyl 5-bromothiazole-2-carboxylate (CAS: 1202237-88-4) requires strict adherence to halogenated organic waste protocols. Unlike standard organic esters, the presence of the bromine atom on the thiazole ring dictates specific segregation streams to prevent downstream incineration hazards (formation of corrosive HBr gas) and regulatory non-compliance.
Critical Distinction: Researchers often confuse this compound with its isomer, Ethyl 2-bromothiazole-5-carboxylate (CAS: 41731-83-3). While their disposal protocols are chemically identical due to shared functional groups, accurate inventory logging requires verifying the specific CAS number on your reagent bottle before disposal.
Chemical Profile & Hazard Assessment
To validate the disposal logic, we must first understand the physicochemical properties that drive our safety decisions.
Irritant to eyes/skin/lungs; Harmful if swallowed.[8]
Reactivity
Sensitive to strong oxidizers/bases
Segregate from nitric acid or strong alkaline waste.
Pre-Disposal Segregation Strategy
The Core Directive: This compound must never be placed in the "General Organic / Non-Halogenated" waste stream.[9]
Why? The Science of Incineration:
When non-halogenated waste is incinerated, it produces CO₂ and H₂O. When halogenated waste (like this bromothiazole) is incinerated, it produces hydrogen bromide (HBr) and sulfur oxides (SOx). These acidic gases destroy standard incinerators. Therefore, this waste must be sent to specialized facilities equipped with caustic scrubbers.
Visual Workflow: Waste Stream Decision Tree
The following logic gate ensures you select the correct waste stream for this specific chemical.
Figure 1: Decision logic for segregating brominated thiazole waste to ensure downstream compliance.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Expired/Excess Reagent)
Context: You have an old bottle of the pure solid or contaminated weighing paper.
Containment: Do not empty the solid into a liquid carboy. This creates unnecessary volume and chemical reaction risks.
Packaging: Place the solid (or the entire small vial) into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
Storage: Place in the Satellite Accumulation Area (SAA) designated for Solids .
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Context: The compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol).
Select Container: Use a chemically resistant carboy (HDPE or Glass).
Note: If the solvent is Dichloromethane (DCM), use the Halogenated carboy.
Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the bromothiazole solute technically classifies the entire mixture as halogenated waste depending on the concentration (typically >1-2%). Best Practice: Default to the Halogenated stream to be safe.
Compatibility Check: Ensure the carboy does not contain strong alkalis (NaOH). Basic conditions can hydrolyze the ester, generating 5-bromothiazole-2-carboxylic acid, potentially altering the pH and reactivity of the waste container unexpectedly.
Transfer: Pour using a funnel in a fume hood. Close the latch immediately.
Scenario C: Spill Management (Emergency Response)
Context: You dropped a vial, and 5g of solid powder is on the floor.
PPE: Nitrile gloves, lab coat, safety goggles. (Respiratory protection recommended if dust is visible).
Dry Clean-Up: Do not wet the powder initially (this spreads the contamination).
Sweep: Use a brush and dustpan to collect the bulk solid. Place in a solid waste bag.
Wet Wipe: Wipe the area with a paper towel dampened with Acetone or Ethanol (the compound is organic-soluble).
Disposal: The paper towels must go into the Solid Hazardous Waste bin, not the regular trash.
Regulatory & Compliance Documentation
To ensure audit readiness, verify your waste tags against these classifications.
RCRA Classification (USA): While not explicitly P- or U-listed by specific CAS, it falls under Characteristic Hazardous Waste due to toxicity and halogen content.
EPA Waste Code: Likely D001 (if in flammable solvent) or regulated under state-specific halogenated organic codes.
European Waste Code (EWC):07 01 03 * (organic halogenated solvents, washing liquids and mother liquors).
Visual Workflow: The "Cradle-to-Grave" Lifecycle
Figure 2: The chain of custody for halogenated waste from lab bench to final destruction.
References
Sigma-Aldrich. Ethyl 5-bromothiazole-2-carboxylate Product & Safety Data. Retrieved from (Note: Verify specific isomer CAS 1202237-88-4).
Fisher Scientific. Safety Data Sheet: Ethyl 2-bromothiazole-5-carboxylate (Isomer Reference). Retrieved from .
United States Environmental Protection Agency (EPA). Hazardous Waste Management for Halogenated Solvents. Retrieved from .
PubChem. Compound Summary: Ethyl 5-bromothiazole-2-carboxylate. Retrieved from .
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-bromothiazole-2-carboxylate
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of specialized reagents like Ethyl 5-bromothiazole-2-carboxylate, a ke...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of specialized reagents like Ethyl 5-bromothiazole-2-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, demands a meticulous and informed approach to personal protection[1]. This guide provides a comprehensive, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.
Understanding the Hazard Profile
Ethyl 5-bromothiazole-2-carboxylate (CAS No. 1202237-88-4) is a halogenated thiazole derivative. While its toxicological properties have not been fully investigated, the available Safety Data Sheets (SDS) for this chemical and its structural analogs indicate several potential hazards that dictate our PPE strategy[2][3].
Primary Hazards:
Skin Irritation and Sensitization: May cause skin irritation and potentially an allergic skin reaction upon contact[2][4][5]. Repeated or prolonged contact can lead to sensitization, where subsequent exposures to even minute amounts can trigger an allergic response[5].
Serious Eye Damage/Irritation: Direct contact with the eyes can cause serious irritation or damage[2][4].
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation[2][4][6].
Harmful if Swallowed or Inhaled: While data is limited, similar brominated heterocyclic compounds are classified as harmful if ingested or inhaled[7][8].
These hazards are the "why" behind the stringent PPE protocols that follow. Understanding them is the first step in building a culture of safety in the laboratory[9][10].
The Core Principle: A Multi-Layered Defense
Effective chemical safety is not about a single piece of equipment but a holistic system of controls. Our PPE selection is the last line of defense, complementing engineering controls (like fume hoods) and administrative controls (like standard operating procedures).
The following table summarizes the minimum required PPE for handling Ethyl 5-bromothiazole-2-carboxylate in a standard laboratory setting.
Protection Type
Required PPE
Rationale
Eye and Face
Chemical Splash Goggles
Protects against splashes and dust, preventing serious eye irritation or damage[2][4].
Face Shield (when handling larger quantities or there is a significant splash risk)
Provides an additional layer of protection for the entire face[11].
Hand
Chemically Resistant Gloves (Nitrile or Neoprene recommended)
Prevents skin contact, irritation, and potential sensitization[5][12]. Double-gloving is recommended for extended procedures.
Body
Laboratory Coat (Flame-retardant recommended)
Protects skin and personal clothing from contamination[13].
Respiratory
Use within a certified chemical fume hood
This engineering control is the primary means of preventing respiratory exposure[10]. A respirator may be required for spill cleanup or if work outside a fume hood is unavoidable.
A Dynamic Approach to PPE Selection: A Workflow
The level of PPE required is not static; it must be adapted to the specific experimental conditions. The following workflow, represented as a decision-making diagram, will guide you in selecting the appropriate level of protection.
Caption: PPE selection workflow for Ethyl 5-bromothiazole-2-carboxylate.
Operational Protocols: Putting Safety into Practice
4.1. Step-by-Step Guide to Donning and Doffing PPE
Donning (Putting On):
Hand Hygiene: Start with clean hands.
Lab Coat: Put on your lab coat and fasten it completely.
Gloves: Don the first pair of gloves (if double-gloving). Ensure they are pulled over the cuffs of your lab coat.
Second Pair of Gloves (if required): Don the second pair of gloves.
Eye Protection: Put on your chemical splash goggles.
Face Shield (if required): Place the face shield over your goggles.
Doffing (Taking Off) - The "Contaminated to Contaminated" Principle:
Outer Gloves: If double-gloved, remove the outer, most contaminated pair.
Face Shield: Remove the face shield by touching the headband, not the front.
Goggles: Remove goggles from the back of your head.
Lab Coat: Unfasten the lab coat. As you remove it, turn it inside out to contain any contamination.
Inner Gloves: Remove the final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the outside.
Hand Hygiene: Wash your hands thoroughly with soap and water.
4.2. Safe Handling Procedures in the Laboratory
Preparation: Always read the Safety Data Sheet (SDS) before starting work[10][14]. Ensure all necessary PPE is available and in good condition.
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.
Transfers and Reactions: Perform all transfers of the solid or its solutions within a chemical fume hood. Use a spatula for solids and appropriate glassware for solutions to minimize the risk of spills.
Heating: When heating solutions containing Ethyl 5-bromothiazole-2-carboxylate, be aware of the potential for increased vapor pressure. Ensure smooth boiling and maintain a safe distance.
4.3. Spill Management and Disposal Plan
In the event of a spill, your immediate actions are critical.
For a Small Spill (inside a fume hood):
Alert: Notify colleagues in the immediate area.
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.
Clean: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to your institution's guidelines[2][5].
For a Large Spill (outside a fume hood):
Evacuate: Immediately evacuate the area.
Alert: Notify your supervisor and your institution's environmental health and safety (EHS) department.
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
Do Not Attempt to Clean: Allow a trained emergency response team to handle the cleanup.
All waste generated from the handling of Ethyl 5-bromothiazole-2-carboxylate, including empty containers, contaminated gloves, and absorbent materials, must be disposed of in a properly labeled hazardous waste container. Do not dispose of this chemical down the drain[2].
References
Fisher Scientific. (2025, May 1). Safety Data Sheet for 5-Bromothiazole.
Fisher Scientific. (2025, May 1). Safety Data Sheet for 2-Bromothiazole-5-carboxylic acid.
Fisher Scientific. (2024, March 8). Safety Data Sheet for Ethyl 2-bromothiazole-5-carboxylate.
University of Wisconsin-Madison. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]
Florida Atlantic University. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Retrieved from [Link]
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
RUBIX. (2023, July 17). Safety Data Sheet. Retrieved from [Link]
Society for Science. (n.d.). Hazardous chemicals, activities or devices. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]
University of California, Berkeley. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). (1981). Occupational Health Guidelines for Chemical Hazards. Retrieved from [Link]
University of California, Merced. (n.d.). Choosing The Correct PPE. Retrieved from [Link]
University of California, Santa Cruz. (n.d.). Personal Protective Equipment. Retrieved from [Link]
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. Retrieved from [Link]